1,3-Di(2-pyridyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-pyridin-2-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQVVRBSAUVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461092 | |
| Record name | 1,3-di(2-pyridyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136538-84-6 | |
| Record name | 1,3-di(2-pyridyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Di(2-pyridyl)benzene
Introduction: The Significance of 1,3-Di(2-pyridyl)benzene
This compound (dpyb) is a versatile organic compound that has garnered significant attention in the scientific community. Its unique structure, featuring two pyridyl groups attached to a central benzene ring, makes it an exceptional ligand in coordination chemistry.[1] This structural motif allows for a rigid, tridentate N^C^N coordination with various transition metals, leading to the formation of stable and often luminescent complexes.[1][2] The resulting metal complexes have found applications in diverse fields, including as emitters in organic light-emitting diodes (OLEDs), catalysts, and sensors.[1][3] Furthermore, the photophysical properties of dpyb and its derivatives make them valuable components in the development of advanced materials for organic electronics and photonics.[1] Some platinum(II) complexes of this compound have even demonstrated cytotoxic properties against cancer cells, highlighting their potential in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering researchers and drug development professionals a detailed resource for their work with this important molecule.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through several methodologies, with cross-coupling reactions being the most prevalent and efficient. This section will delve into two prominent synthetic routes: the Suzuki-Miyaura coupling and the Kröhnke pyridine synthesis, providing detailed protocols and explaining the rationale behind the experimental choices.
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used for the synthesis of biaryl compounds like this compound.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[6]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity.
Figure 1: Experimental Workflow for Suzuki-Miyaura Synthesis
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 equiv.), 2-(tributylstannyl)pyridine (2.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white solid.[3]
Kröhnke Pyridine Synthesis: A Convergent Approach
The Kröhnke pyridine synthesis is a classic method for preparing substituted pyridines.[7][8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4][8] This method offers a convergent route to highly functionalized pyridines.[7]
Reaction Principle: The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[4]
Figure 2: Simplified Kröhnke Synthesis Pathway
Detailed Experimental Protocol (Kröhnke-type Synthesis):
A one-pot variation of the Kröhnke synthesis is often employed for practicality.[9]
-
Reaction Setup: In a round-bottom flask, combine 2-acetylpyridine (2.0 equiv.) and 1,3-benzenedicarboxaldehyde (1.0 equiv.) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (KOH) in ethanol dropwise to the mixture while stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a specified period, allowing for the initial condensation to occur.
-
Ammonia Source: Add an aqueous solution of ammonia.
-
Precipitation: Continue stirring, often for several hours or overnight, during which the product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[9]
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit a series of signals in the aromatic region (typically 7.0-9.0 ppm). The splitting patterns and integration of these signals provide valuable information about the connectivity of the protons on the benzene and pyridine rings. The symmetry of the molecule influences the complexity of the spectrum.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the signals can help to distinguish between carbons in the benzene and pyridine rings.
| Technique | Expected Chemical Shifts (δ, ppm) and Observations |
| ¹H NMR (in CDCl₃) | Signals in the aromatic region (approx. 7.2-8.8 ppm). Distinct multiplets for the protons on the pyridine and benzene rings. |
| ¹³C NMR (in CDCl₃) | Signals for aromatic carbons typically in the range of 120-160 ppm. The number of signals will reflect the symmetry of the molecule. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of polar molecules. For this compound, the expected observation is the protonated molecular ion peak [M+H]⁺.[3]
| Technique | Expected m/z Value |
| ESI-MS | [M+H]⁺ at approximately m/z 233.11, corresponding to the molecular formula C₁₆H₁₃N₂⁺. |
Other Characterization Techniques
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the molecular formula C₁₆H₁₂N₂.[3]
-
X-ray Crystallography: For single crystals of sufficient quality, X-ray diffraction can provide an unambiguous determination of the molecular structure in the solid state, including bond lengths and angles.[10]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Suzuki-Miyaura coupling and Kröhnke pyridine synthesis represent robust and versatile methods for obtaining this valuable ligand. Proper characterization using NMR spectroscopy and mass spectrometry is crucial for verifying the structure and purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry, facilitating their work in coordination chemistry, materials science, and drug development.
References
- 1. Buy this compound | 136538-84-6 [smolecule.com]
- 2. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Photophysical Properties of 1,3-Di(2-pyridyl)benzene
Foreword: Unveiling the Luminescent Core
1,3-Di(2-pyridyl)benzene (dpybH) has emerged as a molecule of significant interest within the realms of materials science, coordination chemistry, and drug development.[1][2] Its rigid, planar structure, coupled with the presence of nitrogen-containing pyridyl rings, imparts a unique set of electronic and photophysical properties.[1][3] This guide provides a comprehensive technical overview of the core photophysical characteristics of dpybH, offering insights into its synthesis, excited-state dynamics, and its versatile applications as a foundational building block for advanced functional materials. We will delve into the causality behind its luminescent behavior and explore the experimental and computational methodologies employed to unravel its properties.
I. Molecular Architecture and Synthesis: Forging the Luminescent Scaffold
The intrinsic photophysical properties of this compound are a direct consequence of its molecular structure, which features a central benzene ring substituted at the 1 and 3 positions by two pyridyl moieties. This arrangement creates a π-conjugated system that is fundamental to its electronic transitions.
Several synthetic routes have been established to produce dpybH and its derivatives, with the choice of method often depending on the desired scale and the nature of any functional groups to be incorporated. Common strategies include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely employed for the efficient formation of the aryl-aryl bonds between the benzene and pyridine rings.[1][4][5] These methods offer high yields and good functional group tolerance.
-
Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction provides an alternative pathway to construct the pyridyl rings, often starting from 1,2,4-triazine precursors.[1][4][6] This methodology has been successfully used for the synthesis of asymmetrically functionalized dpybH derivatives.[4][5][6]
-
Catalytic Cyclization: Earlier methods involved the catalytic conversion of 1,3-dicyanobenzene in the presence of acetylene.[4][7]
The following diagram illustrates a generalized workflow for the synthesis of dpybH via a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for the synthesis of this compound via Suzuki cross-coupling.
II. Core Photophysical Properties: A Dance of Light and Electrons
The photophysical behavior of dpybH is characterized by its absorption of ultraviolet light and subsequent emission of light in the near-UV to blue region of the spectrum. These properties are intrinsically linked to the electronic transitions between its molecular orbitals.
Absorption and Emission Spectra
This compound typically exhibits strong absorption bands in the UV region, with maxima observed between 276 nm and 283 nm.[4] These absorptions correspond to π-π* electronic transitions within the aromatic system. Upon excitation, the molecule relaxes to the lowest excited singlet state (S₁) and can then return to the ground state (S₀) via radiative decay, i.e., fluorescence. The emission spectra are characterized by maxima ranging from 345 nm to 370 nm.[4] The specific wavelengths of absorption and emission can be influenced by the solvent polarity and the presence of substituents on the dpybH core.[4]
Quantum Yield and Excited-State Lifetime
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. For unsubstituted dpybH, the quantum yield can be modest. However, functionalization of the dpybH scaffold can significantly enhance this property. For instance, the introduction of an electron-donating p-methoxyphenyl group has been shown to increase the quantum yield to as high as 45.0%.[4] In contrast, an electron-withdrawing cyano group can lead to a substantial decrease in the quantum yield.[4]
The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For many dpybH derivatives, lifetimes are in the nanosecond range.[8]
Solvatochromism and Intramolecular Charge Transfer (ICT)
A noteworthy characteristic of certain dpybH derivatives is their solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent.[4] This phenomenon is often indicative of a significant change in the dipole moment of the molecule upon excitation, suggesting the formation of an intramolecular charge transfer (ICT) state.[4] In "push-pull" systems, where electron-donating and electron-withdrawing groups are attached to the dpybH core, a more pronounced ICT character is observed in the excited state.[4]
| Property | Typical Range/Value | Key Influencing Factors |
| Absorption Maximum (λabs) | 276 - 320 nm[4] | Substituents, Solvent |
| Emission Maximum (λem) | 345 - 370 nm[4] | Substituents, Solvent Polarity |
| Fluorescence Quantum Yield (Φ) | 4.5% - 45.0% (for derivatives)[4] | Nature of Substituents |
| Excited State | Primarily π-π* with potential for ICT[4] | Molecular Symmetry, Substituents |
III. Experimental and Computational Characterization: Probing the Photophysics
A combination of experimental spectroscopic techniques and theoretical calculations is essential for a comprehensive understanding of the photophysical properties of this compound.
Experimental Methodologies
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelengths of light absorbed by the molecule, providing information about the electronic transitions from the ground state to various excited states.
-
Steady-State Fluorescence Spectroscopy: This method measures the fluorescence emission spectrum, revealing the energy of the lowest excited singlet state and providing insights into the emission efficiency (quantum yield).
-
Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) are employed to measure the fluorescence lifetime, which is crucial for understanding the kinetics of the excited-state decay processes.
Caption: Standard experimental workflow for characterizing the photophysical properties of dpybH.
Computational Modeling
Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the photophysical properties of molecules like dpybH.[9]
-
Ground-State Geometry Optimization (DFT): This initial step determines the most stable three-dimensional structure of the molecule.
-
Excited-State Calculations (TD-DFT): TD-DFT is used to calculate the vertical excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions. It can also be used to optimize the geometry of the excited state to predict emission energies.
These computational approaches provide valuable insights into the electronic structure and help to rationalize the experimentally observed spectroscopic data.
IV. Coordination Chemistry and Applications: From Ligand to Functional Material
Beyond its intrinsic photophysical properties, this compound is a highly effective N^C^N-tridentate ligand in coordination chemistry.[10][11] Upon coordination to a metal center, such as platinum(II) or iridium(III), it undergoes cyclometalation to form a highly rigid and stable complex.[10][11] This coordination has a profound impact on the photophysical properties, often leading to highly efficient phosphorescence.
Luminescent Metal Complexes
-
Platinum(II) Complexes: Cyclometalated platinum(II) complexes of dpybH are known for their intense and long-lived phosphorescence.[1][12] For example, [Pt(dpyb)Cl] exhibits strong green emission with a high quantum yield of approximately 0.60 and a lifetime in the microsecond range.[1][12] These properties arise from triplet metal-to-ligand charge transfer (³MLCT) or ligand-centered (³π-π*) excited states.
-
Iridium(III) Complexes: Iridium(III) complexes incorporating dpybH derivatives are also highly luminescent and have been extensively investigated for their applications in organic light-emitting diodes (OLEDs).[4][10] The emission color of these complexes can be tuned by modifying the ancillary ligands.
Applications
The unique photophysical properties of dpybH and its metal complexes have led to their use in a variety of applications:
-
Organic Light-Emitting Diodes (OLEDs): The high luminescence efficiency and tunable emission of dpybH-based metal complexes make them excellent candidates for use as phosphorescent emitters in OLEDs for displays and lighting.[4][13]
-
Sensors: The sensitivity of the emission properties of dpybH complexes to their environment, such as the presence of oxygen, has been exploited in the development of optical sensors.[1]
-
Bioimaging: The long-lived luminescence of these complexes makes them suitable for time-resolved imaging applications in biological systems.[11]
-
Photocatalysis: The ability of these complexes to absorb light and participate in electron transfer processes makes them promising candidates for photocatalytic applications.
References
- 1. Buy this compound | 136538-84-6 [smolecule.com]
- 2. This compound | C16H12N2 | CID 11280940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Luminescent Properties of 1,3-Di(2-pyridyl)benzene Metal Complexes
Introduction
The field of luminescent materials is driven by the quest for compounds with tunable emission colors, high quantum efficiencies, and robust stability. Among the vast array of organic and organometallic structures, metal complexes of 1,3-Di(2-pyridyl)benzene (dpb) have emerged as a particularly promising class of phosphorescent emitters. This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of these complexes, with a focus on the underlying principles that govern their luminescence. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in the design and application of novel photoactive materials.
The core of these complexes is the tridentate N^C^N pincer ligand, this compound, which imparts significant rigidity to the resulting metal complexes. This structural constraint, coupled with the strong spin-orbit coupling induced by heavy metal ions, facilitates highly efficient intersystem crossing to triplet excited states and subsequent phosphorescence.[1] The electronic properties of the dpb ligand can be systematically modified through synthetic chemistry, allowing for precise control over the emission color and quantum yield of the corresponding metal complexes.[1] This guide will delve into the synthetic strategies for the ligand and its derivatives, the photophysical characteristics of key metal complexes, and the methodologies for tuning their luminescent behavior.
I. The this compound Ligand: Synthesis and Properties
The this compound ligand is a C16H12N2 organic compound featuring two 2-pyridyl groups attached to a central benzene ring at the 1 and 3 positions.[2][3] This arrangement creates a terdentate coordinating pocket that can bind to a metal center in a pincer-like fashion. The synthesis of dpb and its derivatives is a critical first step in the development of luminescent metal complexes.
Synthetic Methodologies
Several synthetic routes have been developed to access this compound and its functionalized analogues. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing the dpb framework. These include:
-
"1,2,4-Triazine" Methodology: A convenient approach for preparing asymmetrically functionalized 1,3-di(2-pyridyl)benzenes involves the use of 1,2,4-triazine precursors in combination with Pd-catalyzed cross-coupling reactions.[4]
-
Other Methods: Earlier methods for synthesizing dpb derivatives include the cyclization of bisphenylamides in the presence of phosphorus oxide and oxychloride, and the catalytic conversion of 1,3-dicyanobenzenes in an acetylene atmosphere.[4][5]
Experimental Protocol: Suzuki Coupling for a Functionalized dpb Ligand
The following is a representative protocol for the synthesis of a substituted this compound ligand via Suzuki coupling.
Materials:
-
1,3-Dibromobenzene (or a substituted derivative)
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 1,3-dibromobenzene (1.0 eq), 2-(tributylstannyl)pyridine (2.2 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to remove the tin byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.[4]
II. Luminescent Metal Complexes: A Focus on Platinum(II) and Iridium(III)
The coordination of this compound to heavy metal ions such as platinum(II) and iridium(III) gives rise to complexes with remarkable photophysical properties. The strong spin-orbit coupling of these metals facilitates intersystem crossing from the singlet excited state to the triplet excited state, leading to efficient phosphorescence.
Platinum(II) Complexes
Platinum(II) complexes of dpb are characterized by their square planar geometry, which can lead to interesting intermolecular interactions.[1] The parent complex, [Pt(dpb)Cl], exhibits efficient green triplet luminescence.[6]
Monomer and Excimer Emission: A key feature of many Pt(II)-dpb complexes is the observation of both monomer and excimer emission.
-
Monomer Emission: At low concentrations in solution, these complexes typically display a structured green phosphorescence arising from the triplet excited state of individual molecules.[1]
-
Excimer Emission: As the concentration increases, a broad, structureless, and red-shifted emission band appears.[1] This is attributed to the formation of excimers, which are excited-state dimers formed through the association of an excited molecule with a ground-state molecule.[7] This dual-emission property is particularly attractive for the development of white organic light-emitting diodes (WOLEDs) from a single emitter.[8]
Iridium(III) Complexes
Iridium(III) complexes of dpb adopt an octahedral geometry and are known for their high phosphorescence quantum yields and robust stability. The emission color of these complexes can be tuned across the visible spectrum by modifying the ancillary ligands or by functionalizing the dpb ligand itself. For instance, the introduction of electron-donating groups can lead to a blue-shift in the emission, which is desirable for creating saturated blue phosphorescent materials.[9]
III. Tuning the Luminescent Properties
A major advantage of dpb-based metal complexes is the ability to systematically tune their emission properties through chemical modifications. This allows for the rational design of materials with specific colors and efficiencies.
Ligand Functionalization
The electronic nature of the dpb ligand plays a crucial role in determining the energy of the excited states and, consequently, the emission color.
-
Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., -CF3, -F) on the benzene or pyridine rings generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift of the emission.[1][6]
-
Electron-Donating Groups: Conversely, the introduction of electron-donating groups (e.g., alkyl, alkoxy) tends to blue-shift the emission.[1]
Ancillary Ligands
In heteroleptic complexes, the choice of ancillary ligands provides another powerful tool for tuning the luminescent properties. For example, in Pt(II) complexes of the type [Pt(dpb)X], where X is an ancillary ligand, changing X can have a profound impact on the emission. The replacement of a chloride ligand with a thiolate ligand, for instance, leads to the appearance of a new, low-energy absorption band and a shift of the emission from green to red.[10] This is attributed to the introduction of a π(S)/d(Pt) → π*(N^C^N) charge-transfer transition.[10]
IV. Photophysical Characterization
A thorough understanding of the luminescent properties of these complexes requires a combination of spectroscopic and computational techniques.
Experimental Techniques
-
UV-Visible Absorption Spectroscopy: This technique is used to study the electronic transitions in the ground state of the complexes.
-
Steady-State and Time-Resolved Photoluminescence Spectroscopy: These methods are essential for determining the emission wavelength, quantum yield, and excited-state lifetime of the luminescent materials.
-
Electrochemical Measurements (e.g., Cyclic Voltammetry): These experiments provide information about the HOMO and LUMO energy levels of the complexes, which is crucial for understanding their electronic structure and for designing efficient charge-injecting devices.
Computational Methods
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and interpreting the electronic structure and photophysical properties of these complexes.[1][11] These calculations can provide insights into the nature of the excited states, the energies of electronic transitions, and the influence of chemical modifications on the luminescent behavior.
V. Applications
The unique luminescent properties of this compound metal complexes have led to their investigation in a wide range of applications.
-
Organic Light-Emitting Diodes (OLEDs): This is the most prominent application of these materials. Their high quantum yields, tunable emission colors, and good stability make them excellent candidates for use as phosphorescent emitters in OLEDs.[4] Pt(II) complexes, with their dual monomer and excimer emission, are particularly well-suited for single-emitter WOLEDs.[8] The ability to tune the emission into the near-infrared (NIR) region also opens up possibilities for applications in NIR-OLEDs.[6]
-
Light-Emitting Electrochemical Cells (LEECs): The combination of photoluminescent and semiconducting properties in some of these complexes makes them suitable for use in LEECs.[4]
-
Biomedical Applications: Certain Pt(II) complexes of dpb have shown cytotoxic properties against cancer cells, and their azide-substituted analogues can act as DNA intercalating agents, highlighting their potential in drug development.[4][12]
VI. Data Summary
The following table summarizes key photophysical data for a selection of this compound metal complexes.
| Complex | Emission Color | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Pt(dpb)Cl] | Green | 0.60 | 7.2 µs | [1] |
| [Pt(dpb-CF3)Cl] | Red (Excimer) | - | - | [6] |
| [Pt(dpb-thienyl)Cl] | Green | 0.96-0.99 | 24.1 µs | [1] |
| [Pt(dpb)SR] | Red | - | - | [10] |
| [Ir(4-Me-dfpypy)3] | Blue | - | - | [9] |
Note: Photophysical properties are often solvent and concentration-dependent.
VII. Visualizing the Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
General Structure of a [M(dpb)X] Complex
Caption: Generalized coordination of a metal (M) by the dpb ligand and an ancillary ligand (X).
Photophysical Processes in a Phosphorescent Metal Complex
Caption: Jablonski diagram illustrating the key photophysical processes.
VIII. Conclusion
Metal complexes of this compound represent a versatile and highly tunable class of luminescent materials. Their rigid pincer-type coordination, combined with the heavy-atom effect of metals like platinum(II) and iridium(III), gives rise to efficient phosphorescence with properties that can be rationally designed through synthetic modifications. The ability to control emission color, quantum yield, and intermolecular interactions has positioned these complexes at the forefront of research in organic electronics, particularly for the development of next-generation OLEDs. Furthermore, their emerging applications in the biomedical field suggest a bright future for these fascinating molecules. Continued research into novel ligand designs and a deeper understanding of the structure-property relationships will undoubtedly unlock even greater potential for this compound metal complexes in a wide range of scientific and technological endeavors.
References
- 1. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 136538-84-6 [smolecule.com]
- 3. This compound | C16H12N2 | CID 11280940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclometallated platinum(ii) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The new iridium complexes involving pyridylpyridine derivatives for the saturated blue emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction of a mesityl substituent on pyridyl rings as a facile strategy for improving the performance of luminescent 1,3-bis-(2-pyridyl)benzene pl ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01458H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Electronic Properties of Functionalized 1,3-Di(2-pyridyl)benzene Derivatives
Abstract
The 1,3-Di(2-pyridyl)benzene (dpyb) core has emerged as a privileged scaffold in materials science and coordination chemistry. Structurally analogous to the ubiquitous terpyridine ligand, its unique N^C^N pincer-type coordination motif, which involves cyclometalation, imparts distinct electronic and photophysical properties to its metallic complexes.[1] The true power of the dpyb framework lies in its susceptibility to synthetic modification. Functionalization of the central phenyl ring or the peripheral pyridyl units provides a robust mechanism for the precise tuning of its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This guide offers an in-depth exploration of the structure-property relationships in functionalized dpyb systems, detailing the synthetic strategies, characterization methodologies, and the profound impact of substituent effects on their electronic and photophysical behavior. We will examine the causality behind experimental choices and provide validated protocols for key characterization techniques, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of these versatile compounds.
The this compound Scaffold: A Foundation for Innovation
This compound is an organic compound featuring a central benzene ring substituted at the 1 and 3 positions with pyridin-2-yl groups.[2] Unlike its isoelectronic analogue terpyridine, which typically coordinates to metals in a tridentate N^N^N fashion, dpyb engages metals through a terdentate N^C^N binding mode, forming a highly stable five-membered and six-membered cyclometalated ring system.[1] This structural feature is the cornerstone of its utility.
The rigid, planar geometry and extensive π-conjugated system of the dpyb core give rise to interesting intrinsic electronic properties.[3] However, it is the strategic introduction of functional groups that unlocks its full potential. By appending electron-donating or electron-withdrawing moieties, the electron density distribution within the molecule can be systematically altered. This directly modulates the HOMO-LUMO energy gap, which governs the molecule's absorption, emission, and redox characteristics.[4] This tunability makes functionalized dpyb derivatives highly sought-after components in a range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Platinum(II) and Iridium(III) complexes of functionalized dpyb are highly efficient phosphorescent emitters, with their emission color being tunable across the visible spectrum.[1][5][6]
-
Light-Emitting Electrochemical Cells (LEECs): The combination of luminescent and semiconducting properties is ideal for use in LEECs.[5]
-
Sensors: The dpyb ligand's strong coordination ability and responsive fluorescence make it a candidate for developing chemical sensors for metal ions.[3]
-
Biomedical Applications: Certain platinum(II) complexes of dpyb have demonstrated significant cytotoxic properties against cancer cell lines, while others act as DNA intercalating agents.[5]
Synthetic Strategies for Functionalized dpyb Derivatives
The ability to tune electronic properties is predicated on the ability to synthesize a diverse library of derivatives. Several robust synthetic methodologies have been developed to access both symmetrically and asymmetrically functionalized dpyb compounds.
The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the nature of the functional group. For instance, palladium-catalyzed cross-coupling reactions are exceptionally versatile for installing a wide array of aryl, vinyl, or alkynyl substituents.
Key Synthetic Methodologies:
-
Cross-Coupling Reactions: Suzuki, Stille, and Negishi reactions are widely employed to form C-C bonds, attaching functionalized groups to a pre-existing dpyb core, which is often halogenated at specific positions.[5]
-
Aza-Diels–Alder Reactions: A powerful approach for constructing the pyridyl rings themselves. A convenient route to asymmetrically functionalized dpyb involves the sequential use of aza-Diels–Alder reactions starting from 3-(3-bromophenyl)-1,2,4-triazines, followed by a final cross-coupling step to introduce the second functional group.[7][8] This method offers high selectivity and is advantageous for creating push-pull systems with distinct electronic groups.
Caption: General workflow for asymmetric synthesis of dpyb derivatives.
Characterizing the Electronic Landscape
A thorough understanding of the electronic properties of functionalized dpyb requires a combination of electrochemical and photophysical characterization techniques, often complemented by computational modeling.
Electrochemical Analysis: Probing Frontier Molecular Orbitals
Cyclic Voltammetry (CV) is the primary technique used to determine the redox potentials of a molecule, which are directly related to the energies of the HOMO and LUMO levels.
Causality of the Technique: The CV experiment measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO. By referencing these potentials to a known internal standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, one can calculate the absolute energy levels of these frontier orbitals.
Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
Protocol 1: Cyclic Voltammetry Measurement
-
Preparation: Dissolve the functionalized dpyb sample (approx. 1 mM) and the internal standard, ferrocene, in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in anhydrous acetonitrile).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire) are immersed in the solution.
-
Measurement: Connect the electrodes to a potentiostat. Record the background CV of the electrolyte solution first. Then, record the CV of the sample solution, scanning over a potential range sufficient to observe the first oxidation and reduction events (e.g., -2.5 V to +2.5 V).
-
Data Analysis: Determine the half-wave potentials for the oxidation (Eox) and reduction (Ered) of the sample relative to the half-wave potential of the internal Fc/Fc⁺ standard.
-
Calculation: Use the following empirical formulas to estimate the HOMO and LUMO energy levels:
-
EHOMO = -e [Eox (vs Fc/Fc⁺) + 4.8] eV
-
ELUMO = -e [Ered (vs Fc/Fc⁺) + 4.8] eV
-
Electrochemical Gap (Eg) = ELUMO - EHOMO
-
Photophysical Characterization: Mapping Electronic Transitions
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to probe the electronic transitions between the ground state and excited states.
-
UV-Vis Spectroscopy: Measures the wavelengths of light a molecule absorbs. The lowest energy absorption band typically corresponds to the transition from the HOMO to the LUMO. The onset of this absorption edge can be used to calculate the optical band gap (Egopt).
-
Photoluminescence Spectroscopy: Measures the wavelengths of light a molecule emits after being excited. The difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift, which provides insight into the geometric relaxation of the molecule in the excited state.
-
Fluorescence Quantum Yield (ΦF): This critical parameter quantifies the efficiency of the emission process (the ratio of photons emitted to photons absorbed). It is often measured relative to a well-characterized standard (e.g., quinine sulfate).
Protocol 2: Photophysical Measurements
-
Solution Preparation: Prepare dilute solutions (micromolar concentration, to avoid aggregation effects) of the dpyb derivative in a suitable spectroscopic-grade solvent (e.g., dichloromethane or toluene).
-
UV-Vis Measurement: Using a dual-beam spectrophotometer, record the absorption spectrum of the sample in a 1 cm path length quartz cuvette against a solvent blank. Identify the wavelength of maximum absorption (λabs).
-
PL Measurement: Using a spectrofluorometer, excite the sample at or near its λabs. Record the emission spectrum.
-
Quantum Yield Determination: Record the emission spectrum and absorbance (at the excitation wavelength) of both the sample and a reference standard of known quantum yield. The quantum yield of the sample (Φs) is calculated using the following equation:
-
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
-
Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively.
-
The Impact of Functionalization: A Structure-Property Analysis
The strategic placement of functional groups with varying electronic character is the key to tuning the properties of the dpyb core.
Fundamental Principles:
-
Electron-Donating Groups (EDGs): Groups like amines (-NR₂), alkoxides (-OR), or alkyl groups increase the electron density of the π-system. This destabilizes the HOMO, raising its energy level and making the molecule easier to oxidize. The effect on the LUMO is generally less pronounced.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or halides stabilize the π-system by pulling electron density away. This has a strong stabilizing effect on the LUMO, lowering its energy level and making the molecule easier to reduce.
This targeted manipulation of the frontier orbitals allows for precise control over the HOMO-LUMO gap. Attaching an EDG and an EWG to the same conjugated system (a "push-pull" architecture) is a particularly effective strategy for significantly narrowing the band gap and red-shifting the absorption and emission spectra.[5]
Caption: Impact of substituents on dpyb frontier orbital energies.
Quantitative Data Summary
The following table summarizes the photophysical properties of select asymmetrically functionalized this compound derivatives, demonstrating the tangible effects of different substituents.
| Compound ID | Functional Group (R) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 6a | 5-cyano-substituted cyclopentapyridine | 283 | 368 | 85 | 4.5% | [5] |
| 6b | 5-methoxy-substituted cyclopentapyridine | 276 | 345 | 69 | 45% | [5] |
| 7 | (4-diphenylaminophenyl)styryl | 320 | 370 | 50 | > 4.5% | [5] |
| 8 | (4-diphenylaminophenyl)ethynyl | 307 | 367 | 60 | > 4.5% | [5] |
Data extracted from Nikonov et al., 2022.[5]
The data clearly illustrates that even subtle changes, such as cyano vs. methoxy groups, can dramatically alter the quantum yield (from 4.5% to 45%).[5] Furthermore, extending the π-conjugation with styryl or ethynyl diphenylamine moieties leads to a significant red-shift in absorption, pushing it from ~280 nm to over 300 nm.[5]
Conclusion and Outlook
The this compound framework is a remarkably versatile platform for developing advanced functional materials. The true strength of this system lies in the predictable and systematic control over its fundamental electronic properties through well-established synthetic functionalization techniques. By rationally selecting electron-donating, electron-withdrawing, and π-conjugating substituents, researchers can precisely tune the HOMO-LUMO energy gap, redox behavior, and photophysical characteristics to meet the demands of specific applications, from high-efficiency OLEDs to targeted anticancer agents. The combination of robust synthetic accessibility, rich coordination chemistry, and tunable optoelectronic properties ensures that functionalized dpyb derivatives will continue to be a fertile ground for discovery and innovation in materials science and medicinal chemistry.
References
- 1. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C16H12N2 | CID 11280940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 136538-84-6 [smolecule.com]
- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. First member of an appealing class of cyclometalated 1,3-di-(2-pyridyl)benzene platinum(ii) complexes for solution-processable OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of 1,3-Di(2-pyridyl)benzene: A Core Scaffold for Advanced Organic Electronics
An In-depth Technical Guide for Researchers and Application Scientists
Abstract
The field of organic electronics continues to rapidly evolve, driven by the quest for novel materials with tailored photophysical and electrochemical properties. Within this landscape, 1,3-Di(2-pyridyl)benzene has emerged as a pivotal molecular scaffold. Its unique N^C^N pincer-like coordination motif, coupled with a rigid and electronically tunable backbone, has positioned it as a versatile building block for a myriad of applications, most notably in Organic Light-Emitting Diodes (OLEDs), but also showing significant promise in Organic Solar Cells (OSCs) and Organic Field-Effect Transistors (OFETs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, offering field-proven insights and detailed experimental considerations for researchers in materials science and electronic device engineering.
Introduction: The Rise of a Privileged Scaffold
This compound, a seemingly simple aromatic structure, possesses a unique combination of electronic and steric properties that make it a "privileged" scaffold in the design of functional organic materials. The two pyridyl nitrogen atoms provide excellent coordination sites for a wide range of transition metals, forming highly stable cyclometalated complexes. This N^C^N coordination geometry imparts significant rigidity to the resulting metal complexes, which is crucial for minimizing non-radiative decay pathways and enhancing luminescence quantum yields.
Furthermore, the benzene core and the pyridyl rings can be readily functionalized, allowing for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics. This synthetic versatility is a key enabler for the development of materials with tailored properties for specific electronic applications.
Synthesis of the this compound Core and its Derivatives
The synthesis of this compound and its derivatives is a critical aspect of its application in organic electronics. Several synthetic strategies have been developed, with transition metal-catalyzed cross-coupling reactions being the most prevalent and versatile.
Key Synthetic Methodologies
Common synthetic routes to the this compound core include:
-
Suzuki-Miyaura Cross-Coupling: This is a widely used and robust method for forming carbon-carbon bonds. The reaction typically involves the coupling of a dihalo-benzene (e.g., 1,3-dibromobenzene) with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base.[1][2]
-
Stille Cross-Coupling: This method utilizes organotin reagents and is also a powerful tool for the synthesis of biaryl compounds. It involves the reaction of a dihalo-benzene with a pyridylstannane, catalyzed by a palladium complex.[3][4]
-
Aza-Diels-Alder Reactions: This approach offers a convergent route to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes, often starting from 1,2,4-triazines.[3][4]
The choice of synthetic route often depends on the desired substitution pattern on the benzene core or the pyridyl rings, as well as the availability of starting materials.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
The following protocol provides a general methodology for the synthesis of the parent this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1,3-Dibromobenzene
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromobenzene (1.0 eq), 2-pyridylboronic acid (2.2 eq), sodium carbonate (4.0 eq), and a catalytic amount of Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 8 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 85-95 °C) and stir for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Applications in Organic Light-Emitting Diodes (OLEDs)
The most prominent application of this compound is in the field of OLEDs, where it serves two primary roles: as a ligand in phosphorescent emitters and as a core component of host materials.
This compound in Phosphorescent Emitters
The N^C^N pincer coordination of this compound to heavy metal ions like platinum(II) and iridium(III) leads to the formation of highly efficient and stable phosphorescent emitters.[3] These complexes can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.
The emission color of these complexes can be tuned by modifying the substituents on the this compound ligand or by changing the ancillary ligands on the metal center. This allows for the creation of emitters spanning the visible spectrum, from blue to red, as well as near-infrared (NIR) emitters.
Table 1: Performance of Selected OLEDs Based on this compound Metal Complexes
| Complex/Emitter | Host | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | CIE (x, y) | Reference |
| [Pt(5-mesityl-1,3-di-(2-pyridyl)benzene)(ptz)] | CBP | ~15 | >10,000 | Green | (0.34, 0.61) | |
| Ir(dmp)₂(dpb) | mCP | 22.0 | 4038 | Orange-Red | (0.58, 0.41) | [5] |
| PtL1Cl | TCTA or CBP | ~1.2 (NIR) | - | NIR (~800 nm) | - |
Note: This table presents a selection of reported data and is not exhaustive. Performance can vary significantly with device architecture and fabrication conditions.
This compound in Host Materials
The high triplet energy of many this compound derivatives makes them excellent candidates for host materials in phosphorescent OLEDs. A high triplet energy is crucial to prevent back energy transfer from the phosphorescent guest to the host, which would otherwise quench the emission. By functionalizing the this compound core with charge-transporting moieties, bipolar host materials can be designed that facilitate balanced electron and hole injection and transport to the emissive layer, leading to improved device efficiency and lifetime.
References
An In-Depth Technical Guide to 1,3-Di(2-pyridyl)benzene Derivatives for OLED Applications
Abstract
Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their superior performance characteristics. At the heart of this technology are advanced organic semiconductor materials that govern the efficiency, stability, and color purity of the devices. Among the various classes of materials, 1,3-di(2-pyridyl)benzene and its derivatives have emerged as a versatile and highly effective structural core. Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them exceptional candidates for use as host materials in phosphorescent OLEDs (PhOLEDs), electron transport layer (ETL) materials, and as ligands in phosphorescent emitters. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives in OLEDs, intended for researchers and professionals in the field of organic electronics and materials science. We will delve into detailed synthetic protocols, explore the structure-property relationships that govern their performance, and present a step-by-step guide to the fabrication and characterization of high-performance OLED devices incorporating these materials.
Introduction: The Role of Electron-Deficient Materials in OLEDs
Fundamentals of Organic Light-Emitting Diodes (OLEDs)
An OLED is a solid-state device that utilizes organic compounds to emit light in response to an electric current. A typical multilayer OLED is composed of a series of organic layers sandwiched between two electrodes. When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic layers. These charge carriers migrate towards each other and recombine in the emissive layer (EML) to form excitons, which are excited states of the organic molecules. The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap of the emissive material.
The Critical Need for High-Performance Host and Electron Transport Materials
The efficiency and stability of an OLED are critically dependent on the properties of the materials used in each layer. The electron transport layer (ETL) facilitates the transport of electrons from the cathode to the EML, while the host material in the EML serves as a matrix for the emissive dopant, facilitating energy transfer and charge transport. Ideal ETL and host materials should possess:
-
High Electron Mobility: To ensure efficient transport of electrons and achieve charge balance within the EML.
-
Appropriate HOMO and LUMO Energy Levels: A deep Highest Occupied Molecular Orbital (HOMO) level is required to block holes from leaking into the ETL, while a suitable Lowest Unoccupied Molecular Orbital (LUMO) level ensures efficient electron injection from the cathode.
-
High Triplet Energy (for PhOLED hosts): To effectively confine the triplet excitons of the phosphorescent dopant within the EML and prevent back energy transfer, which would otherwise quench the emission.
-
High Thermal and Morphological Stability: To ensure a long operational lifetime of the device.
Emergence of this compound as a Privileged Core Structure
The this compound core is characterized by a central benzene ring substituted with two electron-withdrawing pyridine rings at the 1 and 3 positions. This structure imparts several advantageous properties:
-
Electron-Deficient Nature: The nitrogen atoms in the pyridine rings make the core electron-deficient, which is beneficial for electron transport.
-
High Triplet Energy: The rigid, conjugated structure often results in a high triplet energy, making these derivatives excellent hosts for blue and green phosphorescent emitters.
-
Tunability: The core can be readily functionalized at various positions to fine-tune the electronic and photophysical properties.
-
Ligand Properties: The two nitrogen atoms of the pyridyl groups can act as a bidentate ligand, forming stable complexes with metals like iridium and platinum for phosphorescent emitters.
Synthetic Strategies for this compound Derivatives
A variety of synthetic methods have been developed for the preparation of this compound derivatives, including the cyclization of bisphenylamides and catalytic conversion of 1,3-dicyanobenzenes.[1][2] However, modern cross-coupling reactions such as Suzuki, Stille, and Negishi offer greater flexibility and control over the final structure.[1]
Detailed Experimental Protocol: "1,2,4-Triazine" Methodology and Stille Cross-Coupling for Asymmetric Derivatives
A versatile method for synthesizing asymmetrically functionalized 1,3-di(2-pyridyl)benzenes involves a sequential aza-Diels-Alder reaction of 1,2,4-triazines followed by a Stille cross-coupling.[1][3]
Step 1: Synthesis of 3-(3-bromophenyl)-1,2,4-triazine intermediate
This intermediate is prepared from commercially available starting materials.
Step 2: Aza-Diels-Alder Reaction
-
In a reaction vessel under an argon atmosphere, mix the 3-(3-bromophenyl)-1,2,4-triazine derivative (1.0 mmol) with 1-morpholinocyclopentene (5.0 mmol).
-
Heat the mixture to 200 °C and stir for 2 hours.
-
Add an additional portion of 1-morpholinocyclopentene (2.5 mmol) and continue stirring at 200 °C for another hour.
-
Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to obtain the 3-bromophenyl-substituted cyclopenta[c]pyridine.[1]
Step 3: Stille Cross-Coupling
-
To a solution of the 3-bromophenyl-substituted cyclopenta[c]pyridine (1.0 mmol) in anhydrous toluene (15 mL), add 2-(tributylstannyl)pyridine (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 40 hours under an argon atmosphere.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the asymmetrically functionalized this compound derivative.
Detailed Experimental Protocol: Suzuki Cross-Coupling for Symmetric Derivatives
The Suzuki-Miyaura cross-coupling is a powerful method for creating C-C bonds and can be readily adapted for the synthesis of symmetric this compound derivatives.[4]
Step 1: Reaction Setup
-
In a Schlenk flask, combine 1,3-dibromobenzene (1.0 mmol), 2-pyridylboronic acid (2.2 mmol), potassium carbonate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.[4]
Step 2: Reaction Execution
-
Under the inert atmosphere, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).[4]
-
Heat the mixture to reflux (around 85-90 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with dichloromethane (50 mL) and wash with deionized water (3 x 50 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the symmetric this compound derivative.[4]
Characterization Techniques for Synthesized Derivatives
The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]
-
Elemental Analysis: To determine the elemental composition.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of this compound derivatives are paramount to their performance in OLEDs.
Probing the Electronic Structure: UV-Vis Absorption and Photoluminescence Spectroscopy
-
UV-Vis Absorption: The absorption spectra of these compounds typically show strong bands in the UV region, corresponding to π-π* transitions of the conjugated aromatic system.
-
Photoluminescence (PL): Upon excitation, these molecules exhibit fluorescence, and the emission wavelength can be tuned by introducing different functional groups. For example, the introduction of an electron-donating methoxy group can lead to a red-shift in the emission spectrum.[1]
Structure-Property Relationships: Tuning Emission through Functionalization
The photophysical properties can be rationally designed. For instance, introducing a p-methoxyphenyl group can significantly enhance the fluorescence quantum yield.[1] Conversely, attaching a p-chlorophenyl substituent may lead to a blue-shift in emission and a lower quantum yield.[1] This tunability allows for the creation of materials with specific desired emission colors and efficiencies.
Electrochemical Characterization: Cyclic Voltammetry for HOMO/LUMO Estimation
Cyclic voltammetry (CV) is a key technique used to determine the electrochemical properties of materials, from which the HOMO and LUMO energy levels can be estimated.[7][8]
Experimental Protocol for Cyclic Voltammetry:
-
A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The synthesized compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
-
The potential is swept, and the resulting current is measured to obtain a cyclic voltammogram.
-
The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
Table of Key Photophysical and Electrochemical Data
| Compound/Derivative | λabs (nm) | λem (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Reference |
| Asymmetric Derivative 6a | 276-283 | 345 | 4.5% | - | - | - | [1] |
| Asymmetric Derivative 6b | 276-283 | 368 | 45.0% | - | - | - | [1] |
| Pyridinyl-Carbazole Host H1 | - | - | - | - | - | 2.82 | [9] |
| Pyridinyl-Carbazole Host H2 | - | - | - | - | - | 2.81 | [9] |
*Derivative 6a has a p-chlorophenyl substituent, while 6b has a p-methoxyphenyl substituent.[1]
Applications in OLED Devices
The unique properties of this compound derivatives make them highly suitable for various roles in OLED devices.
As Host Materials in Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, a phosphorescent emitter is doped into a host material. The host must have a higher triplet energy than the emitter to prevent back energy transfer. This compound derivatives often possess high triplet energies, making them excellent hosts, particularly for blue and green PhOLEDs.[9][10]
As Electron Transport Layer (ETL) Materials
The electron-deficient nature of the this compound core facilitates efficient electron transport. Pyridine-containing compounds are well-established as effective ETL materials in OLEDs.[10][11][12] They help to balance the charge carrier injection and transport, leading to improved device efficiency.
Metal Complexes of this compound for Phosphorescent Emitters
The this compound scaffold can act as a tridentate N^C^N ligand for transition metals such as platinum(II) and iridium(III).[1][13][14][15][16] These cyclometalated complexes are often highly phosphorescent and are used as emitters in PhOLEDs. The emission color can be tuned by modifying the ancillary ligands or by substituting the this compound core.
OLED Device Fabrication and Performance Characterization
Step-by-Step Protocol for OLED Device Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation (VTE) is a common technique for the fabrication of small-molecule OLEDs, allowing for precise control over layer thickness and purity.[2][17][18][19][20]
Step 1: Substrate Preparation
-
Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
Step 2: Organic Layer Deposition
-
Place the cleaned substrate in a high-vacuum chamber (typically at a pressure of 10⁻⁶ to 10⁻⁷ Torr).
-
Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness are monitored in situ using a quartz crystal microbalance. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): A this compound derivative as a host doped with a phosphorescent emitter (e.g., 20 nm, with a doping concentration of 5-15 wt%).
-
Electron Transport Layer (ETL): A this compound derivative (e.g., 30 nm).
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
Step 3: Cathode Deposition and Encapsulation
-
Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Key Performance Metrics for OLEDs
The performance of the fabricated OLEDs is evaluated based on several key metrics:[21]
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and brightness.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Current Efficiency: Measured in candela per ampere (cd/A).
-
Power Efficiency: Measured in lumens per watt (lm/W).
-
Commission Internationale de l'Eclairage (CIE) Coordinates: To quantify the color of the emitted light.
-
Operational Lifetime: The time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT₅₀ or LT₉₅).
Table of OLED Device Performance Data
| Host Material | Emitter | Role of 1,3-DPB Derivative | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Reference |
| Pyridinyl-Carbazole H2 | FIrpic (blue) | Host | 10.3 | 23.9 | 24.9 | - | [9] |
| Pyridinyl-Carbazole H2 | Ir(ppy)₃ (green) | Host | 9.4 (at 1000 cd/m²) | 33.9 | 34.1 | - | [9] |
| PYD2 | TCZPBOX (yellow-green) | Host | 28 | 94 | 100 | - | [22] |
Conclusion and Future Outlook
This compound derivatives have proven to be a highly valuable class of materials for OLED applications. Their robust thermal stability, high triplet energies, and tunable electronic properties make them ideal candidates for host materials, electron transport layers, and as ligands in phosphorescent emitters. The synthetic flexibility of this core structure allows for the rational design of new materials with tailored properties to meet the ever-increasing demands for more efficient and stable OLEDs. Future research in this area will likely focus on the development of novel derivatives with even higher triplet energies for deep-blue PhOLEDs, improved charge carrier mobilities for lower operating voltages, and enhanced stability for longer device lifetimes. The continued exploration of the rich chemistry of this compound and its derivatives holds great promise for the next generation of OLED displays and lighting.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of the this compound core.
OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Synthetic Workflow for Asymmetric Derivatives
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetrically Functionalized 1,3-Di(2-pyridyl)benzenes: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. westmont.edu [westmont.edu]
- 6. researchgate.net [researchgate.net]
- 7. White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission [mdpi.com]
- 8. scite.ai [scite.ai]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine‐Containing Triphenylbenzene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]
- 12. Novel four-pyridylbenzene-armed biphenyls as electron-transport materials for phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclometallated platinum(ii) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. opeetv.store [opeetv.store]
- 18. Researching | Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [researching.cn]
- 19. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 20. iipseries.org [iipseries.org]
- 21. ameteksi.com [ameteksi.com]
- 22. osti.gov [osti.gov]
The Pivotal Role of 1,3-Di(2-pyridyl)benzene in Advancing Light-Emitting Electrochemical Cells: A Technical Guide
Abstract
Light-Emitting Electrochemical Cells (LECs) represent a compelling frontier in solid-state lighting and display technology, offering a simplified device architecture and the potential for low-cost, solution-based fabrication. At the heart of high-performance LECs lies the emissive material, where ionic transition metal complexes, particularly those of iridium(III), have demonstrated exceptional efficiency and color tunability. This technical guide delves into the core of a highly promising class of these materials: iridium(III) complexes featuring the tridentate N^C^N ligand, 1,3-di(2-pyridyl)benzene. We will explore the synthesis, photophysical properties, and device integration of these complexes, providing researchers and drug development professionals with a comprehensive understanding of their significance and application. This guide will elucidate the causal relationships between molecular design, experimental protocols, and ultimate device performance, offering a self-validating framework for the development of next-generation LECs.
Introduction: The LEC Advantage and the Quest for Superior Emitters
Light-Emitting Electrochemical Cells (LECs) are solid-state devices that generate light via electroluminescence.[1] Their structure is elegantly simple, typically comprising a single active layer containing an emissive organic semiconductor and mobile ions, sandwiched between two electrodes.[2] This contrasts with the more complex multilayer architecture of Organic Light-Emitting Diodes (OLEDs). The key operational distinction of LECs is the in-situ formation of a p-i-n junction upon the application of a bias voltage.[3] Mobile ions within the active layer drift towards the electrodes, forming electric double layers (EDLs) at the interfaces.[4] This process facilitates efficient injection of electrons and holes into the emissive material, even from air-stable electrodes, thereby reducing manufacturing complexity and cost.[5]
The performance of an LEC is intrinsically linked to the properties of the emissive material. Iridium(III) complexes have emerged as leading candidates due to their strong spin-orbit coupling, which enables efficient harvesting of both singlet and triplet excitons, leading to high phosphorescence quantum yields.[1][6] The ability to tune the emission color across the visible spectrum by modifying the ligand environment makes them particularly versatile.[5] While many successful LECs have utilized cationic iridium(III) complexes with bidentate ligands of the type [Ir(C^N)2(N^N)]+, there is growing interest in complexes with tridentate ligands for enhanced stability and unique photophysical properties.[7][8]
This guide focuses on the pivotal role of the tridentate N^C^N ligand, this compound, in the design of highly efficient and stable iridium(III) emitters for LECs. Its rigid, planar structure and strong ligand field contribute to complexes with desirable photophysical and electrochemical characteristics.
The Emitter Core: Synthesis and Characterization of an Iridium(III) Complex with this compound
The synthesis of iridium(III) complexes with tridentate ligands like this compound requires a multi-step approach. Here, we outline a representative synthesis of a phosphorescent iridium(III) complex, drawing upon established methodologies for cyclometalation.[3][9]
Synthesis of the Tridentate Ligand: this compound
Various synthetic routes to this compound have been reported, including Suzuki, Stille, and Negishi cross-coupling reactions.[10][11] A common and effective method involves the Suzuki coupling of 1,3-dibromobenzene with 2-pyridylboronic acid derivatives.
Synthesis of the Iridium(III) Complex
The synthesis of the iridium(III) complex with the tridentate this compound ligand typically involves the reaction of the ligand with a suitable iridium precursor, such as iridium(III) chloride hydrate (IrCl₃·nH₂O), in a high-boiling point solvent.
Experimental Protocol: Synthesis of a Tridentate Iridium(III) Complex
-
Ligand Synthesis (Illustrative):
-
In a nitrogen-purged flask, combine 1,3-dibromobenzene (1 equivalent), 2-(tributylstannyl)pyridine (2.2 equivalents), and anhydrous LiCl (3 equivalents) in toluene.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) as a catalyst.
-
Reflux the mixture under argon for 48-72 hours.
-
After cooling, perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to yield this compound.[3]
-
-
Complex Formation:
-
In a nitrogen-purged flask, combine this compound (1 equivalent) and IrCl₃·nH₂O (1 equivalent) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with water, ethanol, and diethyl ether to yield the crude iridium complex.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization
Thorough characterization of the synthesized complex is crucial to confirm its identity and purity. Standard techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the coordination of the ligand to the iridium center.
-
Mass Spectrometry (e.g., HRMS): To determine the exact mass and confirm the elemental composition.
-
Elemental Analysis: To verify the purity of the complex.
-
X-ray Crystallography: To determine the precise three-dimensional structure and coordination geometry of the complex.
Photophysical and Electrochemical Properties: The Heart of Performance
The electronic properties of the iridium(III) complex dictate its performance as an emitter in an LEC. The tridentate nature of the this compound ligand imparts significant stability and influences the frontier molecular orbitals (HOMO and LUMO), which in turn govern the absorption, emission, and redox behavior.
Absorption and Emission
Iridium(III) complexes with this compound typically exhibit strong absorption bands in the UV region, corresponding to spin-allowed π-π* ligand-centered (LC) transitions.[12] Weaker absorption bands at longer wavelengths are attributed to spin-allowed metal-to-ligand charge transfer (¹MLCT) and ligand-to-ligand charge transfer (¹LLCT) transitions.[6] The lowest energy absorption bands are due to spin-forbidden ³MLCT and ³LLCT transitions, which are weakly allowed due to the heavy atom effect of iridium.[13]
Upon excitation, these complexes exhibit strong phosphorescence, with emission colors that can be tuned by modifying the ancillary ligands or substituting the this compound core. The high phosphorescence quantum yields are a direct result of efficient intersystem crossing from the singlet to the triplet excited state and strong spin-orbit coupling.[14]
Electrochemical Behavior
Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the complex, which correspond to the HOMO and LUMO energy levels, respectively. The HOMO is typically located on a mixture of the iridium d-orbitals and the phenyl ring of the ligand, while the LUMO is often localized on the pyridyl units.[15] The electrochemical gap (difference between the first oxidation and reduction potentials) provides an estimate of the electronic bandgap and is correlated with the emission energy. Quasireversible oxidation and reduction processes are desirable for stable device operation.[6]
Table 1: Representative Photophysical and Electrochemical Data for Iridium(III) Complexes
| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | Lifetime (µs) | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) |
| [Ir(ppy)2(dtBubpy)]+ | ~270, 380 | ~560 | 64 | 1.2 | 0.8 | -2.5 |
| [Ir(C^N)2(N^N)]+ with EWG | ~280, 400 | ~480-520 | 45-66 | 1.1-4.3 | 1.5-1.7 | -1.3 to -1.4 |
| Tridentate Ir(III) Complex | ~290, 350 | ~470-500 | 18-61 | 0.5-2.0 | ~1.2 | ~-2.2 |
Note: Data is compiled from various sources for illustrative purposes and may not represent a single, directly comparable dataset.[3][6][16]
Device Fabrication and Operational Mechanism
The solution-processability of these iridium complexes is a key advantage for fabricating low-cost LECs. The following section details a standard fabrication protocol and explains the underlying operational mechanism.
Step-by-Step LEC Fabrication Protocol
Experimental Protocol: Fabrication of a Solution-Processed LEC
-
Substrate Preparation:
-
Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer (30-40 nm) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.[6]
-
Anneal the substrate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the iridium(III) complex and an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [Bmim][PF₆]) in a suitable solvent such as acetonitrile or chlorobenzene.[6] A typical molar ratio of complex to ionic liquid is 4:1.[9]
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer in a glovebox to achieve a desired thickness (typically 80-100 nm).
-
Anneal the film at a moderate temperature (e.g., 80 °C) to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a layer of a low work function metal, such as aluminum or a gallium-indium eutectic, as the cathode (typically 100 nm thick).[1]
-
-
Encapsulation:
-
Encapsulate the device using a glass slide and UV-curable epoxy in a nitrogen environment to prevent degradation from atmospheric oxygen and moisture.
-
Visualizing the LEC Operational Workflow
The operation of an LEC can be visualized as a dynamic process involving both ionic and electronic charge carriers.
Caption: Workflow of the operational mechanism in a light-emitting electrochemical cell.
Performance Metrics and Structure-Property Relationships
The ultimate goal of developing new emitter materials is to improve the performance of LEC devices. Key metrics include:
-
Luminance (cd/m²): The intensity of light emitted per unit area.
-
Current Efficiency (cd/A): The ratio of luminance to the current density.
-
Power Efficiency (lm/W): The ratio of the luminous flux to the input electrical power.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
Turn-on Voltage (V): The voltage at which light emission becomes detectable.
-
Device Lifetime (t₁/₂): The time it takes for the initial luminance to decrease by 50% under constant operation.
Table 2: Performance of LECs Based on Iridium(III) Complexes
| Complex Type | Max Luminance (cd/m²) | Max Current Eff. (cd/A) | Max Power Eff. (lm/W) | Max EQE (%) | Lifetime (t₁/₂) (h) |
| Green Emitting [Ir(C^N)2(N^N)]+ | >1000 | ~35.1 | ~20 | ~10.4 | >500 |
| Red Emitting [Ir(C^N)2(N^N)]+ | ~1658 | 16.5 | 9.3 | ~5 | ~477 |
| Yellow-Orange Emitting [Ir(C^N)2(N^N)]+ | >2000 | >25 | >15 | >3 | >2100 |
Note: Data is compiled from various sources for illustrative purposes and may not represent devices with identical architectures or testing conditions.[17]
The structure of the this compound ligand and its coordination to the iridium center directly influence these performance metrics. The rigid, tridentate coordination enhances the stability of the complex, which can lead to longer device lifetimes. The electronic nature of the ligand, including the presence of electron-donating or electron-withdrawing substituents, can be used to tune the HOMO and LUMO energy levels, thereby altering the emission color and potentially improving charge injection and transport balance.[17]
Conclusion and Future Outlook
Iridium(III) complexes based on the this compound ligand framework are highly promising materials for the advancement of light-emitting electrochemical cells. Their robust tridentate coordination, coupled with the inherent photophysical advantages of iridium(III) centers, provides a powerful platform for the design of efficient and stable emitters. The ability to systematically modify the ligand structure allows for fine-tuning of the emission color and electrochemical properties, paving the way for full-color displays and high-quality solid-state lighting.
Future research in this area will likely focus on several key aspects:
-
Blue Emitters: The development of stable and efficient deep-blue emitting complexes remains a significant challenge.[5]
-
Enhanced Stability: Further improvements in device lifetime are crucial for commercial viability. This involves not only the design of more robust complexes but also optimization of the ionic liquid and device encapsulation.
-
Novel Device Architectures: Exploring new device structures and fabrication techniques, such as roll-to-roll printing, will be essential for realizing the low-cost potential of LECs.
By leveraging the principles outlined in this guide, researchers can continue to push the boundaries of LEC performance, bringing this exciting technology closer to widespread application.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy*) in [Ir(ppy)2(bpy*)]PF6 complexes: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Properties, and Light-Emitting Electrochemical Cell (LEEC) Device Fabrication of Cationic Ir(III) Complexes Bearing Electron-Withdrawing Groups on the Cyclometallating Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]
- 12. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Unprecedented Family of Luminescent Iridium(III) Complexes Bearing a Six-Membered Chelated Tridentate C^N^C Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green to blue-green-emitting cationic iridium complexes with a CF3-substituted phenyl-triazole type cyclometalating ligand: synthesis, characterization and their use for efficient light-emitting electrochemical cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of 1,3-Di(2-pyridyl)benzene in Advanced Polymer Solar Cells
Introduction: The Quest for High-Performance Polymer Solar Cells
Polymer solar cells (PSCs) represent a frontier in photovoltaic technology, promising lightweight, flexible, and low-cost energy solutions.[1] The core of a PSC is the bulk heterojunction (BHJ), an intricate blend of electron-donating and electron-accepting organic materials. The efficiency of converting light into electricity in these devices is not solely dependent on the photoactive layer; it is critically governed by the interfaces that connect this layer to the electrodes.[2] Efficient charge extraction and transport, while minimizing energy loss and recombination, are paramount. This has led to intensive research into interfacial layers, particularly electron transport layers (ETLs), which facilitate the selective collection of electrons at the cathode.[3][4]
This technical guide delves into the pivotal role of a specific molecular scaffold, 1,3-Di(2-pyridyl)benzene (dpybH) , and its derivatives in the advancement of polymer solar cells. While traditionally recognized in the field of organic light-emitting diodes (OLEDs) for its ability to form highly luminescent metal complexes[5], the unique electronic properties and coordination chemistry of the dpybH core make it an exceptionally versatile component for next-generation photovoltaic applications.[6][7] We will explore its function not just as a standalone molecule but as a foundational building block for sophisticated materials that enhance the efficiency, stability, and overall performance of PSCs.
The this compound Moiety: A Structural and Electronic Overview
At its core, this compound is an aromatic compound featuring a central benzene ring substituted with two pyridyl groups at the 1 and 3 positions.[7] This specific arrangement imparts a unique set of properties that are highly advantageous for electronic applications.
Intrinsic Properties and Coordination Chemistry
The defining feature of dpybH is the presence of two nitrogen atoms within the pyridyl rings. These nitrogen atoms possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating with metal ions.[8] This allows dpybH to act as a tridentate N^C^N ligand, forming highly stable cyclometalated complexes with transition metals such as platinum(II), iridium(III), and ruthenium(III).[5][6][9] This coordination significantly modifies the electronic and photophysical properties of the molecule, a feature that can be expertly tuned for specific applications.[9]
Furthermore, the pyridine units are electron-deficient, which contributes to the molecule's intrinsic electron-accepting and transporting capabilities. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be precisely controlled by chemical modification of the benzene or pyridyl rings, allowing for meticulous energy-level engineering to match the requirements of a solar cell device architecture.[8]
Caption: Molecular structure of this compound (dpybH).
Synthesis Methodologies
The synthesis of dpybH and its functionalized derivatives is well-established, providing a reliable platform for material innovation. Common synthetic routes include cross-coupling reactions like the Suzuki or Stille reactions, which offer high yields and tolerance for a wide variety of functional groups.[6] An alternative and robust method involves the sequential aza-Diels–Alder reactions starting from 3-(3-bromophenyl)-1,2,4-triazines, which allows for the creation of asymmetrically functionalized dpybH ligands.[10][11] This synthetic accessibility is crucial for researchers developing novel materials tailored for specific photovoltaic applications.
Application as an Electron Transport Layer (ETL) in Polymer Solar Cells
The primary role of an ETL in a PSC is to accept electrons from the photoactive layer and transport them to the cathode while simultaneously blocking holes.[12] Pyridine-based materials, including dpybH derivatives, are excellent candidates for this function.
Mechanism of Action
The efficacy of a dpybH-based material as an ETL is rooted in several key principles:
-
Energy Level Alignment: A suitable ETL must have a LUMO energy level that is slightly lower than or equal to that of the acceptor material in the BHJ. This creates a favorable energetic cascade for efficient electron extraction and minimizes the energy barrier at the interface.[13][14] The tunable nature of the dpybH core allows for precise LUMO level adjustment.
-
High Electron Mobility: Efficient transport of electrons from the active layer to the electrode requires high intrinsic electron mobility. The extended π-conjugation in dpybH systems facilitates electron delocalization. Introducing pyridyl groups can promote favorable molecular packing (e.g., two-dimensional π-π stacking), which significantly enhances electron mobility compared to less ordered arrangements.[13]
-
Hole Blocking Capability: An effective ETL must have a deep HOMO level to create a large energy barrier for holes, preventing them from leaking to the cathode, which would otherwise lead to recombination and reduced device efficiency.[8]
-
Interfacial Interactions: The nitrogen atoms in the pyridyl units can form specific interactions (e.g., N···Pb in perovskite solar cells or dipole interactions with the cathode) that passivate surface defects, reduce interfacial recombination, and ensure strong electronic coupling for smoother electron injection.[13][14]
Metal complexes of dpybH, such as those with Pt(II) or Ru(III), have been specifically identified as promising materials for cathode layers in high-performance PSCs.[6][10] In these complexes, the metal center further lowers the LUMO level and can enhance the material's conductivity and stability, making them superior to the standalone organic ligand.
Caption: Inverted PSC architecture with a dpybH-based ETL.
Performance Data and Causality
The integration of pyridine-based ETLs has a demonstrable impact on the key performance metrics of solar cells. While specific data for a PSC using uncomplexed this compound as the primary ETL is sparse in the literature, the principles are well-demonstrated by closely related pyridine-containing derivatives. The causality behind these improvements is directly linked to the mechanisms described above.
| ETL Material | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Causal Factor & Reference |
| Conventional (BCP) | 0.82 | 15.3 | 42 | 5.3 | Standard ETL, serves as a baseline.[4] |
| TmPyPB | 0.84 | 14.2 | 53 | 6.3 | High electron mobility and better energy alignment lead to lower series resistance and a significant increase in Fill Factor (FF) and Power Conversion Efficiency (PCE).[3][4] |
| B3PyPB | 0.83 | 14.1 | 51 | 6.0 | Good thermal properties and electron mobility contribute to enhanced performance over the baseline.[3][4] |
| p-PDTP (Theoretical) | - | - | - | - | Introduction of pyridyl side chains induces 2D π-π stacking, boosting theoretical electron mobility by over 30x compared to the non-pyridyl analogue.[13] |
Note: TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene) and B3PyPB (bis-1,2-(3,5-di-3-pyridyl-phenyl)benzene) are structurally related pyridine-based materials that exemplify the performance enhancements discussed.
The data clearly shows that pyridine-based ETLs, such as TmPyPB, lead to a substantial improvement in device performance, particularly the fill factor.[4] This is a direct consequence of reduced series resistance and enhanced charge extraction, which are hallmarks of a high-quality ETL.[3] The work on p-PDTP, although computational, provides a powerful rationale: the strategic placement of pyridyl nitrogen atoms can fundamentally alter molecular packing to create highly efficient charge transport pathways.[13]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as a validated starting point for researchers.
Protocol: Synthesis of a Pt(II) Complex of this compound
This protocol describes the synthesis of a representative cyclometalated platinum complex, [Pt(dpybH)Cl], which can serve as an effective ETL material. The causality for choosing a metal complex is its enhanced stability and tailored electronic properties compared to the organic ligand alone.[9]
Materials:
-
This compound (dpybH)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Acetic acid (glacial)
-
Deionized water
-
Methanol
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of K₂PtCl₄ in a 1:1 mixture of glacial acetic acid and deionized water (40 mL total).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 48 hours. The solution will typically turn from dark red to a yellow-orange color as the product precipitates.
-
Isolation: Cool the reaction mixture to room temperature. Collect the resulting yellow precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with deionized water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product, [Pt(dpybH)Cl], in a vacuum oven at 60°C overnight.
-
Characterization: Confirm the structure and purity of the complex using ¹H NMR spectroscopy and mass spectrometry.
Protocol: Fabrication of an Inverted Polymer Solar Cell
This protocol details the fabrication of an inverted PSC device using a solution-processable dpybH-based material as the ETL. The inverted architecture is often chosen for its enhanced stability.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
ETL solution (e.g., [Pt(dpybH)Cl] dissolved in a suitable organic solvent like chloroform/methanol mixture)
-
Active layer solution (e.g., PTB7-Th:PC₇₁BM in chlorobenzene with an additive like 1,8-diiodooctane)
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS aqueous dispersion)
-
Metal for cathode (e.g., Aluminum or Silver)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the surface wettability.
-
ETL Deposition: Spin-coat the dpybH-based ETL solution onto the cleaned ITO substrate. A typical spin-coating program might be 3000 rpm for 40 seconds. Anneal the film according to the material's optimized conditions (e.g., 100°C for 10 minutes) to remove residual solvent and ensure a uniform layer.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the active layer solution on top of the ETL. The thickness of this layer is critical and is controlled by the solution concentration and spin speed (typically aiming for ~100 nm).
-
HTL Deposition: Spin-coat the PEDOT:PSS solution on top of the active layer. Anneal the substrates at ~120°C for 10 minutes in the glovebox antechamber to dry the film.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask at a high vacuum (<10⁻⁶ Torr).
-
Device Encapsulation and Testing: Encapsulate the devices to protect them from air and moisture. Characterize the photovoltaic performance using a solar simulator under AM 1.5G illumination and measure the current density-voltage (J-V) characteristics.
Caption: Energy diagram for efficient charge separation and transport.
Conclusion and Future Outlook
This compound has emerged as a molecule of significant interest beyond its traditional applications in coordination chemistry and OLEDs. Its unique electronic structure, characterized by electron-deficient pyridyl units, and its versatile coordination capabilities make it a powerful building block for advanced materials in polymer solar cells. When incorporated into ETLs or interfacial layers, dpybH-based materials can significantly enhance device performance by promoting efficient electron extraction, improving charge mobility, and reducing interfacial recombination.
The future of this research lies in the rational design of novel dpybH derivatives. By strategically adding electron-withdrawing or -donating groups, researchers can further fine-tune energy levels to optimize performance with a wider range of photoactive materials. The development of new metal complexes with enhanced conductivity and stability also presents a promising avenue. As the field of polymer solar cells continues to push the boundaries of efficiency and stability[15], the foundational role of well-designed molecular components like this compound will only become more critical.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Buy this compound | 136538-84-6 [smolecule.com]
- 8. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iopb.res.in [iopb.res.in]
- 13. Introducing pyridyl into electron transport materials plays a key role in improving electron mobility and interface properties for inverted perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Introducing pyridyl into electron transport materials plays a key role in improving electron mobility and interface properties for inverted perovskite solar cells - Beijing Institute of Technology [pure.bit.edu.cn]
- 15. All-polymer solar cells with efficiency approaching 16% enabled using a dithieno[3′,2′:3,4;2′′,3′′:5,6]benzo[1,2-c][1,2,5]thiadiazole (fDTBT)-based polymer donor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Introduction: The Significance of the 1,3-Di(2-pyridyl)benzene Scaffold
An Application Note and Protocol for the Synthesis of 1,3-Di(2-pyridyl)benzene via Stille Cross-Coupling
This compound (dpyb) is a versatile organic compound that has garnered significant attention in coordination chemistry and materials science.[1] Its C-N-C pincer-like structure makes it an exceptional tridentate ligand, capable of forming stable complexes with a variety of transition metals, including palladium(II), platinum(II), iridium(III), and ruthenium(III).[2] These metal complexes are of considerable practical interest, finding applications as phosphorescent emitters in monochromatic Organic Light-Emitting Diodes (OLEDs), components in light-emitting electrochemical cells (LEECs), and as catalysts.[2] The unique electronic properties conferred by the pyridine and benzene rings also make dpyb derivatives promising for the development of advanced materials such as metal-organic frameworks (MOFs) and molecular wires.[1]
Given its importance, robust and efficient synthetic routes to the dpyb core are highly valuable. Among the various cross-coupling methodologies, the palladium-catalyzed Stille reaction offers a powerful and reliable approach.[2] This application note provides a detailed examination of the Stille cross-coupling for this purpose, offering field-proven insights and comprehensive protocols for researchers in organic synthesis and drug development.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic electrophile, typically a halide or triflate.[3] The reaction is prized for its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically a 14-electron species like Pd(PPh₃)₂, which undergoes oxidative addition to the organic halide (R¹-X). This step forms a 16-electron Pd(II) intermediate.[3] The reactivity of the halide is crucial, with the rate of oxidative addition following the trend I > Br > Cl.[6]
-
Transmetalation : The organostannane (R²-SnR₃) then exchanges its organic group (R²) with the halide on the palladium center. This is often the rate-determining step of the cycle.[7] The mechanism of transmetalation can be complex and is influenced by the ligands, substrates, and solvents.[3]
-
Reductive Elimination : The final step involves the coupling of the two organic groups (R¹ and R²) on the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Key Experimental Considerations: The "Why" Behind the Protocol
A successful Stille coupling requires careful consideration of several parameters. The choices made are not arbitrary but are grounded in mechanistic principles to maximize yield and minimize side reactions.
-
Catalyst System : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and widely used catalyst for Stille couplings.[8][9] It serves as a stable 18-electron precatalyst that readily dissociates in solution to provide the active 14-electron Pd(0) species required for the oxidative addition step.[6] The yellow color of a Pd(PPh₃)₄ solution is indicative of the catalyst's initial state; the formation of a black precipitate (palladium black) during the reaction suggests catalyst decomposition, which can be caused by excessive temperatures or impurities.[10]
-
Organostannane Reagent : The synthesis of this compound requires a nucleophilic pyridine source. 2-(Tributylstannyl)pyridine is an ideal reagent for this purpose.[11] The tributyl groups are considered "non-transferable" ligands, meaning the pyridyl group is selectively transferred to the palladium center during transmetalation.[7] This reagent is air- and moisture-stable, making it easier to handle than many other organometallics.[3]
-
Solvent : Anhydrous, degassed polar aprotic solvents like N,N-Dimethylformamide (DMF) or dioxane are commonly used.[12][13] They effectively dissolve the reactants and catalyst system, and their high boiling points allow for the necessary reaction temperatures. Degassing the solvent (e.g., by bubbling with argon) is critical to remove dissolved oxygen, which can lead to oxidative homocoupling of the organostannane, a major side reaction.[14]
-
Additives (The Synergistic Effect of CuI) : For challenging or sluggish couplings, particularly with N-heterocyclic stannanes, the addition of a copper(I) salt like CuI can dramatically increase the reaction rate.[7][15] This rate enhancement is attributed to CuI's ability to act as a scavenger for free phosphine ligands in solution. Excess ligands can inhibit the rate-determining transmetalation step; by binding them, CuI keeps the palladium center more accessible.[7][16] In some cases, CuI may also participate in the catalytic cycle by forming a more reactive organocopper intermediate.[4][15]
-
Inert Atmosphere : All Stille reactions must be conducted under a strictly inert atmosphere (argon or nitrogen). This prevents both the degradation of the Pd(0) catalyst and the unwanted homocoupling of the organostannane reagent, which is promoted by oxygen.[14]
Protocol I: Synthesis of 2-(Tributylstannyl)pyridine
This protocol details the synthesis of the key organostannane reagent from commercially available 2-bromopyridine. The procedure involves a lithium-halogen exchange followed by quenching with tributyltin chloride.[17][18]
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Equivalents |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 3.30 g | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 9.0 mL | 1.1 |
| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 6.3 mL | 1.1 |
Step-by-Step Procedure
-
Reaction Setup : Add 2-bromopyridine (3.3 g, 21.0 mmol) to a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition : Add anhydrous THF (30 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (9.0 mL of a 2.5 M solution, 23.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically change color from clear to a cloudy yellowish-green.[17]
-
Stirring : Stir the mixture at -78 °C for 60 minutes.
-
Stannylation : Slowly add tributyltin chloride (6.3 mL, 23.0 mmol) dropwise to the mixture at -78 °C.
-
Reaction Progression : Stir the reaction at -78 °C for 3 hours. Afterwards, allow the mixture to warm to room temperature and stir for an additional 30 minutes. The solution should become clear yellow.[17]
-
Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(tributylstannyl)pyridine as a dark brown liquid (expected yield: ~98%).[17] The product is often used in the next step without further purification.
Protocol II: Synthesis of this compound via Double Stille Coupling
This protocol describes the core synthetic step: a palladium-catalyzed double Stille cross-coupling between 1,3-dibromobenzene and the previously synthesized 2-(tributylstannyl)pyridine.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Equivalents |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.91 | 1.18 g | 1.0 |
| 2-(Tributylstannyl)pyridine | C₁₇H₃₁NSn | 368.14 | 4.05 g | 2.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 290 mg | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 190 mg | 0.20 (20 mol%) |
| Anhydrous Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 1,3-dibromobenzene (1.18 g, 5.0 mmol), Pd(PPh₃)₄ (290 mg, 0.25 mmol), and CuI (95 mg, 0.5 mmol).
-
Solvent Addition : Add anhydrous, degassed dioxane (50 mL) via syringe to achieve a concentration of approximately 0.1 M with respect to the dibromobenzene.
-
Stannane Addition : Add 2-(tributylstannyl)pyridine (4.05 g, 11.0 mmol) via syringe.
-
Heating and Monitoring : Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. Monitor the reaction's progress by TLC or GC-MS over 12-24 hours.
-
Cooling : Upon completion, cool the reaction mixture to room temperature. The solution will likely be a dark brown or black suspension.
-
Workup - Tin Removal : Dilute the reaction mixture with ethyl acetate (100 mL). Transfer to a separatory funnel and wash thoroughly with a 1 M aqueous solution of potassium fluoride (KF) (3 x 50 mL).[19] Shake vigorously for 1-2 minutes during each wash. A precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface; if so, filter the entire mixture through a pad of Celite®.
-
Final Washes : Wash the organic layer with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel. A gradient elution, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The product, this compound, is a white solid. (Expected yield: 70-80%).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Impure starting materials. | 1. Use fresh Pd(PPh₃)₄; ensure it is bright yellow. 2. Increase temperature to 110 °C (refluxing dioxane). 3. Purify starting materials; ensure solvent is anhydrous. |
| Formation of Mono-substituted Product | 1. Insufficient organostannane. 2. Short reaction time. | 1. Ensure at least 2.2 equivalents of the stannane are used. 2. Increase reaction time and monitor for disappearance of the mono-substituted intermediate. |
| Significant Homo-coupling of Stannane | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Ensure rigorous degassing of solvent and maintenance of a strict inert atmosphere. 2. Lower the reaction temperature slightly (90-95 °C) to improve catalyst stability. |
| Difficulty Removing Tin Byproducts | 1. Incomplete precipitation with KF. | 1. Increase the number and duration of KF washes. 2. For purification by column chromatography, add ~2-5% triethylamine to the eluent to help move polar tin residues.[19] |
Safety Precautions
Organotin compounds are highly toxic and require strict handling procedures. [20]
-
Toxicity : Organotins can be absorbed through the skin and are toxic upon inhalation or ingestion, affecting the central nervous system and immune system.[20][21]
-
Handling : Always handle organostannane reagents and the resulting tin byproducts in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Waste Disposal : All tin-containing waste (liquid and solid) must be collected in a designated, clearly labeled hazardous waste container for proper disposal according to institutional guidelines.[20] Glassware that has come into contact with organotins should be rinsed with a solvent (e.g., hexanes) into the waste container before washing.[14]
Summary
The Stille cross-coupling reaction provides a highly effective and versatile method for the synthesis of this compound, a key building block in modern chemistry. By carefully controlling reaction parameters such as the catalyst system, solvent, and atmosphere, and by understanding the beneficial role of additives like copper(I) iodide, researchers can achieve high yields of the desired product. Adherence to rigorous safety protocols for handling toxic organotin reagents is paramount. The detailed protocols and troubleshooting guide presented here offer a comprehensive resource for the successful application of this powerful synthetic transformation.
References
- 1. 2-三正丁基甲锡烷基吡啶 85% | Sigma-Aldrich [sigmaaldrich.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 17997-47-6 Cas No. | 2-(Tributylstannyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. delvallelab.weebly.com [delvallelab.weebly.com]
- 15. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 18. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]
- 19. Workup [chem.rochester.edu]
- 20. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 21. fishersci.fr [fishersci.fr]
Application Note & Protocol: Synthesis of 1,3-Di(2-pyridyl)benzene Derivatives via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of 1,3-Di(2-pyridyl)benzene Scaffolds
This compound (dpyb) and its derivatives represent a class of privileged pincer-type ligands crucial in modern chemistry and materials science. Their tridentate, N-C-N coordination motif allows for the formation of stable complexes with a wide range of transition metals, including palladium(II), platinum(II), iridium(III), and ruthenium(III).[1] These organometallic complexes are of paramount practical interest due to their unique photophysical and electronic properties. They are extensively utilized as phosphorescent emitters in monochromatic Organic Light-Emitting Diodes (OLEDs), light-emitting electrochemical cells (LEECs), and as functional materials in high-performance polymer solar cells.[1]
The synthesis of these valuable scaffolds is frequently achieved through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a powerful and versatile method for forming the requisite carbon-carbon bonds.[1][2] This reaction, which couples an organoboron species with an organohalide, is renowned for its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[3] This guide provides a detailed examination of the Suzuki coupling mechanism and a field-proven protocol for the synthesis of this compound derivatives, tailored for researchers in organic synthesis and drug development.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond (C-X) of the organohalide (e.g., 1,3-dibromobenzene). This step forms a square-planar Pd(II) intermediate.[5][6] The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[2]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (e.g., a 2-pyridylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on the presence of a base.[2][7] The base activates the organoboron compound, typically by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[7][8][9]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple to form the new C-C bond of the desired product. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, which then re-enters the catalytic cycle.[4][5]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters & Rationale
The success of a Suzuki coupling, especially with nitrogen-containing heteroaryl substrates, hinges on the careful selection of several key parameters. Pyridyl substrates can be challenging due to the potential for the nitrogen lone pair to coordinate with and inhibit the palladium catalyst.[10]
-
Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving heteroaryl halides often require more specialized ligands.[11][12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed.[10][13][14] These ligands promote the crucial oxidative addition step, stabilize the catalyst, and prevent deactivation, which is a common issue with pyridyl substrates.[3][10] A catalyst loading of 1-5 mol% is typical.
-
Boron Source: 2-Pyridylboronic acids are notoriously unstable and prone to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water), removing it from the catalytic cycle.[15][16] To circumvent this, more stable boronate esters, such as pinacol esters or MIDA boronates, are highly recommended as the coupling partner.[10][15] A slight excess (1.1-1.2 equivalents per halide) is used to drive the reaction to completion.
-
Base Selection: The base is essential for activating the boronic acid for transmetalation.[9] The choice of base can significantly impact yield and reaction rate.
-
Inorganic bases are most common.[9] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used and effective choices.[14][17] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be beneficial for challenging couplings.
-
The base should be finely ground and anhydrous to maximize its surface area and reactivity.[13]
-
-
Solvent System: The solvent must solubilize all components of the reaction. A mixture of an organic solvent and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive state.[13] Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid.[13] Therefore, it is absolutely critical to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire procedure.[15]
Detailed Experimental Protocol
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of 1,3-dibromobenzene with a 2-pyridylboronic acid pinacol ester to synthesize this compound.
Materials & Reagents:
-
1,3-Dibromobenzene (1.0 equiv)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.2-2.4 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely ground (4.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1,3-dibromobenzene (1.0 mmol, 236 mg), 2-pyridylboronic acid pinacol ester (2.2 mmol, 451 mg), K₂CO₃ (4.0 mmol, 552 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total). Degas by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction's progress can be monitored by withdrawing small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient eluent system such as hexane/ethyl acetate, to afford the pure this compound as a solid.
Data Summary and Troubleshooting
The following table provides a summary of typical reaction parameters for this synthesis.
| Parameter | Value / Reagent | Rationale |
| Aryl Halide | 1,3-Dibromobenzene | Dihalide core for double coupling. Bromides offer a good balance of reactivity and stability.[2] |
| Boron Reagent | 2-Pyridylboronic Acid Pinacol Ester | More stable than the corresponding boronic acid, minimizing protodeboronation.[15] |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | An effective and commercially available precatalyst for cross-coupling with heteroaryl substrates.[12][17] |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv per halide) | Standard, effective bases for activating the boron reagent.[9][14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solvent for substrates; water is required to dissolve the base and activate the boronate.[6] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction without significant catalyst decomposition. |
| Time | 12-24 hours | Typical duration for achieving high conversion. |
| Typical Yield | 65-90% | Expected yield range after purification for a successful reaction. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) oxidized by oxygen.[13] 2. Catalyst Inhibition: Pyridine nitrogen coordinating to Pd.[10] 3. Poor Base Quality: Base is not anhydrous or finely ground.[13] | 1. Ensure rigorous degassing of solvents and use of a strict inert atmosphere.[15] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos).[10] 3. Use fresh, anhydrous, finely powdered base. |
| Protodeboronation | 1. Water cleaving the C-B bond of the boronic acid.[15] 2. Prolonged reaction time at high temperature. | 1. Use a more stable boronate ester (pinacol or MIDA).[10][15] 2. Optimize reaction time; do not heat longer than necessary. 3. Consider using anhydrous conditions with a base like KF.[7] |
| Homocoupling of Boron Reagent | 1. Presence of oxygen promoting oxidative homocoupling.[13] 2. Reaction conditions are too harsh. | 1. Strictly exclude oxygen from the reaction.[13] 2. Lower the reaction temperature slightly or reduce catalyst loading. |
| Low Product Solubility | The final product may be poorly soluble in the reaction mixture. | Switch to a higher-boiling solvent that offers better solubility, such as toluene or DMF.[19] |
Conclusion
The Suzuki-Miyaura cross-coupling is an exceptionally robust and reliable method for the synthesis of this compound and its derivatives. Success with these heteroaromatic systems requires careful attention to specific experimental parameters, particularly the exclusion of oxygen, the use of stable boronate esters to prevent protodeboronation, and the selection of an appropriate palladium catalyst and ligand system to overcome potential catalyst inhibition. By following the detailed protocol and troubleshooting guide presented here, researchers can confidently and efficiently synthesize these valuable compounds for applications in materials science, catalysis, and pharmaceutical development.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Cyclometalation of 1,3-Di(2-pyridyl)benzene with platinum(II)
An Application Guide for the Synthesis, Characterization, and Utilization of Cyclometalated 1,3-Di(2-pyridyl)benzene Platinum(II) Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the cyclometalation of this compound (dpyb) with platinum(II). It is intended for researchers, chemists, and drug development professionals engaged in the fields of organometallic chemistry, materials science, and medicinal chemistry. We delve into the mechanistic rationale, provide a field-proven synthesis protocol, detail essential characterization techniques, and explore the significant applications of the resulting N^C^N pincer complexes. The protocols are designed to be self-validating, ensuring researchers can confidently replicate and verify their results.
Introduction: The Significance of N^C^N Pincer Ligands in Platinum Chemistry
Cyclometalation, the intramolecular activation of a C-H bond by a metal center to form a metallacycle, is a cornerstone of modern organometallic chemistry. This process yields complexes with enhanced kinetic stability and unique electronic properties. The this compound (dpyb) ligand is a preeminent example of a terdentate, or "pincer," ligand that directs this reaction with remarkable precision.
When reacted with platinum(II), dpyb undergoes a regioselective C-H activation at the central benzene ring's C2 position, forming a rigid and planar N^C^N coordinating structure.[1] The resulting platinum(II) complexes, such as [Pt(dpyb)Cl], are distinguished by their exceptional photophysical properties, including intense, long-lived phosphorescence with high quantum yields.[2][3] This has positioned them as leading candidates for a range of high-value applications, from next-generation Organic Light-Emitting Diodes (OLEDs) to anticancer therapeutics that may overcome the limitations of traditional platinum-based drugs.[4][5][6][7]
This guide offers an in-depth exploration of this critical reaction, moving from theoretical underpinnings to practical, actionable protocols.
Mechanistic Insight: The Rationale Behind Cycloplatination
The successful synthesis of [Pt(dpyb)Cl] hinges on understanding the underlying reaction mechanism and the deliberate choice of reagents. The process is a classic example of electrophilic C-H activation.
Regioselectivity: Platinum(II) vs. Palladium(II)
A key feature of the reaction between dpyb and platinum(II) is its high regioselectivity. The reaction with platinum precursors like potassium tetrachloroplatinate (K₂PtCl₄) yields a single, monomeric cyclometalated product where the platinum atom is bound to the two pyridine nitrogen atoms and the C2 carbon of the central phenyl ring.[1] This contrasts sharply with the behavior of palladium(II), which can lead to double metalation at the C4 and C6 positions.[1] The unique electronic structure and coordination preference of Pt(II) favor the formation of the thermodynamically stable five-membered and six-membered chelate rings of the N^C^N pincer structure.
Causality of Experimental Choices
-
Platinum Precursor (K₂PtCl₄): Potassium tetrachloroplatinate is an ideal starting material. It is a commercially available, stable source of Pt(II). In solution, the chloride ligands are labile enough to be displaced by the stronger-donating pyridine nitrogens of the dpyb ligand, initiating the coordination process that precedes C-H activation.
-
Solvent and Catalyst (Acetic Acid): The reaction is typically performed in refluxing acetic acid. Acetic acid serves a dual role. As a high-boiling polar solvent, it ensures the reactants remain in solution at the elevated temperatures required for C-H activation. Critically, it also acts as a proton shuttle, facilitating the removal of the C2 proton from the benzene ring during the electrophilic attack by the platinum center.[1]
-
Thermal Conditions (Reflux): The C-H bond is inherently strong, and its activation is the rate-limiting step of the reaction. Heating the mixture to reflux (around 115-118°C for acetic acid) provides the necessary thermal energy to overcome this activation barrier, driving the reaction to completion over an extended period.[1]
Below is a diagram illustrating the overall synthetic transformation.
Caption: Synthetic scheme for the cyclometalation of dpyb with K₂PtCl₄.
Experimental Protocol: Synthesis of [Pt(dpyb)Cl]
This protocol is adapted from established literature procedures and includes checkpoints for validation.[1]
Materials and Equipment
-
Reagents: this compound (HL¹), Potassium tetrachloroplatinate(II) (K₂PtCl₄), Glacial Acetic Acid (HOAc), Methanol (MeOH), Deionized Water (H₂O), Ethanol (EtOH), Diethyl Ether (Et₂O).
-
Equipment: 100 mL Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, Büchner funnel and flask, standard glassware.
Safety Note: Platinum compounds are sensitizers and potentially toxic. Always handle K₂PtCl₄ and the resulting platinum complex in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of [Pt(dpyb)Cl].
Detailed Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.43 mmol) and K₂PtCl₄ (e.g., 178 mg, 0.43 mmol).
-
Solvent Addition: Add glacial acetic acid (e.g., 15 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 115-118 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking a small aliquot of the reaction mixture and adding it to water. The presence of a red color indicates unreacted K₂PtCl₄.[1] Continue refluxing until this test is negative, which typically takes 3 days.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A bright yellow precipitate of the product will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing Sequence: Wash the collected solid sequentially and thoroughly with methanol, deionized water, ethanol, and finally diethyl ether. This sequence removes unreacted starting materials, inorganic salts, and residual acetic acid.[1]
-
Drying: Dry the bright yellow complex under vacuum to yield the final product. A typical yield is around 75-80%.
Protocol Validation: Characterization of the Product
Thorough characterization is essential to confirm the structure and purity of the synthesized [Pt(dpyb)Cl] complex.
NMR Spectroscopy
NMR is the most powerful tool for confirming the cyclometalation event in solution.
-
¹H NMR: The most diagnostic signal is the complete disappearance of the resonance for the proton at the C2 position of the central benzene ring (H-2), which typically appears as a triplet around 8.0 ppm in the free ligand.[1] A significant downfield shift of the pyridine proton adjacent to the nitrogen (H-6') is also observed upon coordination.[8]
-
¹³C NMR: The spectrum will show the absence of the C-H resonance corresponding to the C2 carbon and the appearance of a new quaternary carbon signal in the downfield region, directly bonded to platinum.
-
¹⁹⁵Pt NMR: This technique provides direct evidence of the platinum coordination environment. For N^C^N cyclometalated complexes of this type, the ¹⁹⁵Pt chemical shift is typically observed in the range of -3400 to -3500 ppm.[9]
| Technique | Key Diagnostic Feature | Typical Value / Observation | Reference |
| ¹H NMR | Disappearance of H-2 proton signal | Signal absent | [1] |
| ¹⁹⁵Pt NMR | Chemical Shift (δ) | ~ -3471 ppm | [9] |
| Mass Spec. | Molecular Ion Peak | Confirms M+ for C₁₆H₁₁ClN₂Pt | [1] |
| Elemental | C, H, N % | Matches calculated values for C₁₆H₁₁ClN₂Pt | [1] |
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. Crystals can be grown by slow diffusion of a non-solvent (like ethanol) into a solution of the complex in a high-boiling solvent (like DMSO).[1] The analysis will confirm the N^C^N coordination and the distorted square-planar geometry around the platinum center, with the chloride ligand positioned trans to the Pt-C bond.[1][10]
Caption: Schematic of the [Pt(dpyb)Cl] coordination sphere.
Applications and Photophysical Properties
The rigid pincer structure imparted by cyclometalation gives rise to remarkable photophysical behavior, making these complexes highly valuable.
Luminescent Properties
[Pt(dpyb)Cl] and its analogues are highly phosphorescent. The emission originates from a metal-perturbed triplet excited state (³π-π*).[2] Key properties are summarized below:
| Property | Observation for [Pt(dpyb)Cl] | Significance | Reference |
| Emission Color | Bright Green (structured) | Tunable via ligand modification | [2] |
| Emission Max (Monomer) | ~480-580 nm | Suitable for display applications | [2] |
| Luminescence Quantum Yield (Φlum) | ≥ 0.60 (in degassed CH₂Cl₂) | Highly efficient light emission | [2][3] |
| Emission Lifetime (τ) | Microsecond range (e.g., ~7.2 µs) | Confirms phosphorescent nature | [2] |
| Excimer Emission | Broad, red-shifted band (~700 nm) at >10⁻⁵ M | Enables NIR emission for OLEDs and bio-imaging | [2][4] |
Key Application Areas
-
Organic Light-Emitting Diodes (OLEDs): The high efficiency and tunable emission colors make these complexes excellent phosphorescent dopants for OLEDs. By controlling the concentration, one can harness both the green monomer and red excimer emission to create white-light OLEDs (WOLEDs).[4][11]
-
Anticancer Drug Development: Cyclometalated Pt(II) complexes are kinetically more inert than cisplatin, which may reduce side effects.[5] Their distinct mechanism of action, which may involve targets other than DNA, offers a strategy to overcome clinical resistance to traditional platinum drugs.[6][7]
-
Bio-imaging and Probes: The strong and long-lived luminescence allows for applications in time-resolved imaging, where background fluorescence can be eliminated, improving signal-to-noise ratios.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An alternative route to highly luminescent platinum(II) complexes: cyclometalation with N=C=N-coordinating dipyridylbenzene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclometallated platinum(ii) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclometalated complexes: promising metallodrugs in the battle against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Toward Near-Infrared Emission in Pt(II)-Cyclometallated Compounds: From Excimers’ Formation to Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First member of an appealing class of cyclometalated 1,3-di-(2-pyridyl)benzene platinum(ii) complexes for solution-processable OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium(II) Complexes of 1,3-Di(2-pyridyl)benzene in Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Potential of NCN Pincer Complexes
Palladium(II) complexes featuring the 1,3-Di(2-pyridyl)benzene (dpyb) ligand, a classic example of an NCN-type pincer ligand, have garnered significant attention in the field of homogeneous catalysis. The tridentate coordination of the dpyb ligand to the palladium center imparts exceptional thermal stability and a well-defined coordination sphere, making these complexes robust and highly active catalysts for a variety of cross-coupling reactions.[1][2] This guide provides detailed protocols for the synthesis of the dpyb ligand and its corresponding palladium(II) complex, followed by comprehensive application notes for their use in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The methodologies presented herein are designed to be reproducible and scalable, offering valuable tools for synthetic chemists in academic and industrial research.
Part 1: Synthesis of the this compound Ligand and its Palladium(II) Complex
Synthesis of this compound (dpyb) via Stille Cross-Coupling
The Stille cross-coupling reaction provides a reliable route to the dpyb ligand. The following protocol is adapted from established literature procedures.[3][4]
Experimental Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromobenzene (1.0 equiv.), 2-(tributylstannyl)pyridine (2.2 equiv.), and anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.73 (d, J = 4.8 Hz, 2H), 8.54 (d, J = 8.0 Hz, 2H), 7.80 (td, J = 7.8, 1.8 Hz, 2H), 7.68 (t, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 2H), 7.29 (ddd, J = 7.5, 4.8, 1.2 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 157.5, 149.3, 139.4, 136.8, 130.6, 129.2, 124.7, 122.3.
Synthesis of the Palladium(II)-dpyb Pincer Complex [Pd(dpyb)Cl]
The palladium(II) pincer complex can be readily synthesized by direct C-H activation of the dpyb ligand with a suitable palladium(II) precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Palladium Source: Add palladium(II) acetate (Pd(OAc)₂) (1.0 equiv.) to the solution.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The formation of the cyclopalladated complex is often indicated by a color change.
-
Chloride Abstraction: After cooling, add a saturated solution of lithium chloride (LiCl) in acetone to precipitate the chloride complex.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum to yield the [Pd(dpyb)Cl] complex as a yellow solid.
dot graph { layout=neato; node [shape=plaintext]; "this compound" -> "Pd(OAc)₂"; "Pd(OAc)₂" -> "[Pd(dpyb)Cl]" [label=" AcOH, LiCl"]; }
Synthesis of the [Pd(dpyb)Cl] complex.
Part 2: Catalytic Applications in Cross-Coupling Reactions
The [Pd(dpyb)Cl] complex serves as a highly efficient pre-catalyst for a range of important C-C bond-forming reactions. The following sections provide detailed protocols for its application in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The [Pd(dpyb)Cl] complex demonstrates excellent activity in this transformation.[2][5]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Loading: Add the [Pd(dpyb)Cl] catalyst (0.1 - 1.0 mol%).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v) or DMF.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 120 °C for 2-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.
Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 4 | 98 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 120 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | DMF | 100 | 2 | 95 |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | K₂CO₃ | Toluene/H₂O | 110 | 6 | 89 |
Mechanistic Insight: The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through a Pd(0)/Pd(II) pathway. However, with stable pincer complexes, a Pd(II)/Pd(IV) cycle has also been proposed.[1][6]
Proposed Pd(II)/Pd(IV) catalytic cycle for Suzuki-Miyaura coupling.
Heck Cross-Coupling
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. [Pd(dpyb)Cl] catalyzes this reaction efficiently, particularly with aryl iodides and bromides.[7][8]
General Protocol for Heck Coupling:
-
Reaction Setup: To a pressure tube, add the aryl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), and a suitable base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv.).
-
Catalyst Loading: Add the [Pd(dpyb)Cl] catalyst (0.5 - 2.0 mol%).
-
Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Conditions: Seal the tube and heat the mixture to 100-140 °C for 6-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Table 2: Representative Substrate Scope for Heck Coupling
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 120 | 8 | 94 |
| 2 | 4-Bromoacetophenone | Methyl acrylate | K₂CO₃ | NMP | 140 | 12 | 88 |
| 3 | 1-Iodonaphthalene | n-Butyl acrylate | Et₃N | DMF | 120 | 10 | 91 |
| 4 | 3-Bromopyridine | Styrene | K₂CO₃ | Acetonitrile | 130 | 18 | 85 |
Mechanistic Insight: The Heck reaction is widely believed to proceed via a Pd(0)/Pd(II) catalytic cycle. The pincer complex can act as a precursor to the active Pd(0) species.[6]
General catalytic cycle for the Heck reaction.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes, which are valuable building blocks in organic synthesis.[9][10]
General Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv.), terminal alkyne (1.2-1.5 equiv.), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable base (e.g., Et₃N, piperidine).
-
Catalyst Loading: Add the [Pd(dpyb)Cl] catalyst (0.5 - 2.0 mol%).
-
Solvent: Add a solvent such as THF, DMF, or toluene.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Substrate Scope for Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 4 | 96 |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | Piperidine | DMF | 60 | 6 | 90 |
| 3 | 1-Iodo-3-methoxybenzene | Trimethylsilylacetylene | Et₃N | Toluene | 50 | 3 | 93 |
| 4 | 2-Iodothiophene | Ethynyltrimethylsilane | Et₃N | THF | RT | 5 | 87 |
Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Catalytic cycles for the Sonogashira coupling.
Conclusion
The Palladium(II) complex of this compound is a versatile and robust catalyst for fundamental cross-coupling reactions. Its high stability, stemming from the pincer architecture, allows for efficient catalysis under a range of conditions with good functional group tolerance. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis, facilitating the construction of complex molecular architectures for applications in drug discovery, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Leveraging 1,3-Di(2-pyridyl)benzene Complexes for Advanced Oxygen Sensing
Introduction: The Imperative for Precise Oxygen Measurement
The accurate quantification of molecular oxygen is a critical parameter in a vast spectrum of scientific and industrial endeavors, from monitoring cellular respiration and metabolism in drug discovery to ensuring the integrity of modified atmosphere packaging in the food industry.[1][2] Traditional electrochemical methods, such as the Clark electrode, have long been the standard; however, they are beset by limitations including oxygen consumption during measurement, membrane fouling, and interference from other chemical species.[2][3] Luminescence-based optical oxygen sensors have emerged as a powerful alternative, offering non-invasive, real-time monitoring with high sensitivity and selectivity.[1][2]
At the heart of this technology lies the principle of luminescence quenching, where the presence of oxygen diminishes the light emission from a sensor molecule, or luminophore.[1][4] This guide focuses on a particularly promising class of luminophores: transition metal complexes of 1,3-Di(2-pyridyl)benzene (dpyb). These complexes, particularly those of platinum(II) and iridium(III), exhibit robust photophysical properties that make them exceptional candidates for the development of highly sensitive and stable oxygen sensors.[5][6][7][8][9] This document provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed protocols for the application of this compound complexes in oxygen sensing.
Section 1: The Science of Sensing - Mechanism of Action
The Phenomenon of Phosphorescence Quenching
The oxygen sensing capability of this compound complexes is rooted in the process of dynamic phosphorescence quenching.[4][10][11] Unlike fluorescence, which is a short-lived emission from an excited singlet state, phosphorescence emanates from a longer-lived excited triplet state. This extended lifetime is crucial for efficient quenching by molecular oxygen.
The process begins with the absorption of a photon by the complex, exciting it from its ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule can transition to a lower-energy, but longer-lived, triplet state (T₁).[12][13] In the absence of a quencher, the molecule will return to the ground state via the emission of a phosphorescent photon.
However, molecular oxygen in its ground state is a triplet species (³O₂), which makes it an efficient quencher of excited triplet states.[12][13] When an excited complex in the T₁ state collides with a ground-state oxygen molecule, a non-radiative energy transfer can occur, de-exciting the complex back to its ground state and exciting the oxygen molecule.[4][10] This process "quenches" the phosphorescence, leading to a decrease in both the intensity and the lifetime of the emission.
References
- 1. Luminescence Optical Oxygen Sensing Technology | PST [processsensing.com]
- 2. Luminescent sensing and imaging of oxygen: Fierce competition to the Clark electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ott.com [ott.com]
- 4. Oxygen dependent quenching of phosphorescence: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction of a mesityl substituent on pyridyl rings as a facile strategy for improving the performance of luminescent 1,3-bis-(2-pyridyl)benzene pl ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01458H [pubs.rsc.org]
- 8. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Italian Contribution to the Recent Growth of the Luminescent 1,3-Bis(Pyridin-2-yl)benzene Platinum(II) Complex Family [mdpi.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ossila.com [ossila.com]
Application Notes and Protocols for 1,3-Di(2-pyridyl)benzene Based Probes in Bioimaging
Foreword: The Emergence of 1,3-Di(2-pyridyl)benzene Scaffolds in Advanced Bioimaging
For researchers, scientists, and drug development professionals, the quest for more precise and insightful bioimaging tools is perpetual. In this landscape, the this compound scaffold has emerged as a remarkably versatile platform for the design of sophisticated fluorescent and phosphorescent probes. Its unique N,C,N-pincer ligand structure offers a robust framework for coordination with a variety of metal ions, leading to complexes with tunable photophysical properties and diverse biological applications.[1][2] This guide provides an in-depth exploration of these probes, from their fundamental chemical principles to detailed, field-proven protocols for their application in cellular imaging and therapy.
I. The this compound Core: A Foundation for Versatility
The this compound scaffold is a terdentate ligand that, upon coordination with metal ions such as platinum(II), iridium(III), and ruthenium(II), forms highly stable cyclometalated complexes.[1][2] This structural arrangement imparts several advantageous photophysical properties, including high quantum yields and long-lived excited states, which are essential for sensitive bioimaging applications.[1]
A. Synthesis and Functionalization: Tailoring Probes for Specific Targets
The synthesis of this compound derivatives often involves cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of various functional groups onto the benzene or pyridine rings.[1] This chemical flexibility is paramount, as it enables the rational design of probes with specific affinities for cellular targets or responsiveness to particular physiological parameters. For instance, the incorporation of lipophilic moieties can direct the probe to lipid droplets, while the addition of charged groups can influence cellular uptake and localization.
II. Photophysical Properties: The Key to High-Contrast Imaging
The photophysical characteristics of this compound-based probes are at the heart of their utility in bioimaging. These properties are highly tunable through the choice of the central metal ion and the peripheral functional groups.
A. Absorption and Emission Spectra
Derivatives of this compound typically exhibit absorption maxima in the UV-to-visible region, with emission wavelengths that can be tuned from the blue to the red part of the spectrum.[1] This spectral diversity allows for the development of probes for multicolor imaging experiments.
B. Quantum Yield and Lifetime
Many metal complexes of this compound display high luminescence quantum yields, meaning they efficiently convert absorbed light into emitted light.[1] Furthermore, their often long-lived excited states make them suitable for time-resolved imaging techniques, which can help to reduce background fluorescence and improve signal-to-noise ratios.
Table 1: Representative Photophysical Properties of Functionalized this compound Derivatives
| Compound/Complex | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Asymmetrically Functionalized this compound | 276-283 | 345-368 | 0.45 | Acetonitrile | [1] |
| Platinum(II) Complex | ~380 | ~470-550 | High | Dichloromethane |
III. Application Notes: Harnessing this compound Probes for Cellular Insights
The versatility of the this compound scaffold has led to a wide array of bioimaging applications. Below are detailed application notes for some of the most promising areas.
A. Live-Cell Imaging of Cellular Organelles
The subcellular localization of these probes can be tailored through chemical modification. For instance, lipophilic derivatives have been shown to accumulate in lipid droplets, which are dynamic organelles involved in lipid metabolism and storage.[3]
B. Ratiometric Sensing of Intracellular pH
Intracellular pH is a critical parameter that governs numerous cellular processes. Probes based on the this compound scaffold can be designed to exhibit pH-dependent fluorescence, allowing for ratiometric measurements of intracellular pH.[4][5][6][7] Ratiometric sensing, which relies on changes in the ratio of fluorescence intensities at two different wavelengths, provides a more robust measurement that is less susceptible to variations in probe concentration and excitation intensity.[5][7]
C. Imaging Cellular Viscosity
Cellular viscosity plays a crucial role in regulating diffusion-mediated cellular processes. Molecular rotors based on fluorescent scaffolds can report on the local viscosity of their environment. While not yet extensively demonstrated with the this compound core, its rigid structure and the potential for functionalization with rotating groups make it a promising candidate for the development of viscosity-sensitive probes.[8][9][10][11][12]
D. Photodynamic Therapy (PDT)
Certain metal complexes of this compound, particularly those with platinum(II) and iridium(III), can act as photosensitizers for photodynamic therapy. Upon excitation with light of a specific wavelength, these complexes can generate reactive oxygen species (ROS) that induce localized cell death, offering a targeted approach to cancer treatment.[13]
IV. Experimental Protocols
The following protocols provide a starting point for utilizing this compound-based probes in a research setting. Optimization may be required depending on the specific probe, cell type, and imaging system.
A. General Protocol for Live-Cell Staining and Imaging
This protocol is a general guideline for staining live cells with this compound-based probes.
Materials:
-
This compound-based probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of imaging.
-
Probe Loading:
-
Dilute the probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete mixing.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each probe and cell line.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the specific probe.
-
To minimize phototoxicity, use the lowest possible excitation laser power and exposure time that provides a sufficient signal-to-noise ratio.[14]
-
Workflow for Live-Cell Staining and Imaging
References
- 1. Workflow for High-content, Individual Cell Quantification of Fluorescent Markers from Universal Microscope Data, Supported by Open Source Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Quantitative Live Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acridone based fluorescent dye for lipid droplet tracking and cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Novel pH-sensitive probes with a ratiometric detection for intracellul" by Martin Ipuy, Cyrielle Billon et al. [collections.uhsp.edu]
- 5. Fluorescent push–pull pH-responsive probes for ratiometric detection of intracellular pH - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The ratiometric fluorescent probe with high quantum yield for quantitative imaging of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells [mdpi.com]
- 9. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A "distorted-BODIPY"-based fluorescent probe for imaging of cellular viscosity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Recent advances in noble metal complex based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Application Notes and Protocols for the Fabrication of OLEDs using 1,3-Di(2-pyridyl)benzene Phosphors
Abstract
This document provides a comprehensive guide for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing phosphorescent emitters based on the 1,3-Di(2-pyridyl)benzene ligand framework. These materials are of significant interest for next-generation displays and solid-state lighting due to their potential for high quantum efficiencies and tunable emission colors. This guide will detail the synthesis of a representative iridium(III) phosphor, followed by step-by-step protocols for device fabrication via both vacuum thermal evaporation and solution processing. Furthermore, key performance metrics of devices employing these phosphors are tabulated, and critical experimental workflows are visualized to enhance understanding and reproducibility. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the design and fabrication of advanced optoelectronic devices.
Introduction to this compound Phosphors
The field of organic electronics has seen remarkable advancements, with OLEDs at the forefront of display and lighting technologies. The performance of these devices is intrinsically linked to the properties of the emissive materials. Phosphorescent heavy metal complexes, particularly those of iridium(III) and platinum(II), have garnered significant attention as they can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.
The this compound scaffold serves as a robust tridentate C^N^C pincer ligand for the coordination of metal centers like iridium(III) and platinum(II). The resulting complexes often exhibit high thermal stability, excellent photoluminescent quantum yields, and tunable emission colors, making them prime candidates for use as phosphorescent emitters in OLEDs.[1] The rigid coordination of the this compound ligand helps to suppress non-radiative decay pathways, enhancing the phosphorescence efficiency. By modifying the peripheral substituents on the benzene or pyridine rings, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be finely tuned, allowing for the generation of a wide spectrum of emission colors, from blue to red.
This application note will focus on a representative green-emitting iridium(III) complex incorporating the this compound ligand to illustrate the synthesis and fabrication processes.
Synthesis of a Representative Phosphor: (this compound)Iridium(III)(acetylacetonate)
The synthesis of cyclometalated iridium(III) complexes is a critical first step in the fabrication of high-performance phosphorescent OLEDs. The following protocol outlines a common synthetic route to a representative green-emitting phosphor.
Materials and Reagents
-
This compound
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-ethoxyethanol
-
Acetylacetone (acac)
-
Sodium carbonate (Na₂CO₃)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Hexanes
Synthetic Protocol
The synthesis is typically a two-step process: formation of the chloro-bridged iridium dimer followed by reaction with the ancillary ligand.
Step 1: Synthesis of the Chloro-bridged Iridium Dimer
-
In a 100 mL Schlenk flask, combine this compound (2 equivalents) and iridium(III) chloride hydrate (1 equivalent).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water to the flask.
-
Degas the mixture by bubbling with nitrogen for 20 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by filtration, wash with methanol and then with hexanes.
-
Dry the resulting solid under vacuum to yield the chloro-bridged iridium dimer.
Step 2: Synthesis of the Final Iridium(III) Complex
-
In a 100 mL Schlenk flask, dissolve the chloro-bridged iridium dimer (1 equivalent) in 2-ethoxyethanol.
-
Add acetylacetone (2.5 equivalents) and sodium carbonate (5 equivalents) to the flask.
-
Degas the mixture with nitrogen for 20 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and purify by column chromatography on silica gel, eluting with a dichloromethane/hexanes gradient.
-
Collect the desired fraction and remove the solvent to yield the final product as a yellow-green solid.
Characterization
The synthesized complex should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity. The photophysical properties, including absorption and emission spectra and photoluminescent quantum yield, should be measured in a suitable solvent (e.g., dichloromethane).
OLED Fabrication Protocols
The fabrication of multilayer OLEDs is a precise process that can be achieved through either vacuum thermal evaporation or solution processing. Both methods have distinct advantages and are detailed below.
General Device Architecture
A typical multilayer OLED structure consists of the following layers deposited sequentially on a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host material doped with the this compound phosphor
-
Hole Blocking Layer (HBL): e.g., TmPyPB
-
Electron Transport Layer (ETL): e.g., TmPyPB
-
Electron Injection Layer (EIL): e.g., LiF
-
Cathode: Aluminum (Al)
Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)
VTE is the dominant method for producing high-performance small-molecule OLEDs due to its precise control over film thickness and purity.[2][3][4]
3.2.1. Substrate Preparation
-
Pattern ITO-coated glass substrates using standard photolithography and etching techniques.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
3.2.2. Thin Film Deposition
-
Load the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Load the organic materials and metals into separate crucibles within the chamber.
-
Deposit the layers sequentially by heating the crucibles and evaporating the materials onto the substrates.[5] The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
A typical deposition sequence and thickness for a green phosphorescent OLED could be:
-
HIL: HAT-CN (5 nm)
-
HTL: TAPC (30 nm)
-
EML: Host (e.g., CBP) doped with the this compound phosphor (e.g., 6-12 wt%) (20 nm)
-
HBL/ETL: TmPyPB (40 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm) deposited through a shadow mask to define the active area.
-
3.2.3. Encapsulation
-
Immediately after fabrication, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Protocol 2: Fabrication by Solution Processing
Solution processing offers a lower-cost alternative to VTE, particularly for large-area devices.[6][7][8]
3.3.1. Substrate Preparation
-
Follow the same substrate preparation steps as for VTE (Section 3.2.1).
3.3.2. Solution Preparation
-
Prepare separate solutions for the hole transport and emissive layers in appropriate organic solvents (e.g., chlorobenzene, toluene).
-
For the EML, dissolve the host material and the this compound phosphor at the desired weight ratio. The total concentration will depend on the desired film thickness and spin-coating parameters.
-
Filter all solutions through a 0.2 µm PTFE filter before use.
3.3.3. Thin Film Deposition
-
Deposit a layer of PEDOT:PSS (a common solution-processable HIL/HTL) onto the prepared ITO substrate by spin-coating. Anneal the film according to the manufacturer's instructions.
-
Spin-coat the emissive layer solution on top of the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness. Anneal the film to remove residual solvent.
-
Transfer the substrate to a vacuum thermal evaporator to deposit the HBL, ETL, EIL, and cathode layers as described in the VTE protocol. This hybrid approach is often used to overcome the difficulty of solution-processing multiple organic layers without dissolving the underlying ones.
3.3.4. Encapsulation
-
Encapsulate the devices as described in the VTE protocol (Section 3.2.3).
Performance Data
The performance of OLEDs is characterized by several key metrics. The following table summarizes typical performance data for OLEDs incorporating this compound-based phosphors.
| Phosphor Type | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Ir(III) Complex | Green | ~24%[9] | ~69 cd/A[10] | ~60 lm/W[10] | (0.25, 0.60)[11] |
| Ir(III) Complex | Orange-Red | ~11%[11] | ~17 cd/A[12] | ~7 lm/W[12] | (0.51, 0.48)[12] |
| Ir(III) Complex | Red | ~9%[11] | ~10 cd/A[11] | ~3.5 lm/W[11] | (0.62, 0.38)[11] |
| Pt(II) Complex | NIR | - | - | - | - |
Note: Performance is highly dependent on the specific molecular structure of the phosphor, the host material, and the overall device architecture.
Conclusion
Phosphorescent emitters based on the this compound ligand system represent a promising class of materials for the fabrication of highly efficient OLEDs. This application note has provided detailed protocols for the synthesis of a representative iridium(III) phosphor and for the fabrication of multilayer OLEDs using both vacuum thermal evaporation and solution-processing techniques. By carefully controlling the synthesis of the emissive material and the deposition of the various device layers, it is possible to achieve high-performance OLEDs with tailored emission characteristics. The provided workflows and performance data serve as a valuable resource for researchers and scientists working to advance the field of organic electronics.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution processable small molecules for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Introduction: The Significance of 1,3-di(2-pyridyl)benzene and the Elegance of Triazine Chemistry
An Application Guide to the Synthesis of 1,3-di(2-pyridyl)benzene via 1,2,4-Triazine Methodology
This compound (DPB) and its derivatives represent a cornerstone class of pincer-type ligands in modern coordination chemistry and materials science. The unique tridentate coordination pocket formed by the C-N-N arrangement allows for the formation of highly stable and functional metal complexes. These complexes are of considerable practical interest, finding applications as phosphorescent emitters in Organic Light Emitting Diodes (OLEDs), components in Light-Emitting Electrochemical Cells (LEECs), and even as cytotoxic agents against cancer cells.[1]
While several synthetic routes to the DPB core exist, such as the cyclization of bisphenylamides or catalytic conversions of dicyanobenzenes, these methods can suffer from harsh conditions or limited substituent tolerance.[1] The 1,2,4-triazine methodology, in contrast, offers a powerful and versatile alternative. This strategy is centered on an inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of modern heterocyclic chemistry.[2][3] This approach allows for the modular and efficient construction of the pyridine rings, providing access to a wide array of symmetrically and asymmetrically functionalized DPB ligands.[1]
This guide provides a detailed exploration of the 1,2,4-triazine methodology, explaining the mechanistic principles and offering a field-tested protocol for the synthesis of functionalized DPB derivatives.
The Core Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The synthetic power of the 1,2,4-triazine method is rooted in the unique electronic nature of the triazine ring. Unlike the electron-rich dienes used in traditional Diels-Alder reactions, the 1,2,4-triazine is an electron-deficient azadiene. This electronic inversion allows it to react readily with electron-rich dienophiles in a cycloaddition reaction known as the inverse-electron-demand Diels-Alder reaction.[3]
The causality behind this process is as follows:
-
[4+2] Cycloaddition: The electron-poor 1,2,4-triazine (the 4π component) reacts with an electron-rich alkene or alkyne (the 2π component), such as an enamine, to form a bicyclic intermediate.[2]
-
Nitrogen Extrusion: This initial adduct is typically unstable and undergoes a retro-Diels-Alder reaction. In this step, a molecule of highly stable dinitrogen gas (N₂) is expelled.
-
Aromatization: The loss of nitrogen gas is a powerful thermodynamic driving force that leads to the formation of a stable aromatic pyridine ring. If the dienophile was an enamine, a final elimination of the amine moiety completes the aromatization process.[2]
This sequence provides a robust and predictable method for converting a triazine ring into a pyridine ring.
References
Column chromatography purification of 1,3-di(2-pyridyl)benzene derivatives
Application Notes & Protocols
Topic: Column Chromatography Purification of 1,3-di(2-pyridyl)benzene Derivatives
Introduction: The Critical Role of Purity for N-Heterocyclic Ligands
This compound (dpb) and its derivatives represent a cornerstone class of N-C-N pincer ligands in modern chemistry. Their unique tridentate coordination sphere makes them indispensable in the synthesis of highly stable and catalytically active metal complexes. These complexes are at the forefront of innovations in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), and as catalysts in challenging cross-coupling reactions.[1][2] The performance of these advanced materials is directly contingent on the exceptional purity of the dpb ligand. Even trace impurities from the synthesis—such as unreacted starting materials, partially reacted intermediates, or side products—can quench luminescence, poison catalysts, or introduce defects into semiconductor layers.
This guide provides a detailed, field-proven protocol for the purification of this compound derivatives using column chromatography. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt the methodology for novel derivatives.
Part 1: The Challenge - Understanding the Pyridine-Silica Interaction
The primary challenge in the chromatographic purification of pyridine-containing molecules like dpb derivatives is their basicity. The lone pair of electrons on the pyridine nitrogen atom makes these compounds susceptible to strong, often irreversible, interactions with the stationary phase.
Standard silica gel (SiO₂), the most common stationary phase, has a surface populated with silanol groups (-Si-OH).[3][4] These groups are weakly acidic and can readily protonate the basic pyridine nitrogen, leading to a strong ionic interaction. This results in several common chromatographic problems:
-
Peak Tailing: The analyte moves down the column in a smear rather than a sharp band, leading to poor separation from impurities.[3][5]
-
Irreversible Adsorption: A portion of the product can become permanently bound to the column, leading to low recovery.[3]
-
Sample Degradation: The acidic nature of the silica surface can potentially degrade sensitive functional groups on the dpb derivative.[3][6]
The diagram below illustrates this problematic interaction.
Caption: Interaction of a basic pyridine moiety with an acidic silanol group on the silica gel surface.
To overcome these challenges, the purification strategy must be designed to mitigate this strong acid-base interaction.
Part 2: Strategic Method Development
A successful purification is not achieved by chance but through a systematic approach to method development. This involves careful selection of the stationary phase and optimization of the mobile phase.
Stationary Phase Selection: Silica vs. Alumina
While standard silica gel is often the default, its acidic nature makes it problematic for basic compounds.[3][7] A better choice is often a more neutral or basic stationary phase.
| Stationary Phase | Key Characteristics & Suitability for DPB Derivatives |
| Silica Gel (SiO₂) | Acidic Surface: Prone to causing peak tailing and low recovery for pyridyl compounds.[3] Deactivation Required: Can be used effectively if the acidic silanol sites are "masked" or deactivated with a basic additive in the mobile phase, such as triethylamine.[6][8] |
| Neutral Alumina (Al₂O₃) | Amphoteric Surface: Contains both Lewis acid and base sites, offering different selectivity compared to silica.[4][9] Good for Basic Compounds: Generally a better choice for purifying amines and pyridines as it reduces the strong acidic interactions that cause tailing.[10][11] |
| Basic Alumina (Al₂O₃) | Basic Surface: Specifically treated to be basic. Excellent for Basic Compounds: Highly effective at preventing protonation of the analyte, often providing sharp peaks and good recovery without mobile phase additives. However, it may be too retentive for very polar compounds. |
Recommendation: For a new this compound derivative of unknown behavior, deactivated silica gel is an excellent starting point due to its familiarity and the fine-tuning possible with mobile phase additives. If tailing and recovery issues persist, switching to neutral or basic alumina is the logical next step.[10][12]
Mobile Phase Optimization: The Key to Elution Control
The mobile phase (eluent) carries the sample through the stationary phase. The goal is to find a solvent system where the desired dpb derivative has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.2-0.35 . This Rf value typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).
2.2.1 Choosing the Base Solvent System
For compounds of moderate polarity like dpb derivatives, a mixture of a non-polar and a polar solvent is used. Common starting systems include:
-
Hexanes / Ethyl Acetate
-
Dichloromethane / Methanol
-
Chloroform / Methanol[1]
2.2.2 The Crucial Role of a Basic Additive: Triethylamine (TEA)
When using silica gel, adding a small amount of a "competing base" like triethylamine (TEA) to the mobile phase is critical.[5] The TEA is a stronger base than the dpb derivative and will preferentially interact with the acidic silanol sites, effectively shielding the analyte from these problematic interactions.[8][13] This leads to significantly improved peak shape and recovery.
A typical concentration of TEA is 0.5-2% (v/v) of the total mobile phase volume.
The diagram below illustrates how TEA deactivates the silica surface.
Caption: Triethylamine (TEA) deactivating the silica surface, allowing the pyridine analyte to elute properly.
Method Development Workflow
The following workflow provides a systematic approach to developing a robust purification method.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Buy this compound | 136538-84-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel - Oreate AI Blog [oreateai.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. Activated Alumina vs Silica Gel - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
- 10. jalonzeolite.com [jalonzeolite.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of 1,3-Di(2-pyridyl)benzene Fluorophores
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,3-Di(2-pyridyl)benzene (DPyB) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to synthesize and optimize these versatile fluorophores. Here, we address common experimental challenges and provide in-depth, field-proven troubleshooting strategies to help you maximize the fluorescence quantum yield (Φ) of your compounds.
Frequently Asked Questions (FAQs)
This section covers the most common questions and issues encountered during the development and characterization of DPyB-based fluorophores.
Q1: My newly synthesized this compound derivative shows disappointingly low fluorescence in solution. What are the likely causes and how can I begin troubleshooting?
Low fluorescence quantum yield in solution is a frequent challenge that can often be traced back to several key factors. The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed and is highly sensitive to the molecule's structure and its immediate environment.[1][2] Any process that competes with radiative decay (fluorescence) will lower the quantum yield.
Here are the most common culprits and the initial steps to diagnose the issue:
-
Sub-optimal Solvent Environment: The polarity of the solvent can significantly impact the energy levels of your fluorophore's excited state, altering the rates of radiative and non-radiative decay.[1] Many DPyB derivatives exhibit solvatochromism, where their emission properties change with solvent polarity.[3]
-
Troubleshooting Step: Conduct a solvent screen. Measure the fluorescence of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). You may find a solvent that stabilizes the emissive state and significantly boosts fluorescence.[4]
-
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, planar aromatic molecules like DPyB can form non-emissive aggregates through π-π stacking. This process provides a pathway for non-radiative decay, effectively quenching fluorescence.
-
Troubleshooting Step: Perform a concentration-dependent fluorescence study. Measure the fluorescence intensity of your compound at a series of decreasing concentrations. If you observe a significant increase in emission intensity upon dilution, ACQ is a likely cause.
-
-
Presence of Quenchers: Impurities in your sample or dissolved gases in the solvent can act as fluorescence quenchers. Dissolved oxygen is a well-known triplet-state quencher, which can be particularly problematic if intersystem crossing is occurring.
-
Troubleshooting Step: Ensure your solvents are of high purity (spectroscopic grade). Degas your solvents by bubbling with an inert gas like nitrogen or argon before measurement to remove dissolved oxygen.[4] Re-purify your compound using column chromatography or recrystallization to remove any residual catalysts or fluorescent impurities.[3]
-
-
Inherent Molecular Flexibility: If a molecule has rotatable bonds or flexible substituents, it can dissipate absorbed energy through vibrations and rotations instead of fluorescence. This concept is sometimes referred to as the "loose bolt" theory, where flexible parts of the molecule provide a non-radiative decay pathway.[5]
-
Troubleshooting Step: This is an intrinsic property of the molecule. If other factors are ruled out, redesigning the molecule to increase its rigidity may be necessary (see Q2).
-
Q2: How can I strategically modify the chemical structure of my DPyB fluorophore to intrinsically improve its quantum yield?
Chemical modification is a powerful tool for tuning the photophysical properties of DPyB. The goal is to design a molecule where radiative decay (fluorescence) is the dominant de-excitation pathway.
-
Create a "Push-Pull" System: Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic framework can create a strong intramolecular charge transfer (ICT) character.[3][6] This can lead to highly emissive excited states.
-
Strategy: Asymmetrically functionalize the DPyB core. For instance, introducing a strong electron-donating group like a methoxy (-OCH₃) or diphenylamino group and a strong electron-withdrawing group like a cyano (-CN) can create a highly polarized, emissive molecule.[3] One study demonstrated a 10-fold increase in quantum yield from 4.5% to 45% by replacing a p-chlorophenyl substituent with a p-methoxyphenyl moiety.[3]
-
-
Increase Molecular Rigidity: Restricting intramolecular rotations can block non-radiative decay channels.
-
Strategy: Fuse the DPyB core with other aromatic systems or introduce bulky substituents that sterically hinder the rotation of different parts of the molecule.[4] This reduces the energy lost to molecular vibrations.
-
-
Metal Coordination: Complexing DPyB ligands with transition metals like Platinum(II), Palladium(II), or Iridium(III) fundamentally changes their photophysical properties.[3][7]
-
Consideration: While this often leads to highly efficient phosphorescence rather than fluorescence due to enhanced spin-orbit coupling, these organometallic complexes are crucial for applications like OLEDs and bioimaging.[7][8][9] The choice of metal and ancillary ligands can tune the emission color from green to deep red.[8]
-
Table 1: Impact of Substituents on DPyB Quantum Yield
| DPyB Derivative | Substituent(s) | Solvent | Quantum Yield (Φ) | Reference |
| 6a | p-chlorophenyl, cyano | Dichloromethane | 4.5% | [3] |
| 6b | p-methoxyphenyl, cyano | Dichloromethane | 45.0% | [3] |
| 9a | cyano, 4-R-phenyl | Dichloromethane | 6.36% | [3] |
| 9b | cyano, 4-R-phenyl | Dichloromethane | 9.26% | [3] |
Q3: My compound is non-emissive in dilute solutions but becomes highly fluorescent in the solid state or in aggregates. What is this phenomenon and how can I use it?
This is a classic sign of Aggregation-Induced Emission (AIE) . It is the opposite of the ACQ effect described earlier. In AIE-active molecules ("AIEgens"), aggregation activates fluorescence.
-
Mechanism: The AIE effect is typically attributed to the Restriction of Intramolecular Rotations (RIR) .[4] In dilute solutions, AIEgens have rotatable groups (like phenyl rings) that dissipate energy non-radiatively. When the molecules aggregate, the physical constraint prevents these rotations, closing the non-radiative decay channel and forcing the molecule to release its energy as light.[4]
-
How to Induce and Confirm AIE:
-
Solvent/Non-Solvent Method: Dissolve your compound in a "good" solvent (e.g., THF, Dichloromethane) where it is non-emissive. Gradually add a "poor" solvent (e.g., water, hexane) in which the compound is insoluble. As aggregates form, you should observe a dramatic increase in fluorescence intensity.
-
Solid-State Measurement: Compare the fluorescence of the compound in solution versus its powdered, solid form. A strong emission in the solid state is indicative of AIE.
-
-
Design Strategy: To create DPyB derivatives with AIE properties, incorporate molecular rotors like tetraphenylethylene (TPE) moieties into the structure.[4]
Q4: I am struggling with inconsistent results when measuring the relative quantum yield of my DPyB fluorophore. What is the standard protocol for an accurate and reproducible measurement?
Accurate quantum yield measurement requires careful experimental design and execution. The comparative method, using a well-characterized fluorescence standard, is the most common and reliable approach for solution-state measurements.[10]
The governing equation is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and reference, respectively.[11]
Best Practices for Accurate Measurement:
-
Choose the Right Standard: Select a standard that absorbs and emits in a similar wavelength range as your sample.[12] For blue-emitting DPyB, quinine sulfate in 0.1 M H₂SO₄ (Φ ≈ 0.60) is a common choice.[1] For other ranges, standards like Rhodamine 6G in ethanol can be used.[4]
-
Work in the Linear Range: To prevent inner filter effects, the absorbance of all solutions (both sample and standard) at the excitation wavelength should be kept below 0.1.[10][12][13] This ensures that the fluorescence intensity is linearly proportional to the concentration.
-
Maintain Identical Conditions: It is critical that the fluorescence spectra for the sample and the standard are recorded under identical experimental settings: same excitation wavelength, same excitation and emission slit widths, and the same detector settings.[11]
-
Use the Same Solvent: Whenever possible, dissolve both the sample and the reference in the same solvent. This eliminates the need for the refractive index correction term (nS2 / nR2), which is a common source of error.[11]
-
Plot Integrated Intensity vs. Absorbance: The most robust method is to prepare a series of 4-5 dilute solutions for both the sample and the standard. Measure the absorbance and integrated fluorescence intensity for each. Plotting integrated intensity versus absorbance should yield a straight line passing through the origin. The slope of this line is used in the calculation (Slope = I/A), which is more accurate than a single-point measurement.[10]
Troubleshooting Guides & Protocols
Guide 1: Systematic Diagnosis of Low Quantum Yield in Solution
This workflow provides a step-by-step process to identify the root cause of poor fluorescence performance.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. chem.uci.edu [chem.uci.edu]
- 11. edinst.com [edinst.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Overcoming regioselectivity issues in 1,3-Di(2-pyridyl)benzene metalation
Technical Support Center: Metalation of 1,3-Di(2-pyridyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the metalation of this compound (dpyb). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with achieving desired regioselectivity in your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of this versatile ligand's C-H activation.
Introduction: The Challenge of Regioselectivity
This compound is a privileged scaffold in coordination chemistry, renowned for its ability to form pincer-type complexes with a variety of transition metals. These complexes are of significant interest in catalysis, materials science, and drug development.[1] The regioselectivity of the initial C-H bond metalation on the central benzene ring is a critical step that dictates the final structure and properties of the resulting organometallic complex.
The molecule presents three potential sites for metalation on the central phenyl ring: C-2, C-4, and C-6. The two pyridyl groups act as powerful directing groups in a process known as Directed ortho-Metalation (DoM), where the nitrogen atoms coordinate to the metal center, bringing it into proximity with the C-H bonds of the central ring.[2][3] However, achieving selective metalation at a specific site can be challenging due to competing electronic and steric factors. This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of mono- and di-metalated products?
A1: The formation of both mono- and di-metalated species is a common issue and is often dependent on the stoichiometry of your metalating agent and the reaction conditions. The two pyridyl groups can act in concert to direct metalation. With a sufficient excess of the metalating agent and appropriate reaction times, double metalation at the C-4 and C-6 positions can occur, particularly with metals like Palladium(II).[4]
-
Troubleshooting Tip: To favor mono-metalation, carefully control the stoichiometry of your metalating agent (typically 1.0-1.1 equivalents). Running the reaction at lower temperatures and for shorter durations can also help. Conversely, to promote di-metalation, use at least two equivalents of the metalating agent and consider longer reaction times or higher temperatures.
Q2: My lithiation reaction is giving low yields and a complex mixture of byproducts. What could be the cause?
A2: Lithiation of pyridine-containing molecules is notoriously sensitive. Organolithium reagents like n-BuLi are not only strong bases but also potent nucleophiles. A likely cause for your issues is the nucleophilic addition of the organolithium to the C=N bond of one or both pyridine rings.[5][6][7] This leads to the formation of dihydropyridine intermediates and subsequent side reactions, reducing the yield of the desired metalated product.
-
Troubleshooting Tip: To mitigate nucleophilic addition, use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[5][6] These bases are less likely to add to the pyridine ring due to their bulk. Additionally, performing the reaction at very low temperatures (e.g., -78 °C) is crucial to disfavor the addition pathway.
Q3: I am trying to achieve metalation at the C-2 position, but the reaction is not working. Why is this position so difficult to metalate?
A3: The C-2 position is flanked by the two pyridyl groups, making it the most sterically hindered site on the central benzene ring.[8][9] This steric hindrance can prevent the bulky metalating agent from accessing the C-2 proton, even though it is electronically activated.
-
Troubleshooting Tip: Achieving C-2 metalation often requires specific conditions that favor the thermodynamically more stable, albeit sterically hindered, product. This may involve using smaller metalating agents or specific transition metals. For instance, with Pt(II), regioselective monometalation has been observed at the more hindered C-2 position.[4] Exploring different metal precursors and reaction conditions that allow for thermodynamic control is key.
Q4: Can I use Grignard reagents instead of organolithiums for the metalation?
A4: Yes, Grignard reagents (RMgX) can be a viable alternative to organolithiums.[10][11] They are generally less reactive and less prone to nucleophilic addition to the pyridine ring compared to alkyllithiums.[12] This can lead to cleaner reactions and improved yields in some cases.
-
Troubleshooting Tip: If you are experiencing issues with organolithium reagents, consider switching to a suitable Grignard reagent like MeMgBr or i-PrMgCl. The reaction conditions will likely need to be optimized, but this can be a valuable strategy to overcome side reactions.
Troubleshooting Guide: Controlling Regioselectivity
This section provides a more in-depth guide to troubleshooting regioselectivity issues by manipulating reaction conditions to favor either kinetic or thermodynamic control.
Understanding Kinetic vs. Thermodynamic Control
The regioselectivity of the metalation of this compound can often be understood in the context of kinetic versus thermodynamic control.[13][14][15][16]
-
Kinetic Product: This is the product that forms the fastest, typically via the lowest energy transition state. In the case of dpyb metalation, the C-4 and C-6 positions are sterically more accessible and often lead to the kinetic product.
-
Thermodynamic Product: This is the most stable product. The C-2 metalated product, leading to a five-membered metallacycle, can be the thermodynamically favored product in some systems, despite its higher activation energy for formation due to steric hindrance.
The reaction temperature is a critical parameter for dictating the outcome. Low temperatures often favor the kinetic product by making the reaction effectively irreversible, while higher temperatures can allow for an equilibrium to be established, favoring the more stable thermodynamic product.[13][15]
Caption: Kinetic vs. Thermodynamic Pathways in dpyb Metalation.
Scenario 1: Undesired C-4/C-6 Metalation (Kinetic Product Dominates)
Problem: You are observing exclusive or predominant metalation at the less hindered C-4 and/or C-6 positions, but your target is the C-2 metalated isomer.
Analysis: This outcome suggests your reaction is under kinetic control. The metalating agent is reacting at the most accessible sites.
Troubleshooting Strategies:
-
Increase Reaction Temperature: By providing more thermal energy, you may enable the reaction to become reversible, allowing the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product. Monitor the reaction carefully, as higher temperatures can also lead to decomposition.
-
Prolong Reaction Time: At elevated temperatures, allowing the reaction to stir for an extended period can facilitate the equilibration towards the thermodynamic product.
-
Choice of Metal: As demonstrated with Palladium(II) versus Platinum(II), the identity of the metal can have a profound impact on regioselectivity.[4] If you are using a metal that strongly favors C-4/C-6 metalation, consider exploring other metal precursors that may have a different inherent preference.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the metalating agent.[3] Experimenting with different solvents (e.g., THF, diethyl ether, toluene) may alter the regiochemical outcome.
Scenario 2: Low Conversion or No Reaction When Targeting the C-2 Position
Problem: You have adjusted conditions to favor thermodynamic control, but you are observing low conversion of your starting material.
Analysis: The activation energy to form the C-2 metalated product is high due to steric hindrance, and your reaction conditions may not be sufficient to overcome this barrier.
Troubleshooting Strategies:
-
Stronger Metalating Agents: If using a milder base, switching to a stronger one like sec-BuLi or tert-BuLi (in conjunction with TMEDA to break up aggregates) might be necessary.[3] However, be mindful of the increased risk of side reactions.
-
Alternative Metalation Protocols: Consider moving away from direct deprotonation. For instance, a halogen-metal exchange from a pre-functionalized C-2 bromo-dpyb could be a viable alternative.
-
Microwave Irradiation: In some cases, microwave heating can provide the necessary energy to overcome high activation barriers in a controlled and efficient manner, potentially favoring the formation of the thermodynamic product.
Experimental Protocol: Selective C-2 Lithiation using a Hindered Base
This protocol provides a starting point for achieving C-2 lithiation while minimizing side reactions.
Materials:
-
This compound (dpyb)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Electrophile (e.g., trimethylsilyl chloride, iodine)
-
Anhydrous workup and quenching reagents
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq.) dropwise to the cooled solution over 30 minutes. The use of a hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine rings.[5][6]
-
Stir the reaction mixture at -78 °C for 2-4 hours. The low temperature is critical for maintaining selectivity.
-
After the desired time, add the chosen electrophile (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification by column chromatography.
Table 1: Summary of Troubleshooting Strategies for Regioselectivity
| Observed Issue | Probable Cause | Primary Strategy | Secondary Strategies |
| Mixture of C-4/C-6 and C-2 products | Competing kinetic and thermodynamic pathways | Adjust temperature (lower for kinetic, higher for thermodynamic) | Change metalating agent; Vary solvent |
| Exclusive C-4/C-6 metalation | Kinetic control | Increase reaction temperature and time | Switch to a metal known to favor C-2 metalation (e.g., Pt(II))[4] |
| Low yield, complex byproducts with R-Li | Nucleophilic addition to pyridine rings | Use a hindered base (LDA, LTMP)[5][6] | Use a Grignard reagent; Maintain very low temperatures (-78 °C) |
| No reaction or low conversion | High activation barrier for C-2 metalation | Use a stronger base (sec-BuLi/TMEDA); Increase temperature cautiously | Explore alternative synthetic routes (e.g., halogen-metal exchange) |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for dpyb metalation regioselectivity.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. diva-portal.org [diva-portal.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for high-yield 1,3-Di(2-pyridyl)benzene synthesis
Welcome to the technical support center for the synthesis of 1,3-Di(2-pyridyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for high-yield synthesis.
Introduction
This compound is a key building block in coordination chemistry and materials science, finding applications in the development of organic light-emitting diodes (OLEDs), metal-organic frameworks (MOFs), and as a ligand in catalysis.[1][2] The synthesis of this molecule, most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can present several challenges.[1][2] This guide provides practical, field-proven insights to help you navigate these complexities and achieve reproducible, high-yield results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling for this compound synthesis are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
1. Catalyst and Ligand Inefficiency:
-
Causality: The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be optimal for coupling with an electron-deficient pyridine ring. Bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]
-
Solution:
-
Catalyst Choice: While Pd(PPh₃)₄ can be used, catalysts like Pd₂(dba)₃ with a supporting phosphine ligand, or pre-formed complexes like Pd(dppf)Cl₂, often show higher activity.[4][5]
-
Ligand Selection: For challenging couplings involving pyridylboronic acids, consider using bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos.[3][6] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[3]
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it also increases cost and the potential for side reactions. Start with a loading of 1-3 mol% and optimize from there.[7]
-
2. Ineffective Base or Solvent System:
-
Causality: The choice of base and solvent is critical and highly interdependent.[7][8] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9] The solvent must be able to dissolve the reactants and the base, and its polarity can influence the reaction rate.
-
Solution:
-
Base Selection: For pyridyl couplings, inorganic bases are common. While K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ often lead to better yields.[7] The use of aqueous base solutions should be approached with caution as excess water can promote protodeboronation.[7]
-
Solvent System: A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura reactions.[8][10] Dioxane/water or toluene/water mixtures are commonly used.[10] For some pyridyl couplings, polar aprotic solvents like DMF or DME can also be effective.[8] A systematic screening of different solvent and base combinations is recommended.
-
3. Protodeboronation of the Boronic Acid:
-
Causality: 2-Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. This consumes the starting material and reduces the yield.
-
Solution:
-
Use Boronic Esters: Pinacol esters of 2-pyridylboronic acid are generally more stable towards protodeboronation.[11]
-
Control Water Content: While some water can be beneficial, excess water should be avoided. Using anhydrous solvents and carefully dried reagents can minimize this side reaction.[7]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of protodeboronation.
-
4. Incomplete Reaction:
-
Causality: The reaction may not be running to completion due to insufficient reaction time or deactivation of the catalyst.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11][12] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Below is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing significant amounts of homocoupling products (biphenyls from the boronic acid). How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[11]
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules.[11]
-
Solution:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvents and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. Use a robust inert gas atmosphere (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction, which can initiate homocoupling.
-
Ligand Choice: Certain bulky electron-rich ligands can promote the desired cross-coupling pathway over the homocoupling pathway.
-
Question 3: The purification of this compound is proving difficult. What is the best method to obtain a pure product?
Answer:
Purification can be challenging due to the similar polarity of the product and any remaining starting materials or byproducts.
-
Causality: The product, starting materials (especially if they are aromatic), and byproducts like homocoupled species often have similar solubility and chromatographic behavior.
-
Solution:
-
Column Chromatography: This is the most common method for purifying this compound.[1]
-
Stationary Phase: Silica gel is typically used.[1]
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical starting point would be a 9:1 hexane:ethyl acetate mixture, gradually increasing the ethyl acetate concentration.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Ethanol is a potential solvent for recrystallization.[1]
-
Acid-Base Extraction: Since the product contains basic pyridine nitrogens, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the protonated salt. The aqueous layer can then be washed with an organic solvent to remove impurities, followed by basification (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material combination for the Suzuki-Miyaura synthesis of this compound?
A1: The most common and generally successful approach is the reaction of 1,3-dibromobenzene with two equivalents of 2-pyridylboronic acid or its pinacol ester. Alternatively, 1-bromo-3-(2-pyridyl)benzene can be reacted with one equivalent of 2-pyridylboronic acid.
Q2: Can I use 1,3-dichlorobenzene instead of 1,3-dibromobenzene?
A2: While aryl chlorides are more cost-effective, they are generally less reactive in Suzuki-Miyaura couplings than aryl bromides.[12] To successfully use 1,3-dichlorobenzene, you will likely need a more active catalyst system, such as one employing a highly electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos) and potentially higher reaction temperatures.[10][13]
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a crucial role in the catalytic cycle. It reacts with the organoboron compound to form a more nucleophilic "ate" complex.[9] This boronate species then undergoes transmetalation with the palladium(II) intermediate, transferring the organic group from boron to palladium.[9]
Q4: How do I know if my catalyst is active?
A4: The color of the reaction mixture can sometimes give an indication of the catalyst's state. Active Pd(0) catalyst solutions are often dark, ranging from brown to black.[14] However, the most reliable way to assess catalyst activity is to monitor the reaction progress. If the reaction is not proceeding, catalyst deactivation may be the issue.
Q5: Is it necessary to use an inert atmosphere for the entire duration of the reaction?
A5: Yes, maintaining an inert atmosphere (argon or nitrogen) is crucial throughout the reaction.[12] The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which can also promote unwanted side reactions like homocoupling.[11]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling:
Materials:
-
1,3-Dibromobenzene
-
2-Pyridylboronic acid pinacol ester
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,3-dibromobenzene (1.0 mmol), 2-pyridylboronic acid pinacol ester (2.2 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.033 mmol, 3.3 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Solvent Addition: To the Schlenk flask containing the reactants, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-3 mol% Pd | Balances reaction efficiency with cost and potential for side reactions.[7] |
| Ligand to Metal Ratio | 1.1:1 to 2.2:1 (for bidentate and monodentate respectively) | Ensures complete coordination to the metal center and catalyst stability. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often more effective for pyridyl couplings.[7] |
| Solvent | Dioxane/Water, Toluene/Water (5:1 to 10:1) | A mixture of organic solvent and water often provides the best results.[8][10] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side reactions. |
| Reactant Stoichiometry | 1.1-1.2 equivalents of boronic ester per halide | A slight excess of the boronic ester ensures complete conversion of the halide. |
Visualized Workflow
Caption: Step-by-step synthesis workflow.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Buy this compound | 136538-84-6 [smolecule.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. quora.com [quora.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Tuning Emission Color of 1,3-Di(2-pyridyl)benzene Platinum Complexes
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving the tuning of emission color in 1,3-Di(2-pyridyl)benzene platinum complexes. This guide is designed to offer not just procedural steps, but also the underlying scientific reasoning to empower users to make informed decisions during their research.
Part 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, purification, and characterization of this compound platinum complexes.
Issue 1: Unexpected Emission Color or Significant Red-Shift
Symptoms: The observed emission color of your complex is significantly red-shifted from the expected wavelength, or a broad, low-energy emission band appears, often in the red or near-infrared region.
Possible Causes and Solutions:
-
Excimer or Aggregate Formation: At high concentrations, square-planar platinum(II) complexes, including the N^C^N-coordinated this compound derivatives, have a strong tendency to form excimers (excited-state dimers) or aggregates.[1][2][3] These intermolecular interactions lead to the formation of new, lower-energy emissive states, resulting in a red-shifted emission.[2][3]
-
Troubleshooting Steps:
-
Concentration-Dependent Photoluminescence (PL) Studies: Measure the emission spectra of your complex in a suitable solvent (e.g., dichloromethane) at various concentrations (e.g., from 10⁻⁶ M to 10⁻⁴ M). A progressive red-shift and the appearance of a new low-energy band with increasing concentration are strong indicators of excimer or aggregate formation.[2][4]
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Solvent and Matrix Effects: The choice of solvent or solid-state matrix can influence intermolecular interactions.[3] If working with thin films, consider blending the complex into a host matrix like poly(methyl methacrylate) (PMMA) to isolate the molecules and favor monomeric emission.
-
Ligand Modification: Introducing bulky substituents on the periphery of the N^C^N ligand or the ancillary ligand can sterically hinder close packing and reduce the propensity for excimer formation.[1]
-
-
-
Unanticipated Substituent Effects: While general trends exist, the electronic effect of a substituent on the emission wavelength can sometimes be counterintuitive. The final emission color is a result of the complex interplay between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Troubleshooting Steps:
-
Re-evaluate Electronic Effects: Consider whether the substituent is influencing the HOMO, the LUMO, or both. An electron-donating group on the pyridyl rings, for instance, might be expected to cause a blue-shift, but its interaction with other parts of the molecule could lead to an unexpected outcome.[5]
-
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the molecular orbital energies and predict the emission wavelength, helping to rationalize experimental observations.[6]
-
-
Issue 2: Low Photoluminescent Quantum Yield (PLQY)
Symptoms: The synthesized platinum complex exhibits weak emission or a measured PLQY that is significantly lower than expected for this class of compounds.
Possible Causes and Solutions:
-
Non-radiative Decay Pathways: Low quantum yields are a consequence of efficient non-radiative decay processes that compete with phosphorescence.
-
Structural Flexibility: The rigidity of the ligand framework is crucial for minimizing non-radiative decay.[7] Incomplete cyclometalation or the presence of flexible side chains can introduce vibrational modes that quench the excited state.
-
Troubleshooting Steps:
-
Confirm Structure and Purity: Use NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) and mass spectrometry to confirm the structure and purity of your complex. Impurities, including unreacted starting materials or side products, can act as quenchers.
-
Ligand Design: For future syntheses, consider tetradentate ligands which generally impart greater rigidity to the complex, often leading to higher quantum yields.[7][8]
-
-
-
Solvent Effects and Oxygen Quenching: The solvent can influence the excited state lifetime and, consequently, the PLQY. Dissolved oxygen is a highly efficient quencher of triplet excited states.
-
Troubleshooting Steps:
-
Degas the Solution: Before PLQY measurements, thoroughly degas the solvent by several freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
Solvent Polarity: The nature of the excited state (e.g., metal-to-ligand charge transfer, intraligand) will determine its sensitivity to solvent polarity. Measure the PLQY in a range of solvents with varying polarities to assess this effect.[1]
-
-
-
-
Energy Gap Law: The energy difference between the lowest triplet excited state (T₁) and the ground state (S₀) can influence the rate of non-radiative decay. Complexes with lower emission energies (smaller energy gaps) often exhibit faster non-radiative decay and, consequently, lower quantum yields.[1]
Issue 3: Poor Solubility of the Complex
Symptoms: The synthesized platinum complex shows limited solubility in common organic solvents, making purification and characterization difficult.
Possible Causes and Solutions:
-
Strong Intermolecular Interactions: The planar structure of these complexes promotes strong π-π stacking and potentially Pt-Pt interactions, leading to aggregation and low solubility.[4]
-
Troubleshooting Steps:
-
Solvent Screening: Attempt to dissolve the complex in a wider range of solvents, including more polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating may aid dissolution.[9]
-
Ligand Modification for Solubility: Introduce solubilizing groups, such as long alkyl chains or bulky, non-planar groups like spiro-fluorene, onto the N^C^N ligand in subsequent syntheses.[4]
-
-
Issue 4: Difficulty in Ligand or Complex Purification
Symptoms: NMR spectra indicate the presence of impurities (e.g., unreacted starting materials, ligand isomers, or side-products) that are difficult to remove.
Possible Causes and Solutions:
-
Similar Polarity of Components: The desired complex and impurities may have very similar polarities, making separation by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying organometallic complexes.[9] Experiment with different solvent/anti-solvent systems. For example, dissolve the crude product in a good solvent (e.g., dichloromethane or DMF) and slowly add a poor solvent (e.g., pentane or diethyl ether) to induce crystallization.[9] Low-temperature crystallization can also be effective.[9]
-
Column Chromatography Optimization: If chromatography is necessary, screen different stationary phases (e.g., silica gel, alumina) and eluent systems. A gradient elution might be more effective than an isocratic one.
-
Sublimation: For thermally stable complexes, sublimation under high vacuum can be a powerful purification technique.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practical aspects of tuning the emission color of this compound platinum complexes.
Q1: How do electron-donating and electron-withdrawing groups on the N^C^N ligand affect the emission wavelength?
A1: The emission color of these complexes is primarily determined by the energy gap between the HOMO and LUMO. Modifying the N^C^N ligand with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the energies of these frontier orbitals.
-
General Trend:
-
EDGs (e.g., -OCH₃, -N(Ph)₂) on the pyridyl rings tend to raise the energy of the LUMO, which is often localized on the pyridyl moieties. This increases the HOMO-LUMO gap and results in a blue-shift (higher energy emission).
-
EWGs (e.g., -CF₃, -F) on the pyridyl rings tend to lower the energy of the LUMO, decreasing the HOMO-LUMO gap and causing a red-shift (lower energy emission).[6]
-
Substituents on the central phenyl ring primarily affect the HOMO. An EDG will raise the HOMO energy, decreasing the energy gap and leading to a red-shift , while an EWG will lower the HOMO energy, increasing the gap and causing a blue-shift .[6]
-
It's important to note that these are general trends, and the actual effect can be more complex due to the mixing of molecular orbitals.[5]
Q2: What is the role of the ancillary ligand in tuning the emission color?
A2: The ancillary ligand (the fourth ligand attached to the platinum center, often a halide or an organic group) can also significantly influence the emission properties.
-
Electronic Effects: A strongly σ-donating ancillary ligand will raise the energy of the platinum d-orbitals, which can affect the energy of the HOMO and influence the degree of metal-to-ligand charge transfer (MLCT) character in the excited state. This can lead to a shift in the emission color.
-
Steric Effects: As mentioned in the troubleshooting section, bulky ancillary ligands can prevent intermolecular interactions and suppress excimer formation, thus preserving the monomeric emission color.
-
Replacing Ancillary Ligands: Replacing a simple ancillary ligand like chloride with a thiolate or an alkynyl group can dramatically change the photophysical properties, often leading to a significant red-shift in emission due to the introduction of new, low-energy charge-transfer states.[10][11]
Q3: Why does the emission spectrum sometimes show a well-resolved vibrational structure?
A3: The presence of a well-resolved vibrational (vibronic) structure in the emission spectrum is characteristic of an emission originating from a triplet intraligand (³IL) excited state or a state with significant ³IL character. The spacing of the vibronic peaks corresponds to the vibrational frequencies of the C-C and C-N bonds of the ligand in the excited state. A highly rigid ligand framework helps to preserve this structure by minimizing geometric distortions upon excitation.
Q4: How is the photoluminescent quantum yield (PLQY) experimentally determined?
A4: The PLQY is the ratio of photons emitted to photons absorbed. It can be measured using two main methods:
-
Relative Method: This involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known PLQY, measured under identical experimental conditions (excitation wavelength, absorbance, solvent).
-
Absolute Method: This method directly measures the number of emitted and absorbed photons using an integrating sphere. The integrating sphere collects all the light emitted from the sample, providing a more accurate measurement, especially for solid samples.
For phosphorescent complexes with long-lived excited states, it is crucial to remove dissolved oxygen from the solution before measurement, as oxygen can quench the emission and lead to an artificially low PLQY.[2]
Part 3: Experimental Protocols and Data
Protocol 1: General Synthesis of a this compound Platinum(II) Chloride Complex
This protocol is a generalized procedure based on literature methods.[12]
Materials:
-
This compound ligand (or a substituted derivative)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Glacial acetic acid
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask equipped with a reflux condenser, combine the this compound ligand (1.0 equivalent) and K₂PtCl₄ (1.1 equivalents).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add degassed glacial acetic acid to the flask to create a suspension.
-
Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid product with water, followed by a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Measurement of Photoluminescent Quantum Yield (Relative Method)
Materials:
-
Synthesized platinum complex
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, or a well-characterized organometallic complex with similar emission properties)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
High-purity, degassed solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.
-
Degas all solutions thoroughly using the freeze-pump-thaw method.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the emission spectrum of each solution, ensuring the excitation wavelength and all instrument parameters are identical for the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the PLQY of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample and the reference standard, respectively.
-
Table 1: Representative Emission Data for Substituted this compound Platinum(II) Chloride Complexes
| Substituent on N^C^N Ligand | Ancillary Ligand | Emission λ_max (nm) in CH₂Cl₂ | PLQY (Φ) | Reference |
| Unsubstituted | Cl | ~510 | ~0.60 | [6] |
| 4,6-difluoro on benzene ring | Cl | ~467 | High | [6] |
| Triphenylamino on pyridine rings | Cl | ~562 | High | [6] |
| CF₃ on pyridyl rings | Cl | Red-shifted from unsubstituted | - | [2] |
| Unsubstituted | Thiophenolate | ~650 | - | [11] |
Note: Emission maxima and PLQY values can vary depending on the specific molecular structure and experimental conditions.
Part 4: Visualizations
Diagram 1: Tuning Emission Color via Ligand Modification
Caption: Logical workflow for tuning emission color.
Diagram 2: Troubleshooting Low Quantum Yield
Caption: Decision tree for troubleshooting low PLQY.
References
- 1. Highly phosphorescent platinum( ii ) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03766B [pubs.rsc.org]
- 2. NEW NCN-PLATINUM(II) COMPLEXES WITH LUMINESCENT PROPERTIES [air.unimi.it]
- 3. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Italian Contribution to the Recent Growth of the Luminescent 1,3-Bis(Pyridin-2-yl)benzene Platinum(II) Complex Family [mdpi.com]
- 7. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 8. Robust phosphorescent platinum(ii) complexes with tetradentate O∧N∧C∧N ligands: high efficiency OLEDs with excellent efficiency stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elar.urfu.ru [elar.urfu.ru]
Technical Support Center: Enhancing the Photostability of 1,3-Di(2-pyridyl)benzene-Based Materials
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1,3-di(2-pyridyl)benzene-based materials. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experiments aimed at enhancing the photostability of these versatile compounds. Our goal is to equip you with the knowledge to diagnose and resolve issues, leading to more robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photostability of this compound and its derivatives.
Q1: What are the primary factors that influence the photostability of this compound-based materials?
A1: The photostability of this compound-based materials is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. Key intrinsic factors include the electronic nature of substituents on the pyridyl and benzene rings, the rigidity of the molecular structure, and the nature of the metal center in organometallic complexes.[1] Extrinsic factors include the presence of oxygen, the polarity and proticity of the solvent, the excitation wavelength and intensity, and the temperature.
Q2: How does coordination to a metal ion, such as iridium(III) or platinum(II), affect the photostability of the this compound ligand?
A2: Coordination to a metal ion can have a significant impact on the photostability of the this compound ligand. In many cases, coordination can enhance photostability by providing a rigid scaffold that limits conformational freedom and non-radiative decay pathways.[2] The metal center can also influence the energy of the excited states, potentially shifting them to less reactive configurations. However, the metal can also introduce new degradation pathways, such as those involving metal-centered excited states or photo-induced electron transfer processes.[3]
Q3: What are some general strategies to improve the photostability of this compound derivatives through chemical modification?
A3: Several chemical modification strategies can be employed to enhance photostability. Introducing electron-withdrawing or electron-donating groups at specific positions on the aromatic rings can modulate the electronic structure and excited-state properties.[1] Increasing the rigidity of the molecule, for instance by incorporating bridging units, can reduce vibrational modes that contribute to non-radiative decay and photodegradation. Additionally, strategic deuteration of C-H bonds can increase their bond strength, thereby enhancing the intrinsic stability of the molecule.
Q4: Can solvent choice significantly impact the measured photostability of my compound?
A4: Yes, the solvent can have a profound effect on photostability.[4][5][6][7] Protic solvents can participate in hydrogen bonding with the pyridyl nitrogen atoms, altering the energy levels of the excited states.[4] The polarity of the solvent can also influence the stability of charge-transfer excited states. Furthermore, dissolved oxygen in the solvent is a major contributor to photodegradation through the formation of reactive singlet oxygen.[3] It is crucial to use deoxygenated, high-purity solvents for consistent and meaningful photostability measurements.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Inconsistent or Poor Photostability Measurements
You are observing significant batch-to-batch variation or unexpectedly rapid degradation when measuring the photostability of your this compound derivative.
Potential Causes and Solutions in Q&A Format:
-
Q: My photobleaching rates are not reproducible. What should I check first?
-
A: First, verify the consistency of your experimental setup. Ensure that the excitation light intensity, wavelength, and beam profile are identical for all measurements.[8] Fluctuations in lamp output can be a significant source of error. Use a power meter to check the light intensity before each experiment. Also, ensure that the sample positioning is precisely replicated.
-
-
Q: Could impurities in my sample be affecting the results?
-
A: Absolutely. Trace impurities, such as residual catalyst from synthesis or degradation products from storage, can act as photosensitizers or quenchers, leading to artificially high or low photostability.[9] We recommend purifying your compounds meticulously, for example by column chromatography or recrystallization, and confirming their purity by NMR and mass spectrometry before conducting photostability studies.[1]
-
-
Q: I am using a commercial solvent. Is it pure enough?
-
A: Even high-grade commercial solvents can contain dissolved oxygen and trace impurities that can significantly impact photostability. For rigorous measurements, it is best practice to deoxygenate the solvent by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. Using freshly distilled solvents is also recommended.[3]
-
-
Q: My sample seems to degrade faster in certain solvents. Why is that?
-
A: As mentioned in the FAQs, solvent-solute interactions can dramatically alter photochemical pathways.[4] Protic solvents might facilitate proton-coupled electron transfer, while polar solvents could stabilize polar intermediates in a degradation reaction. If you observe solvent-dependent degradation, it provides valuable mechanistic insight. Consider testing your compound in a range of solvents with varying polarity and proticity to understand these effects.
-
Guide 2: Identifying Photodegradation Products
You have confirmed that your this compound-based material is photodegrading, but you are unsure of the degradation pathway and the identity of the resulting products.
Experimental Workflow for Product Identification:
The following workflow outlines the steps to identify photodegradation products:
Caption: Experimental workflow for the identification of photodegradation products.
Troubleshooting in Q&A Format:
-
Q: My LC-MS analysis shows a complex mixture of products. How can I simplify this?
-
A: A complex product mixture can arise from secondary photochemical or thermal reactions. Try reducing the irradiation time to favor the formation of primary photoproducts. You can also lower the concentration of your starting material to minimize intermolecular reactions.
-
-
Q: I am struggling to isolate enough of the degradation product for NMR analysis. What can I do?
-
A: Scaling up the photoreaction is the most direct approach. Use a larger reaction vessel and ensure uniform irradiation. Alternatively, if you have a hypothesis about the structure of the product, you can attempt to synthesize an authentic sample for comparison.[9]
-
-
Q: I suspect the involvement of reactive oxygen species. How can I confirm this?
-
A: You can perform the photodegradation experiment in the presence of specific quenchers. For example, sodium azide is a common quencher for singlet oxygen. If the degradation rate is significantly reduced in the presence of the quencher, it provides strong evidence for the involvement of that reactive species.
-
Proposed Photodegradation Pathways
While the exact degradation pathway is compound-specific, here are some plausible mechanisms for this compound-based materials based on general photochemical principles.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Stable luminescent iridium( iii ) complexes with bis(N-heterocyclic carbene) ligands: photo-stability, excited state properties, visible-light-driven ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04458H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on the reactivities of organometallic compounds | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
Technical Support Center: Strategies for Mitigating Aggregation-Caused Quenching in Solid-State 1,3-di(2-pyridyl)benzene Emitters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-di(2-pyridyl)benzene (dpyb) based emitters. This guide is designed to provide in-depth technical assistance and field-proven insights to help you overcome the common challenge of aggregation-caused quenching (ACQ) in the solid state. Our goal is to equip you with the knowledge to not only troubleshoot experimental issues but also to proactively design more efficient and robust solid-state luminescent materials.
Understanding the Core Problem: Aggregation-Caused Quenching (ACQ)
Aggregation-caused quenching is a prevalent phenomenon where the fluorescence intensity of a luminophore significantly diminishes in the solid state or at high concentrations compared to in dilute solutions.[1][2][3] This is primarily due to strong intermolecular interactions, such as π-π stacking, in the aggregated state, which create non-radiative pathways for the excited state to decay, effectively "quenching" the fluorescence.[3] For planar aromatic molecules like this compound, this effect can be a significant hurdle in the development of efficient solid-state devices like OLEDs.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you identify the root cause of poor solid-state emission in your this compound systems and to provide actionable solutions.
Issue 1: My this compound derivative shows strong fluorescence in solution but is weakly emissive as a thin film or powder.
Underlying Cause: This is the classic signature of Aggregation-Caused Quenching (ACQ). The planar nature of the this compound core promotes close packing in the solid state, leading to the formation of non-emissive or weakly emissive aggregates.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing ACQ.
Step-by-Step Troubleshooting:
-
Confirm ACQ:
-
Concentration-Dependent Study: Measure the fluorescence intensity of your compound in a suitable solvent (e.g., dichloromethane or acetonitrile) at concentrations ranging from highly dilute (e.g., 10⁻⁶ M) to more concentrated (e.g., 10⁻³ M). A deviation from linear increase and a subsequent decrease in intensity at higher concentrations is a strong indicator of ACQ.[3]
-
Quantum Yield Comparison: Quantitatively assess the emission efficiency by measuring the photoluminescence quantum yield (PLQY) in both a dilute solution and as a solid-state film. A drastic drop in the solid-state PLQY confirms that aggregation is the primary cause of quenching.
-
-
Implement Mitigation Strategies:
-
Molecular Design Modification (Proactive Approach):
-
Introduce Steric Hindrance: The most effective strategy to prevent π-π stacking is to synthetically introduce bulky substituents onto the this compound scaffold. This physically prevents the molecules from packing too closely.
-
Example: Introducing a bulky mesityl group on the pyridyl rings of a cycloplatinated this compound has been shown to inhibit self-quenching and lead to highly luminescent complexes even in neat films.[4] Similarly, introducing 4-hexyl-2-thienyl substituents has also demonstrated a positive effect on luminescence lifetimes in concentrated solutions.[5]
-
Rationale: The steric bulk disrupts the planar arrangement necessary for strong intermolecular electronic coupling, thus preserving the emissive properties of individual molecules.
-
-
-
Solid-State Matrix Engineering (For Existing Compounds):
-
Host-Guest Approach: Disperse your this compound emitter as a "guest" in a suitable "host" matrix. This physically separates the emitter molecules, preventing aggregation.
-
Common Hosts: Polymethyl methacrylate (PMMA) or polystyrene are often used.
-
Consideration: The concentration of the guest emitter in the host matrix is critical. High concentrations can still lead to aggregation and a decrease in PLQY.[6]
-
-
Co-assembly: Create a co-crystal or a co-assembled film with an inert "molecular barrier" molecule. This disrupts the self-aggregation of the emitter. This method has been shown to significantly enhance the solid-state PLQY of various polycyclic aromatic hydrocarbons.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying photophysical mechanism of ACQ in this compound emitters?
A1: In the solid state, the planar structure of this compound allows for close intermolecular distances, leading to strong π-π stacking. This interaction can lead to the formation of "excimers" or "aggregates" which have different electronic properties than the isolated molecule. These aggregates often have efficient non-radiative decay pathways, meaning the excited state energy is dissipated as heat rather than light, thus quenching the fluorescence.
Q2: How do I choose the right bulky substituent to mitigate ACQ in my this compound derivative?
A2: The choice of substituent involves a balance between providing sufficient steric bulk and not disrupting the desired electronic properties of the core luminophore.
-
For maintaining blue emission: Bulky, electronically "neutral" groups like mesityl are a good choice as they primarily provide steric hindrance without significantly altering the energy of the frontier molecular orbitals.[4]
-
For tuning emission color: Introducing electron-donating or electron-withdrawing groups can both provide steric hindrance and tune the emission wavelength.[4] For example, functionalizing the central phenyl ring can modulate the emission across the visible spectrum.[7]
-
Impact of substitution position: Introducing substituents at the C3 position of the 2-pyridyl fragments may not be as beneficial due to steric factors that could lead to a loss of conjugation.[8]
Q3: Can solvent choice during film preparation affect the degree of ACQ?
A3: Yes, the choice of solvent can significantly influence the morphology of the resulting solid-state film and therefore the extent of aggregation. The rate of solvent evaporation can affect the degree of molecular ordering. Rapid evaporation (from a low-boiling-point solvent) may lead to a more amorphous film with less ordered aggregation, which can sometimes be beneficial for reducing ACQ. Conversely, slow evaporation may promote the formation of more crystalline domains with stronger π-π stacking. The polarity of the solvent can also play a role in the pre-aggregation state in solution, which can carry over to the solid film.
Q4: My fluorescence lifetime measurements are shorter in the solid state compared to solution. Is this related to ACQ?
A4: Yes, a shorter fluorescence lifetime is a strong indication of quenching, including ACQ. The formation of non-emissive aggregates introduces a fast non-radiative decay pathway, which depopulates the excited state more quickly, leading to a decrease in the measured fluorescence lifetime.[2]
Experimental Protocols
Protocol 1: Measurement of Solid-State Photoluminescence Quantum Yield (PLQY)
This protocol outlines the use of a commercial spectrofluorometer with an integrating sphere to measure the absolute PLQY of a thin film.
Equipment:
-
Spectrofluorometer with an integrating sphere accessory.
-
Spin-coater.
-
Quartz substrates.
Procedure:
-
Sample Preparation:
-
Prepare a solution of your this compound derivative in a suitable solvent.
-
Spin-coat the solution onto a quartz substrate to form a thin film. The thickness should be uniform.
-
-
Measurement Setup:
-
Mount the integrating sphere into the spectrofluorometer.
-
Perform necessary calibrations as per the instrument's manual.
-
-
Data Acquisition:
-
Step A (Excitation Profile of Empty Sphere): Measure the integrated excitation profile for the empty sphere, Le(λ).
-
Step B (Excitation Profile with Sample Directly Excited): Place the film in the path of the excitation beam and measure the integrated excitation profile, Li(λ).
-
Step C (Excitation Profile with Sample Indirectly Excited): Position the film in the sphere but not in the direct path of the excitation beam. This measures the excitation light that has first hit the sphere wall, L0(λ).
-
Step D (Emission Spectrum): Record the emission spectrum of the film when it is directly excited.
-
-
Calculation:
-
The film absorbance (A) is calculated from the integrated excitation profiles.
-
The PLQY is then calculated by the instrument's software, which compares the number of photons absorbed by the film to the number of photons emitted.
-
Protocol 2: Synthesis of a Sterically Hindered this compound Derivative (Conceptual Example)
This is a generalized example based on common cross-coupling reactions used for these systems.[8]
Caption: Synthetic scheme for a sterically hindered dpyb.
General Steps:
-
Starting Materials: A di-halogenated benzene core (e.g., 1,3-dibromobenzene) and a 2-pyridyl boronic acid or ester functionalized with a bulky group (e.g., a mesityl group).
-
Reaction: Perform a Suzuki cross-coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up to remove the catalyst and inorganic salts. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Quantitative Data Summary
The following table summarizes the photophysical properties of a non-hindered vs. a sterically hindered this compound platinum(II) complex to illustrate the impact of steric hindrance on mitigating ACQ.
| Compound | State | Emission Max (λem, nm) | PLQY (Φ) | Reference |
| [Pt(dpyb)Cl] (hypothetical non-hindered) | Dilute Solution | ~450-500 | High | |
| Solid Film | Red-shifted, broad | Low | ||
| Pt(1,3-bis(4-mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl (sterically hindered) | Dichloromethane Solution | 470-471 | 0.97 | [4] |
| PMMA film (1 wt%) | - | 0.95 | [4] | |
| Neat Film | 672 | 0.72 | [4] |
Note: The red-shift in the neat film of the sterically hindered complex suggests that some lower-energy emissive states (potentially excimers or aggregates) may still form, but the high quantum yield indicates that non-radiative decay is significantly suppressed compared to a non-hindered analogue.
References
- 1. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction of a mesityl substituent on pyridyl rings as a facile strategy for improving the performance of luminescent 1,3-bis-(2-pyridyl)benzene pl ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01458H [pubs.rsc.org]
- 5. Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High solid-state photoluminescence quantum yield of carbon-dot-derived molecular fluorophores for light-emitting devices - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. elar.urfu.ru [elar.urfu.ru]
Technical Support Center: Steric Hindrance Effects on 1,3-di(2-pyridyl)benzene (dppy) Complex Formation
Introduction: The 1,3-di(2-pyridyl)benzene (dppy) ligand framework is a cornerstone in modern coordination chemistry, prized for its ability to form highly stable, luminescent cyclometalated complexes with metals like platinum(II) and iridium(III).[1][2] These complexes are critical components in technologies such as Organic Light-Emitting Diodes (OLEDs).[1][3] However, the introduction of substituents—either on the dppy ligand itself or as ancillary ligands on the metal center—can introduce significant steric hindrance. This guide addresses common experimental challenges arising from these steric effects, providing troubleshooting advice and mechanistic explanations to help researchers navigate the complexities of their synthesis and characterization.
Section 1: FAQs on Ligand Design and Synthesis
Question 1: I am trying to synthesize a dppy derivative with bulky groups (e.g., mesityl, t-butyl) on the pyridyl rings, but my cross-coupling reaction (Suzuki, Stille) yields are extremely low. What is happening?
Answer: This is a classic problem where steric hindrance directly impedes the catalytic cycle of the cross-coupling reaction.
-
Mechanistic Insight: The key steps in Suzuki or Stille coupling, namely oxidative addition and reductive elimination, involve the formation of a crowded transition state around the palladium catalyst. Bulky substituents on the pyridyl ring ortho or meta to the coupling site can prevent the necessary planar arrangement of the coupling partners on the metal center, thus increasing the activation energy for reductive elimination.
-
Troubleshooting Steps:
-
Change the Catalyst: Switch to a catalyst with bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands). These ligands promote a more rapid reductive elimination step, which can often overcome the steric barrier.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely for decomposition.
-
Use a Different Coupling Method: If Pd-catalyzed methods consistently fail, consider alternative synthetic routes that form the C-C bonds earlier, such as the "1,2,4-triazine" methodology, which has been successful for creating asymmetrically functionalized dppy ligands.[2][4]
-
Question 2: I've successfully synthesized my bulky dppy ligand, but it seems less fluorescent than the parent unsubstituted dppy. Why?
Answer: The fluorescence of dppy ligands is tied to the planarity and conjugation of the heteroaromatic system. Steric hindrance can disrupt this.
-
Causality: Bulky groups, especially at the 3- or 4-positions of the pyridyl rings, can force the pyridyl and central benzene rings to twist out of plane with respect to each other.[5] This dihedral angle twist disrupts the π-conjugation across the molecule, which is essential for efficient light absorption and emission. This loss of planarity can reduce the quantum yield.[2]
-
Characterization Tip: Use variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. Restricted rotation due to steric hindrance may result in broadened signals at room temperature that resolve into distinct peaks at lower temperatures. X-ray crystallography is the definitive method to visualize the out-of-plane twist.[5]
Section 2: Troubleshooting Complexation Reactions
Question 3: My complexation reaction with a sterically demanding dppy ligand is incomplete or fails to produce the desired N^C^N cyclometalated product. Instead, I'm isolating an N,N'-bidentate coordination complex. What's going wrong?
Answer: You are observing a kinetically trapped intermediate. The C-H activation step required for cyclometalation is sterically demanding and often has a high activation energy.
-
Mechanistic Explanation: The initial step of the reaction is typically the rapid coordination of the two pyridyl nitrogen atoms to the metal center, forming an N,N'-bidentate complex.[6] The subsequent, and often rate-limiting, step is the intramolecular C-H activation (cyclometalation) at the central benzene ring's C2 position to form the thermodynamically stable N^C^N pincer complex.[1][6] Bulky substituents can significantly raise the energy barrier for the transition state of this C-H activation.
-
Workflow Diagram: Competing Coordination Modes
Caption: Steric hindrance creates a high energy barrier for C-H activation.
-
Troubleshooting Protocol:
-
Increase Reaction Time and Temperature: Cyclometalation reactions often require prolonged heating (24-48 hours) at high temperatures (e.g., in refluxing 2-ethoxyethanol or glycerol) to overcome the activation barrier.
-
Use a C-H Activation Assistant: For metals like Palladium(II), the choice of counter-ion is critical. Acetate (OAc⁻) is known to facilitate C-H activation, whereas chloride (Cl⁻) can be inhibitory, often leading only to the N,N'-bidentate coordination complex.[6] If your precursor is a chloride salt, consider adding a silver salt (e.g., AgOAc, AgBF₄) to abstract the chloride.
-
Solvent Choice: Use a high-boiling, weakly coordinating solvent. Strongly coordinating solvents like DMSO can compete with the ligand for binding sites on the metal, hindering the cyclometalation step.
-
Question 4: With my substituted dppy ligand, I'm getting a mixture of cyclometalated isomers (e.g., C2 vs. C4 metalation). How can I control the regioselectivity?
Answer: The regioselectivity of cyclometalation is a delicate balance between electronics and sterics. Different metals have inherent preferences, which can be further influenced by your ligand's substitution pattern.
-
Metal-Dependent Regioselectivity: It is well-established that different metal ions favor different metalation positions on the dppy core.
-
Controlling the Outcome:
-
Blocking Groups: You can force a specific metalation site by introducing a "blocking" substituent (like a methyl or fluoro group) at the undesired position. For example, to force an Ir(III) complex to adopt the N^C2^N coordination, you can place substituents at the C4 and C6 positions of the central benzene ring.[1]
-
Directing Groups: Conversely, an electronically activating group can direct metalation to a specific site, although this effect is often secondary to steric factors.
-
| Metal Ion | Preferred Metalation Site (Unsubstituted dppy) | Rationale |
| Pt(II) | C2 (between pyridyls) | Forms a stable 5,6-membered fused ring system.[6] |
| Pd(II) | C4/C6 (double metalation) | Can overcome steric barriers to form unique dimeric structures.[6] |
| Ir(III) | C4 | Generally prefers the less sterically crowded position.[1] |
| Table 1. Common regioselectivity of metalation on the this compound ligand. |
Section 3: Issues in Product Isolation and Characterization
Question 5: My bulky platinum complex is forming aggregates or excimers in solution, complicating my photophysical measurements. How can I prevent this?
Answer: This is a common phenomenon with planar platinum(II) complexes, which tend to form Pt···Pt interactions and π-stacks, leading to red-shifted, broad emission bands characteristic of excimers or aggregates.[3][5]
-
Insight: While sometimes desirable for NIR-OLEDs, this aggregation can interfere with the characterization of the monomeric species.[3] Steric bulk is actually a key strategy to control this phenomenon.
-
Solution Strategy: The most effective way to prevent aggregation is to design ligands with extremely bulky substituents that sterically shield the platinum center. A recent study demonstrated that placing bulky mesityl groups on the 4-position of the pyridyl rings dramatically increases the shortest Pt···Pt distance in the solid state from 4.4 Å to 8.59 Å, effectively preventing aggregation and preserving the blue monomeric emission even in neat films.[5]
-
Experimental Tip: Perform concentration-dependent ¹H NMR or UV-Vis/photoluminescence spectroscopy.[7] Aggregation is a concentration-dependent phenomenon. Diluting your sample should favor the monomeric species, leading to predictable shifts in spectral features. If the spectra do not change upon dilution, you may be observing an intramolecular effect.
Question 6: I am struggling to obtain single crystals of my sterically crowded dppy complex for X-ray diffraction. What can I do?
Answer: Crystallization is often the most challenging step for large, sterically encumbered molecules.[8] Their awkward shapes and potentially weak intermolecular interactions can make it difficult for them to pack into an ordered lattice.
-
Troubleshooting Crystallization:
-
Systematic Screening: Do not rely on a single method. Systematically screen a wide range of solvents, solvent pairs (for vapor diffusion and liquid-liquid diffusion), and temperatures.
-
Counter-ion/Ancillary Ligand Exchange: The nature of the counter-ion or ancillary ligand can dramatically affect crystal packing. If you have a chloride ligand, try exchanging it for a bulkier, more rigid ligand like 1-phenyl-1H-tetrazole-5-thiolate, which has been shown to produce high-quality crystals.[9]
-
Remove Flexible Groups: If your ligand has flexible alkyl chains or other non-rigid components, they can introduce conformational disorder that frustrates crystallization. If possible, opt for more rigid analogues.
-
Patience: High-quality crystals for complex molecules can take weeks or even months to grow.[8] Set up your experiments and leave them undisturbed in a vibration-free environment.
-
-
Interpreting X-ray Data: When you do get a structure, pay close attention to the torsion angles between the aromatic rings and the bond angles around the metal center. These values provide direct, quantitative evidence of the steric strain within your molecule.[5] X-ray crystallography is the ultimate tool for confirming the structural consequences of steric hindrance.[10][11]
References
- 1. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Cyclometallated platinum(ii) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Introduction of a mesityl substituent on pyridyl rings as a facile strategy for improving the performance of luminescent 1,3-bis-(2-pyridyl)benzene pl ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01458H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization and preliminary X-ray crystallographic studies of the oligomeric death-domain complex between PIDD and RAIDD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New members of a class of cyclometalated 1,3-di-(2-pyridyl)benzene platinum(II) complexes bearing a tetrazole-thiolate ancillary ligand [air.unimi.it]
- 10. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ruppweb.org [ruppweb.org]
Ancillary ligand effects on photophysical properties of 1,3-di(2-pyridyl)benzene complexes
Ancillary Ligand Effects on Photophysical Properties of 1,3-di(2-pyridyl)benzene Complexes: A Technical Support Center
Welcome to the technical support center for researchers engaged in the study and application of this compound (dpyb) metal complexes. As a Senior Application Scientist, my goal is to provide you with a blend of foundational knowledge and practical, field-tested insights to navigate the experimental intricacies of your work. This guide is structured to address common challenges and fundamental questions, ensuring both scientific rigor and experimental success.
The photophysical properties of dpyb complexes, which are sought after for applications in Organic Light-Emitting Diodes (OLEDs), sensors, and photocatalysis, are profoundly influenced by the choice of ancillary ligands.[1][2] These ligands, while not the primary chromophore, play a critical role in tuning the electronic structure, and thus the emission color, efficiency, and lifetime of the complex.[3][4] Understanding and controlling these effects is paramount to designing molecules with desired functionalities.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is the photoluminescence quantum yield (PLQY) of my dpyb complex unexpectedly low?
A low PLQY is one of the most common and frustrating issues. It indicates that the excited state is decaying through non-radiative pathways rather than emitting a photon. The root cause often lies in the energetic landscape of the complex, which is heavily modulated by the ancillary ligand.
Potential Causes & Solutions:
-
Thermal Population of Non-Radiative Metal-Centered (³MC) States: The most significant quenching pathway in many phosphorescent complexes is the thermal accessibility of a "dark" metal-centered (d-d) excited state from the desired emissive triplet state (e.g., ³MLCT or ³LC).[5] This is especially problematic for high-energy (blue) emitters where the energy gap between the emissive state and the ³MC state is small.
-
Causality: The energy of the ³MC states is dictated by the ligand field strength. Weak-field ancillary ligands result in lower-energy ³MC states that are more easily populated, leading to rapid, non-radiative decay.
-
Troubleshooting Protocol:
-
Switch to a Strong-Field Ancillary Ligand: Replace your current ancillary ligand with one that exerts a stronger ligand field. N-heterocyclic carbenes (NHCs), cyanide, or isocyanides are excellent choices for destabilizing (raising the energy of) the ³MC states, thereby closing off this non-radiative channel.[5]
-
Perform Low-Temperature Photoluminescence: Measure the PLQY and lifetime of your complex at a low temperature (e.g., 77 K in a frozen solvent matrix). If the PLQY dramatically increases and the lifetime lengthens, it strongly suggests that thermally activated quenching via a ³MC state is the dominant non-radiative pathway at room temperature.
-
-
-
Solvent Effects and Excited State Character: The nature of the emissive excited state can be highly sensitive to the solvent environment, particularly for states with significant metal-to-ligand charge-transfer (MLCT) character.[6]
-
Causality: Polar solvents can stabilize the charge-separated MLCT state, which can lower the emission energy and, in some cases, increase non-radiative decay rates by altering the excited state potential energy surface.
-
Troubleshooting Protocol:
-
Systematically Vary Solvent Polarity: Measure the absorption and emission spectra, as well as the PLQY, in a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetonitrile). A significant red-shift in emission (solvatochromism) with increasing solvent polarity confirms a charge-transfer excited state.
-
Analyze the Data: If the PLQY is significantly higher in non-polar solvents, your application may require a non-polar environment or a redesign of the ancillary ligand to reduce the MLCT character of the emissive state.
-
-
-
Quenching by Molecular Oxygen: The triplet excited states of phosphorescent complexes are highly susceptible to quenching by ground-state triplet oxygen (³O₂), which is a common contaminant.
-
Troubleshooting Protocol:
-
Degas Your Solvents: Before performing any photophysical measurements, thoroughly degas the solvent containing your complex. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (high-purity argon or nitrogen) through the solution for at least 20-30 minutes.
-
Compare Aerated vs. Degassed Spectra: Measure the emission intensity and lifetime under both ambient (aerated) conditions and after degassing. A significant increase in both parameters upon degassing confirms that oxygen quenching was a major contributor to the low PLQY.
-
-
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, planar complexes can form aggregates, which often have efficient non-radiative decay pathways, leading to quenched emission.
-
Troubleshooting Protocol:
-
Perform a Concentration-Dependent Study: Measure the absorption and emission spectra of your complex over a wide range of concentrations (e.g., from 10⁻⁴ M down to 10⁻⁷ M).
-
Look for Spectral Changes: Changes in the shape of the absorption spectrum (e.g., the appearance of new bands or shoulders) or a decrease in PLQY at higher concentrations are indicative of aggregation. Introducing sterically bulky groups on the ancillary ligand can help mitigate this effect.[7]
-
-
Q2: The emission color of my complex is not what I predicted. Why did it shift?
The emission color is a direct consequence of the energy gap between the lowest triplet excited state (T₁) and the ground state (S₀). Ancillary ligands provide a powerful tool for tuning this gap.[3]
Potential Causes & Solutions:
-
Modulation of Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of the emission energy.
-
Causality: Electron-donating ancillary ligands will raise the energy of the HOMO, which often has significant metal d-orbital character. This reduces the HOMO-LUMO gap, leading to a red-shift (lower energy) in emission. Conversely, electron-withdrawing ancillary ligands stabilize the HOMO, increasing the gap and causing a blue-shift (higher energy) in emission. The ancillary ligand can also influence the LUMO, which is typically localized on the dpyb or another π-accepting ligand.[4]
-
Troubleshooting Protocol:
-
Systematically Modify the Ancillary Ligand: Synthesize a series of complexes where the electronic properties of the ancillary ligand are systematically varied (e.g., by adding -OCH₃, -H, and -CF₃ groups).
-
Correlate with Electrochemical Data: Use cyclic voltammetry to measure the oxidation potential of your complexes. The oxidation potential is often correlated with the HOMO energy. A lower oxidation potential (easier to oxidize) corresponds to a higher HOMO energy and should correlate with red-shifted emission.
-
-
-
Change in Excited State Character: The ancillary ligand can change the nature of the lowest-lying triplet state.
-
Causality: The emissive state is often a mixture of ³MLCT and ligand-centered (³LC) character.[8] An ancillary ligand with low-lying π* orbitals might lead to a lowest excited state with more ligand-to-ligand charge transfer (LLCT) or intraligand (IL) character, drastically changing the emission energy compared to a complex where the emissive state is purely ³MLCT.
-
Troubleshooting Protocol:
-
Utilize Computational Chemistry: Employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the FMOs and the character of the T₁ state for your complex. This can provide invaluable insight into which orbitals are involved in the emission and explain unexpected shifts.[3][4]
-
Analyze Spectroscopic Data: Compare the vibrational spacing in your emission spectrum with the IR or Raman spectra of the ground state ligands. This can sometimes help identify which ligand the excited state is localized on.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I strategically select an ancillary ligand to achieve a specific photophysical property?
Strategic selection depends on your target application. The key is to understand the relationship between the ligand's electronic/steric properties and the complex's photophysical output.
| Desired Property | Ancillary Ligand Strategy | Rationale | Example Ligands |
| High PLQY | Use strong-field, sterically bulky ligands. | Strong-field ligands raise the energy of quenching ³MC states.[5] Steric bulk prevents aggregation-caused quenching.[7] | N-heterocyclic carbenes (NHCs), sterically hindered β-diketonates. |
| Blue Emission | Use strong σ-donating and weak π-accepting ligands. | This combination significantly increases the HOMO-LUMO gap by stabilizing the metal d-orbitals without excessively lowering the LUMO.[5] | Fluorinated picolinates, certain NHCs. |
| Red/NIR Emission | Use electron-rich, π-donating ligands. | These ligands raise the HOMO energy, reducing the HOMO-LUMO gap and red-shifting the emission.[6] | Acetylacetonates (acac) with donating groups, β-ketoiminates. |
| Long Lifetime | Increase the ³LC character of the emissive state. | Pure ³MLCT states often have higher spin-orbit coupling and thus faster radiative rates (shorter lifetimes). Increasing ligand-centered character can lengthen the lifetime. | Ancillary ligands with extended π-systems. |
Q2: What are the essential characterization techniques for these complexes?
A multi-faceted approach is required to fully characterize the structure and photophysical properties of your dpyb complexes.
-
Structural Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, etc.): Confirms the molecular structure and purity of the complex.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): Confirms the molecular weight.
-
X-ray Crystallography: Provides unambiguous proof of the solid-state structure and coordination geometry.
-
-
Photophysical Characterization:
-
UV-Visible Absorption Spectroscopy: Characterizes the ground state electronic transitions (e.g., ¹LC, ¹MLCT).
-
Steady-State Emission Spectroscopy: Determines the emission maximum (color) and PLQY.
-
Time-Resolved Emission Spectroscopy (e.g., TCSPC, Streak Camera): Measures the excited-state lifetime (τ), which is crucial for calculating radiative (kᵣ) and non-radiative (kₙᵣ) decay rates.
-
Transient Absorption (TA) Spectroscopy: A powerful pump-probe technique to observe the formation and decay of excited states and other transient species that may not be emissive.[9][10] It provides a detailed picture of the entire excited-state relaxation pathway.
-
Diagrams and Workflows
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of ancillary ligand-modified dpyb complexes.
Caption: Experimental workflow for developing dpyb complexes.
Conceptual Framework: Ancillary Ligand Tuning
This diagram illustrates how ancillary ligands modulate the frontier molecular orbitals (FMOs) to control photophysical properties.
Caption: Influence of ancillary ligands on excited state pathways.
Experimental Protocol: Relative PLQY Measurement
Measuring the photoluminescence quantum yield (PLQY, Φ) is critical for evaluating the efficiency of your emitters. The relative method, which compares the emission of your sample to a well-characterized standard, is widely accessible.
Prerequisites:
-
Standard: A solution of a known fluorophore with a well-documented PLQY (Φₛₜₐ) in the same solvent you are using. The standard's absorption/emission range should overlap with your sample's.
-
Spectrofluorometer and UV-Vis Spectrophotometer.
-
Degassed Solvents.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample (unknown) and the standard in the same degassed solvent. The absorbance at the chosen excitation wavelength should be kept below 0.1 for all solutions to minimize inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength (λₑₓ) you will use for the emission measurement.
-
Measure Emission Spectra:
-
Set the excitation wavelength (λₑₓ) on the spectrofluorometer.
-
Record the emission spectrum for each of the prepared solutions (both sample and standard). Ensure you use the same experimental settings (e.g., slit widths) for all measurements.
-
Record the emission spectrum of a blank solvent sample under the same conditions.
-
-
Process Data:
-
Subtract the blank solvent spectrum from each of the sample and standard emission spectra.
-
Integrate the area under the corrected emission curves for both the sample (Iᵤₙₖ) and the standard (Iₛₜₐ).
-
-
Calculate PLQY: Use the following equation to calculate the PLQY of your unknown sample (Φᵤₙₖ):
Φᵤₙₖ = Φₛₜₐ * (Iᵤₙₖ / Iₛₜₐ) * (Aₛₜₐ / Aᵤₙₖ) * (ηᵤₙₖ² / ηₛₜₐ²)
-
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent (this term cancels out if the same solvent is used for both sample and standard).
-
Subscripts unk and std refer to the unknown sample and the standard, respectively.
-
-
-
Validate: To ensure accuracy, perform the measurement at multiple concentrations and verify that the calculated PLQY is consistent.
References
- 1. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Tuning the electronic and photophysical properties of heteroleptic iridium(III) phosphorescent emitters through ancillary ligand substitution: a theoretical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical investigation on the effect of ancillary ligand modification for highly efficient phosphorescent platinum( ii ) complex design - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00705A [pubs.rsc.org]
- 5. Recent advances in using strong-field ancillary ligands to support blue-emitting iridium( iii ) and platinum( ii ) complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02300A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ancillary Ligand Steric Effects and Cyclometalating Ligand Substituents Control Excited-State Decay Kinetics in Red-Phosphorescent Platinum Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Blue-Shifting the Emission of 1,3-di(2-pyridyl)benzene Complexes
Welcome to the technical resource center for researchers and chemists working with 1,3-di(2-pyridyl)benzene (dpyb) metal complexes. This guide is designed to provide expert-driven, actionable advice for tuning the emission properties of these versatile compounds, with a specific focus on achieving blue-shifted phosphorescence. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section covers the foundational principles governing the photophysics of dpyb complexes.
Q1: What fundamentally determines the emission color of a dpyb complex, for instance, an Iridium(III) complex?
A: The emission color is dictated by the energy gap between the lowest triplet excited state (T₁) and the ground state (S₀). In most phosphorescent Ir(III) complexes, the T₁ state is a mixture of metal-to-ligand charge-transfer (³MLCT) and ligand-centered (³LC) states.[1] The emission energy is therefore highly sensitive to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Typically has significant metal d-orbital character mixed with the π-orbitals of the cyclometalating dpyb ligand.
-
LUMO: Usually localized on the π* orbitals of either the dpyb ligand or an ancillary ligand.
To achieve a blue-shift (hypsochromic shift), you must increase the HOMO-LUMO energy gap.[2] This means either stabilizing (lowering the energy of) the HOMO or destabilizing (raising the energy of) the LUMO.
Q2: What are the primary molecular design strategies to induce a blue-shift in these complexes?
A: There are two primary strategies, which can be used independently or in combination:
-
Modification of the Cyclometalating (N^C^N) dpyb Ligand: Introducing substituents directly onto the dpyb ligand framework allows for fine-tuning of the HOMO and LUMO energy levels.
-
Variation of Ancillary Ligands: In heteroleptic complexes, such as [Ir(dpyb)(ancillary)₂]⁺, the choice of the ancillary ligands has a profound impact on the metal center's electronic properties and, consequently, the emission color.[3]
The following troubleshooting guide will explore these strategies in detail.
Part 2: Troubleshooting Guide - Experimental Challenges
This section addresses specific problems you might encounter during your research and provides validated solutions.
Q3: My parent Ir(dpyb) complex emits in the green-yellow region (~520-550 nm). How can I systematically modify it to achieve blue emission (< 480 nm)?
A: Achieving a significant blue-shift requires destabilizing the HOMO, which is primarily located on the Ir(III) center and the phenyl ring of the dpyb ligand. The most effective method is to introduce strong electron-withdrawing groups (EWGs) onto the phenyl ring of the dpyb ligand.
Causality: EWGs, such as fluorine (-F) or cyano (-CN) groups, have a strong inductive effect.[2][4] They pull electron density away from the phenyl ring, which stabilizes the π-orbitals involved in the HOMO. This stabilization lowers the HOMO energy level, thereby widening the HOMO-LUMO gap and causing a blue-shift in the emission.[5]
Workflow for Modifying the dpyb Ligand
Caption: Decision workflow for blue-shifting dpyb complexes.
Experimental Data Summary:
| Complex Modification | Substituent(s) | Position on dpyb | Emission Max (λem) | Quantum Yield (ΦPL) | Reference |
| Parent Complex | None | - | ~580 nm | Moderate | [3] |
| Phenyl Fluorination | 2,4-difluoro | Phenyl Ring | 459 nm | 90% | [6] |
| Ancillary Ligand | Cyano (-CN) | Ancillary Position | 436 nm | High | [2] |
| Bulky Groups | tert-butyl | Pyridyl Rings | Varies | High (prevents quenching) | [7] |
Q4: I've achieved a blue emission, but my photoluminescent quantum yield (PLQY) is now unacceptably low. What causes this and how can I fix it?
A: A low PLQY is typically due to an increase in non-radiative decay pathways, which compete with the desired phosphorescence. As the emission energy increases (blue-shift), the energy gap to thermally accessible, non-emissive metal-centered (³MC) states can decrease. Population of these ³MC states leads to efficient non-radiative decay and quenches luminescence.
Solutions & Causality:
-
Increase Molecular Rigidity: Introduce sterically bulky groups (e.g., tert-butyl or trimethylphenyl) on the ligands.[6][7] This prevents vibrational motions and intermolecular interactions (aggregation-caused quenching) that facilitate non-radiative decay. A more rigid structure minimizes the geometric distortion between the ground and excited states, increasing the radiative decay rate.[8]
-
Use Strong-Field Ancillary Ligands: Ligands like N-heterocyclic carbenes (NHCs) or cyanide (-CN) create a strong ligand field.[4] This raises the energy of the non-emissive d-d (³MC) excited states, making them less accessible from the emissive ³MLCT state and thus suppressing this major non-radiative pathway.[8]
Visualizing the Effect of Ligand Field Strength on Excited States
Caption: Strong-field ligands increase the energy of non-emissive ³MC states, reducing quenching and improving quantum yield.
Q5: My complex is difficult to purify and has poor solubility. What synthetic modifications can I make?
A: Solubility is a common issue, especially for planar aromatic complexes that tend to aggregate. The solution is to attach solubilizing groups to the periphery of the ligands.
Recommended Modifications:
-
Long Alkyl Chains: Adding hexyl or octyl chains to the dpyb or ancillary ligands disrupts crystal packing and improves solubility in nonpolar organic solvents like toluene or dichloromethane.
-
Bulky Groups: As mentioned for improving PLQY, bulky groups like tert-butyl also significantly enhance solubility by preventing close packing of molecules.[6]
-
Asymmetric Substitution: Synthesizing asymmetrically functionalized dpyb ligands can disrupt symmetry and reduce the tendency for crystallization, often improving solubility.[9][10]
These modifications are typically planned at the ligand synthesis stage, before complexation with the metal center.
Part 3: Experimental Protocols
Protocol: Synthesis of a Fluorinated dpyb Ligand for Blue-Shifting
This protocol is a generalized example for introducing fluorine atoms, a common strategy for achieving blue emission. It is based on common cross-coupling reactions.[9][10]
Objective: Synthesize 4,6-difluoro-1,3-di(2-pyridyl)benzene.
Materials:
-
1,3-dibromo-4,6-difluorobenzene
-
2-(Tributylstannyl)pyridine
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous, degassed toluene
-
Standard Schlenk line and glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: Assemble a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add 1,3-dibromo-4,6-difluorobenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and 50 mL of anhydrous, degassed toluene.
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes. Slowly add 2-(Tributylstannyl)pyridine (2.2 eq) via syringe.
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a minimal amount of dichloromethane.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure fluorinated ligand.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilised bright blue-emitting iridium complexes for solution processed OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blue-emitting iridium(iii) phosphors with functional imidazo[4,5-b]pyridin-2-ylidene cyclometalates: designs aimed at greater steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Phosphorescent iridium(iii) complexes: toward high phosphorescence quantum efficiency through ligand control - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Senior Application Scientists: 1,3-Di(2-pyridyl)benzene vs. Terpyridine as Ligands
In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the steric and electronic properties of the resulting metal complex and, consequently, its function. Among the most versatile and widely studied scaffolds are tridentate nitrogen-donor ligands. The archetypal 2,2':6',2''-terpyridine (tpy) has long been a cornerstone in the construction of complexes for applications ranging from catalysis to materials science.[1][2][3] However, its isoelectronic analogue, 1,3-di(2-pyridyl)benzene (dpybH), presents a compelling alternative, offering unique coordination chemistry and distinct photophysical properties.[4][5]
This guide provides an in-depth, objective comparison of these two ligands, moving beyond a simple list of features to explain the causal relationships between their structures and the performance of their metal complexes. We will delve into their coordination behavior, photophysical and electrochemical properties, and applications, supported by experimental data and detailed protocols to inform your research and development endeavors.
Structural Analogs, Divergent Coordination
At first glance, terpyridine and this compound share a striking structural similarity. Both possess a central aromatic ring flanked by two pyridine units, creating a tridentate coordination pocket. Terpyridine, with its three nitrogen atoms, acts as a neutral N,N,N-tridentate ligand, forming two stable five-membered chelate rings upon coordination.[6][7]
In contrast, this compound is what can be described as an N-deficient terpyridine.[4][5] The central nitrogen atom is replaced by a C-H unit. This seemingly minor substitution fundamentally alters its coordination behavior. Instead of a simple dative bond, dpybH coordinates to metal ions through a process called cyclometalation, where the C-H bond on the central benzene ring is activated, leading to deprotonation and the formation of a direct metal-carbon bond.[5] This results in an anionic, N,C,N-tridentate coordination mode.[4] This distinction is crucial: tpy is a neutral ligand, while deprotonated dpyb is an anionic ligand. This difference profoundly impacts the electronic properties of the resulting metal complexes.
Caption: Comparison of tpy and dpybH coordination.
The mode of cyclometalation in dpyb can also vary depending on the metal ion. Metals such as ruthenium(II), osmium(II), and platinum(II) typically favor metallation at the C2 position of the central benzene ring, resulting in the expected terdentate N,C,N binding.[4][5] However, ions like iridium(III), rhodium(III), and palladium(II) may favor metallation at the C4 position.[4][5] This selectivity can be controlled through appropriate modification of the ligand structure.[4]
Photophysical Properties: A Story of Light and Charge
The differing coordination modes of tpy and dpyb give rise to metal complexes with distinct photophysical characteristics.
Terpyridine Complexes: The photophysical properties of terpyridine-metal complexes are dominated by strong absorption in the UV-visible region, often featuring metal-to-ligand charge transfer (MLCT) bands.[6][8] These properties are highly tunable by modifying the terpyridine ligand or changing the metal center.[1][9] However, many ruthenium(II) and osmium(II) terpyridine complexes are poorly emissive at room temperature in fluid solution due to rapid, non-radiative decay from low-lying, non-emissive metal-centered (MC) states.
This compound Complexes: The cyclometalated N,C,N coordination of the dpyb ligand provides a strong ligand field. The anionic nature of the ligand also raises the energy of the metal d-orbitals. For d6 metals like Pt(II), Ir(III), and Ru(II), this strong field destabilizes the non-emissive MC states, pushing them to higher energies and thereby reducing non-radiative decay pathways. This results in complexes that are often intensely luminescent, with high phosphorescence quantum yields and long excited-state lifetimes, particularly for Pt(II) and Ir(III) complexes.[4] This makes dpyb-based complexes prime candidates for applications in organic light-emitting diodes (OLEDs).[4][10]
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ru(tpy)₂]²⁺ | ~480 (MLCT) | ~650 | < 0.001 | < 0.1 | [11] |
| [Pt(dpyb)Cl] | ~450 | ~550 | High | ~2.5 | [4] |
| [Ir(dpyb)(ppy)₂]⁺ (ppy=2-phenylpyridine) | ~380-450 | ~580 | up to ~0.8 | ~1-2 | [4] |
Note: Photophysical properties are highly dependent on the specific complex, solvent, and temperature. The values presented are representative.
Electrochemical Properties: The Influence of a Carbon Donor
The anionic N,C,N coordination of dpyb, with its strong sigma-donating carbon atom, significantly increases the electron density at the metal center compared to the neutral N,N,N tpy ligand. This has a direct and predictable impact on the electrochemical properties of the complexes.
For a given metal, the oxidation potential of a dpyb complex is typically lower (i.e., the complex is easier to oxidize) than its tpy analogue. Conversely, the reduction of dpyb complexes is generally more difficult (occurs at more negative potentials) because the ligand-based π* orbitals, which accept the electron, are at a higher energy.[12]
| Complex System | Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent | Reference |
| [Fe(tpy)₂]²⁺ | Fe(III)/Fe(II) | +0.88 to +1.29 | Acetonitrile | [13] |
| [Co(tpy)₂]²⁺ | Co(III)/Co(II) | +0.13 | Acetonitrile | [13] |
| [(tpy)Ni(aryl)]⁺ | Ligand Red. 1 | ~ -1.3 to -1.5 | THF | [12] |
| [Ru(dpyb)₂] | Ru(III)/Ru(II) | Lower than tpy analog | - | [4] |
Note: Redox potentials can vary significantly based on substituents, counter-ions, and experimental conditions.
Applications: From Catalysis to Cutting-Edge Displays
The unique properties of tpy and dpyb complexes have led to their application in distinct, though sometimes overlapping, fields.
Terpyridine: The robust stability and versatile coordination chemistry of terpyridine have made it a workhorse ligand in catalysis.[1][9][14] Terpyridine complexes of metals like ruthenium, iridium, iron, and cobalt are employed in a wide array of reactions, including:
-
Oxidation and Hydrogenation Catalysis [9]
-
Cross-Coupling Reactions [9]
-
Photocatalysis , particularly for CO₂ reduction and water splitting.[9][15]
-
Supramolecular Chemistry , where the rigid, linear geometry of bis-tpy complexes is used to construct complex molecular architectures.[3][7][16]
This compound: The standout feature of dpyb complexes is their intense and long-lived phosphorescence.[4] This has driven their primary application in materials science , specifically in the development of:
-
Organic Light-Emitting Diodes (OLEDs): Platinum(II) and Iridium(III) complexes of dpyb and its derivatives are highly efficient phosphorescent emitters, crucial for achieving high internal quantum efficiencies in OLED devices.[4][10]
-
Luminescent Sensors and Bio-imaging: The long lifetimes of these complexes make them suitable for time-resolved detection techniques in biological imaging.[4]
-
Catalysis: While less common than tpy, dpyb complexes have shown promise in catalysis. For example, palladium complexes are effective in Heck cross-coupling reactions, where the rigid N,C,N framework helps stabilize the catalytic center.[17]
Experimental Protocols
To provide a practical context, we outline representative procedures for the synthesis of the ligands and a key characterization method.
Protocol 1: Synthesis of 4'-Aryl-2,2':6',2''-terpyridine (Kröhnke Method)
This protocol is a widely used method for synthesizing substituted terpyridines.[16][18]
Rationale: The Kröhnke reaction provides a convergent and high-yielding route to 4'-substituted terpyridines by constructing the central pyridine ring from readily available precursors.
Materials:
-
2-acetylpyridine (2.0 equiv.)
-
Substituted aryl aldehyde (1.0 equiv.)
-
Potassium hydroxide (KOH)
-
Ammonia solution (aqueous, ~35%)
-
Methanol
Procedure:
-
To a solution of 2-acetylpyridine (20.0 mmol) and a substituted aryl aldehyde (10.0 mmol) in methanol (20 ml), add potassium hydroxide pellets (24 mmol).
-
Add aqueous ammonia solution (40.0 ml) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure terpyridine ligand.[16]
Protocol 2: Synthesis of this compound via Cross-Coupling
Palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions are versatile methods for forming the aryl-aryl bonds in dpyb and its derivatives.[5][10][17]
Rationale: The Suzuki coupling offers a robust and high-tolerance method for creating C-C bonds, making it ideal for synthesizing complex organic ligands from modular building blocks.
Materials:
-
1,3-Dibromobenzene (1.0 equiv.)
-
2-Pyridylboronic acid (or suitable boronate ester) (2.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, aq. solution)
-
Solvent (e.g., Toluene, Dioxane, or DME)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1,3-dibromobenzene (1.0 equiv.), 2-pyridylboronic acid (2.2 equiv.), and the palladium catalyst.
-
Add the solvent, followed by the aqueous base solution.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 3: Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol outlines a standard procedure for analyzing the redox properties of the metal complexes.[13]
Rationale: Cyclic voltammetry is a powerful technique to determine the redox potentials of a complex, providing direct insight into the electronic effects of the ligand on the metal center.
References
- 1. Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade [ouci.dntb.gov.ua]
- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Terpyridine - Wikipedia [en.wikipedia.org]
- 7. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 15. Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Buy this compound | 136538-84-6 [smolecule.com]
- 18. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N^C^N Pincer Ligands in Iredium(III) Complexes: 1,3-Di(2-pyridyl)benzene and Its Alternatives
Introduction: The Critical Role of Pincer Ligands in Iridium(III) Chemistry
Iridium(III) complexes are at the forefront of materials science and catalysis, largely due to their rich photophysical properties and robust chemical stability.[1] Central to harnessing and tuning these properties is the strategic design of the coordinating ligands. Among the most powerful classes of ligands are the tridentate "pincer" ligands, which bind to the metal center in a meridional fashion, imparting exceptional stability and predictable geometries.[2] This guide focuses on the N^C^N-coordinating pincer ligands, a class that has garnered significant attention for its ability to generate highly efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) and potent catalysts.[1][3]
We will delve into a detailed comparison of iridium(III) complexes featuring the archetypal 1,3-di(2-pyridyl)benzene (dppy) ligand scaffold against other notable N^C^N alternatives. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle modifications to the N^C^N ligand architecture can profoundly influence the resulting complex's electronic structure, photophysical characteristics, and, ultimately, its performance in various applications. The causality behind the choice of specific ligands and experimental methodologies will be elucidated to provide a deeper, field-proven insight into the rational design of next-generation iridium(III) complexes.
Ligand Design and Synthesis: A Gateway to Tailored Properties
The synthesis of N^C^N pincer ligands offers a versatile platform for tuning the electronic and steric properties of the resulting iridium(III) complexes. The choice of synthetic route is often dictated by the desired functionalization on the ligand scaffold.
Synthesis of this compound (dppy) and Its Derivatives
The parent this compound ligand is a cornerstone of N^C^N pincer chemistry. Several synthetic strategies have been developed for its preparation and the introduction of various substituents.
-
Cross-Coupling Reactions: Suzuki and Stille cross-coupling reactions are among the most prevalent methods for constructing the dppy framework.[3] These palladium-catalyzed reactions offer a high degree of control and functional group tolerance, allowing for the introduction of electron-donating or electron-withdrawing groups on the benzene or pyridine rings.[3] The choice of coupling partners and reaction conditions is critical for achieving high yields and purity. For instance, the reaction of a dihalobenzene with a pyridylboronic acid (Suzuki) or a pyridylstannane (Stille) provides a direct route to the desired ligand.
-
Aza-Diels-Alder Reactions: Aza-Diels-Alder reactions provide an alternative and efficient pathway to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes.[4] This methodology often involves the reaction of a 1,2,4-triazine precursor with an appropriate dienophile, followed by subsequent aromatization.[3] This approach is particularly useful for creating ligands with distinct electronic properties on each pyridyl arm.
The ability to introduce functional groups onto the dppy scaffold is paramount for fine-tuning the properties of the corresponding iridium(III) complexes. For example, electron-withdrawing groups can lower the energy of the ligand's π* orbitals, leading to blue-shifted emissions, while extended π-conjugation can lead to red-shifted emissions.[5]
Alternative N^C^N Pincer Ligands
While dppy is a workhorse in the field, a variety of other N^C^N pincer ligands have been developed to access a wider range of photophysical and catalytic properties. A prominent example is the isomeric 2,6-di(2-pyridyl)phenylene ligand, where the pyridyl groups are attached to the 2 and 6 positions of the central benzene ring. This seemingly minor change in connectivity can have a significant impact on the geometry and electronic structure of the resulting iridium(III) complex.
Other variations include the incorporation of different heterocyclic moieties in place of the pyridine rings, or the introduction of bulky substituents to prevent intermolecular interactions and aggregation-caused quenching in the solid state.
Comparative Performance of Iridium(III) Complexes
The choice of the N^C^N pincer ligand has a profound impact on the photophysical and electrochemical properties of the resulting iridium(III) complex. These properties, in turn, dictate the complex's suitability for specific applications.
Photophysical Properties: A Tale of Light and Color
The emission color, quantum yield (Φ), and excited-state lifetime (τ) are critical parameters for phosphorescent emitters. The N^C^N ligand plays a central role in determining these properties by influencing the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
| Ligand Scaffold | Ancillary Ligand | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| This compound (dppy) | Cl | ~540 | ~0.4 | ~1-2 | [2] |
| Substituted dppy | Various | Tunable (Blue to Red) | Up to 0.87 | ~0.5-10 | [6] |
| 2,6-di(2-pyridyl)phenyl | C^N^C | ~500-550 (Green) | 0.73 - 0.87 (solid state) | ~1-2 | [6] |
Analysis:
-
This compound (dppy): Iridium(III) complexes with the parent dppy ligand typically exhibit green phosphorescence with moderate to high quantum yields. The relatively rigid pincer structure helps to minimize non-radiative decay pathways.
-
Substituted dppy Ligands: The true power of the dppy scaffold lies in its tunability. The introduction of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl or pyridyl rings can significantly lower the HOMO and LUMO energy levels, leading to a larger energy gap and blue-shifted emission. Conversely, extending the π-conjugation of the ligand can lead to red-shifted emission. This tunability allows for the rational design of emitters spanning the entire visible spectrum.[6]
-
2,6-di(2-pyridyl)phenyl Ligands: The isomeric 2,6-disubstituted ligand often leads to complexes with slightly different coordination geometries. This can influence the degree of metal-ligand charge transfer (MLCT) character in the excited state, impacting both the emission color and quantum efficiency.[6] Solid-state quantum yields for these complexes can be particularly high, making them promising candidates for OLED applications.[6]
Electrochemical Properties: Redox Stability and Energy Levels
Cyclic voltammetry is a powerful tool for probing the redox behavior of iridium(III) complexes and determining the energies of their frontier molecular orbitals. The oxidation potential is typically associated with the HOMO level (often with significant metal character), while the reduction potential is associated with the LUMO level (usually localized on the ligand).
| Complex | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |
| [Ir(dppy)Cl(ancillary)] | ~0.6 - 1.0 | ~-2.0 - -2.5 | ~-5.4 to -5.8 | ~-2.3 to -2.8 | [7] |
| [Ir(substituted-dppy)(ancillary)] | Varies with substituent | Varies with substituent | Tunable | Tunable | [8] |
Analysis:
The electrochemical data directly reflects the electronic nature of the N^C^N ligand. Electron-donating groups on the ligand will generally raise the HOMO energy level, making the complex easier to oxidize. Conversely, electron-withdrawing groups will lower both the HOMO and LUMO energy levels, making the complex more difficult to oxidize and easier to reduce. This tunability is crucial for matching the energy levels of the iridium complex with those of other materials in a device, such as the host material in an OLED, to ensure efficient charge injection and transport.
Experimental Protocols
To provide a practical context for the data presented, this section outlines detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative this compound Ligand
This protocol describes a typical Suzuki cross-coupling reaction for the synthesis of a functionalized dppy ligand.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound via Suzuki coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 eq), 2-(pyridin-2-yl)boronic acid (2.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Degas a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) by bubbling with argon for 30 minutes. Add the degassed solvent mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere (argon or nitrogen) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound ligand.[3]
Synthesis of an Iridium(III) N^C^N Pincer Complex
This protocol outlines the synthesis of a typical iridium(III) complex using a pre-synthesized N^C^N ligand.
Diagram of Complexation Workflow:
Caption: General workflow for the synthesis of a heteroleptic Ir(III) N^C^N complex.
Step-by-Step Protocol:
-
Dimer Formation: In a round-bottom flask, dissolve the N^C^N pincer ligand (1.0 eq) and iridium(III) chloride trihydrate (0.5 eq) in 2-ethoxyethanol.
-
Reaction: Reflux the mixture under an inert atmosphere for 12-24 hours. A precipitate, the chloro-bridged iridium dimer, will form.
-
Isolation of Dimer: Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with methanol and diethyl ether and dry under vacuum.
-
Bridge-Splitting Reaction: In a separate flask, suspend the chloro-bridged iridium dimer (1.0 eq) and the desired ancillary ligand (e.g., 2-phenylpyridine, 2.2 eq) in a suitable solvent such as a mixture of dichloromethane and methanol.
-
Final Complex Formation: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Purification: After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting solid by column chromatography on silica gel to obtain the final iridium(III) complex.[9]
Characterization Techniques
Diagram of Characterization Workflow:
Caption: Standard characterization techniques for iridium(III) complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the ligand and the final complex. 1H and 13C NMR provide information about the proton and carbon environments, while 19F NMR is crucial for fluorinated ligands.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the electronic absorption and emission properties of the complexes. From these measurements, the absorption and emission maxima, and Stokes shift can be determined.
-
Photoluminescence Quantum Yield (PLQY) Measurement: The relative PLQY is often determined using a well-characterized standard with a known quantum yield.[10] The integrated fluorescence intensities of the sample and the standard are compared at the same excitation wavelength and under identical conditions.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the complex.[11] These values are then used to estimate the HOMO and LUMO energy levels. The experiment is typically performed in a degassed aprotic solvent with a supporting electrolyte.[12]
-
Transient Absorption Spectroscopy (TAS): This technique provides insights into the dynamics of the excited states, including intersystem crossing and excited-state lifetimes.[13]
Conclusion and Future Outlook
The this compound scaffold has proven to be an exceptionally versatile and robust platform for the design of highly efficient phosphorescent iridium(III) complexes. Its amenability to synthetic modification allows for precise control over the photophysical and electrochemical properties of the resulting complexes, making them suitable for a wide range of applications, most notably in OLED technology.
However, the exploration of alternative N^C^N pincer ligands continues to be a vibrant area of research. Isomeric ligands, such as the 2,6-di(2-pyridyl)phenylene system, and scaffolds incorporating different heterocyclic units offer exciting opportunities to access novel properties and overcome some of the limitations of the dppy-based systems. For instance, the development of deep-blue emitters with high stability and efficiency remains a significant challenge, and innovative N^C^N ligand designs will be crucial in addressing this.
Ultimately, the choice of N^C^N ligand will depend on the specific application requirements. For applications demanding broad color tunability and a well-established synthetic toolbox, the this compound family of ligands remains an excellent choice. For researchers seeking to push the boundaries of performance and explore new frontiers in iridium(III) chemistry, the investigation of novel and less-explored N^C^N pincer architectures holds immense promise. The continued synergy between synthetic chemistry, photophysical characterization, and theoretical modeling will undoubtedly lead to the development of even more sophisticated and high-performing iridium(III) complexes in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ursi.org [ursi.org]
- 12. Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Ascendancy of Phosphorescence: A Comparative Guide to 1,3-Di(2-pyridyl)benzene Emitters in OLED Technology
In the rapidly evolving landscape of organic electronics, the pursuit of higher efficiency, greater stability, and purer color in Organic Light-Emitting Diodes (OLEDs) is paramount. The heart of the OLED, the emissive layer (EML), has been the subject of intense research, with the emitter molecule itself dictating the ultimate performance of the device. This guide provides an in-depth comparison of OLEDs based on organometallic complexes of 1,3-Di(2-pyridyl)benzene against those using traditional emitter materials. We will explore the fundamental principles that govern their performance, present supporting experimental data, and detail the methodologies used to evaluate these cutting-edge materials.
Part 1: The Quantum Leap in Efficiency - Understanding Emitter Generations
An OLED is a solid-state device where an organic semiconductor layer emits light in response to an electric current.[1] The process begins when electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through transport layers and meet in the emissive layer, where they combine to form an excited state known as an exciton. The manner in which this exciton relaxes to its ground state determines the device's efficiency.
According to quantum mechanics, excitons can exist in two spin states: singlet (spin = 0) and triplet (spin = 1). In the charge recombination process, approximately 25% of excitons are formed as singlets and 75% are formed as triplets.[1] This statistical distribution is the critical factor that differentiates the generations of OLED emitters.
-
First Generation (Fluorescence): Traditional emitters, such as the archetypal Tris(8-hydroxyquinolinato)aluminium (Alq3), are fluorescent.[2] In these materials, light is generated only from the relaxation of singlet excitons. The triplet excitons, comprising 75% of the total, are unable to emit light directly (a spin-forbidden transition) and their energy is typically lost as heat.[1] This fundamentally limits the internal quantum efficiency (IQE) of fluorescent OLEDs to a theoretical maximum of 25%.
-
Second Generation (Phosphorescence): To overcome this limitation, phosphorescent emitters were developed. These materials, often complexes of heavy metals like iridium or platinum, facilitate a process called intersystem crossing, which allows for the harvesting of both singlet and triplet excitons for light emission.[3] This enables a theoretical IQE of nearly 100%, representing a four-fold increase in potential efficiency over fluorescent devices.[3] It is within this second generation that complexes utilizing this compound as a ligand have emerged as a versatile and powerful platform.
Part 2: this compound - A Superior Ligand Framework
This compound (dpyb) is a pincer-type ligand that coordinates to a metal center through two nitrogen atoms and one carbon atom (an N^C^N coordination). This terdentate nature creates highly stable cyclometalated complexes, particularly with platinum(II) and iridium(III). The rigid structure and strong ligand field provided by dpyb and its derivatives are crucial for achieving high phosphorescence quantum yields.
The electronic properties, and therefore the emission color and efficiency of the final complex, can be finely tuned by chemical modification of the dpyb ligand. For instance, adding electron-withdrawing groups like fluorine or trifluoromethyl can shift the emission to higher energies (towards blue), while extending the π-conjugated system can shift it to lower energies (towards red and near-infrared, NIR).[4][5]
Part 3: Head-to-Head Performance Comparison
To objectively evaluate the performance of dpyb-based emitters, we compare them against two benchmarks: the classic first-generation fluorescent emitter Alq3 and the highly efficient second-generation phosphorescent emitter Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3).
| Emitter Type | Emitter Material | Host Material | Peak EQE (%) | Power Eff. (lm/W) | Current Eff. (cd/A) | Emission Color | Reference |
| Fluorescent (1st Gen) | Alq3 | Alq3 (neat) | ~1% | ~1.5 lm/W | ~3-4 cd/A | Green | [1] |
| Phosphorescent (2nd Gen) | Ir(ppy)3 | CBP | ~19-24% | ~34 lm/W | ~29-34 cd/A | Green | [6] |
| Phosphorescent (2nd Gen) | Pt(II)-dpyb derivative (FPtCl) | TCTA/TPBi | ~10% (Solution-processed) | ~7.2 lm/W | ~15.5 cd/A | Green/White | [7][8] |
| Phosphorescent (2nd Gen) | Pt(II)-dpyb derivative (PtL2Cl) | TCTA | ~0.7% | - | - | NIR | [5][9] |
EQE: External Quantum Efficiency; CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; TCTA: 4,4',4''-Tris(carbazol-9-yl)triphenylamine; TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene. Note: Device architectures and fabrication methods vary between studies, impacting direct comparison.
Analysis of Performance Metrics
-
Efficiency: The data clearly illustrates the fundamental advantage of phosphorescence. The Ir(ppy)3-based device shows an EQE an order of magnitude higher than the fluorescent Alq3 device.[1][6] The platinum-based dpyb complexes also demonstrate high efficiencies, although the specific values reported are for solution-processed devices, which often have lower efficiencies than vacuum-deposited ones.[7] Importantly, these dpyb-Pt complexes can be engineered to emit in the technologically challenging near-infrared (NIR) region, a feat difficult to achieve with traditional emitters.[5][9]
-
Color Purity and Tunability: While Alq3 provides a broad green emission, the emission from phosphorescent complexes is typically narrower and can be precisely tuned. As shown by Williams and coworkers, strategic placement of trifluoromethyl groups on the dpyb ligand of Pt(II) complexes can systematically shift emission from the visible red into the NIR region.[4] This high degree of tunability is a key advantage for display and lighting applications.
-
Operational Lifetime: This remains the most significant challenge for phosphorescent emitters, particularly for blue light. The high energy of blue excitons can lead to chemical degradation of the emitter or host molecules.[10][11] While green and red PhOLEDs have achieved long lifetimes, stable and efficient deep-blue phosphorescent emitters are still an area of active research.[10][12] The rigid N^C^N coordination of dpyb ligands is designed to enhance molecular stability, which is a promising strategy to improve the operational lifetime of the resulting OLEDs.[13]
Part 4: Experimental Protocols and Device Architecture
The performance of an OLED is not solely dependent on the emitter but also on the overall device architecture and the quality of the thin films.
Standard OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer phosphorescent OLED in a high-vacuum environment.
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, detergent, acetone, and isopropyl alcohol (15 min each).[14]
-
Substrates are dried with a nitrogen gun and then treated with UV-ozone or oxygen plasma for 1-5 minutes to increase the ITO work function and improve hole injection.[14]
-
-
Organic Layer Deposition:
-
The cleaned substrate is immediately transferred to a high-vacuum thermal evaporation chamber (<5x10⁻⁶ Torr).
-
Organic materials are loaded into separate crucibles made of materials like quartz or alumina.
-
The layers are deposited sequentially by heating the crucibles, causing the materials to sublimate and deposit onto the substrate. The deposition rate (typically 0.5-2 Å/s) and thickness are monitored in real-time using a quartz crystal microbalance.
-
A typical layer stack would be:
-
Hole Injection Layer (HIL): e.g., HATCN (5 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host material doped with the emitter, e.g., TCTA:Pt-dpyb complex (8 wt.%, 30 nm)
-
Hole/Exciton Blocking Layer (HBL): e.g., B3PYMPM (10 nm)
-
Electron Transport Layer (ETL): e.g., B3PYMPM (55 nm)[14]
-
-
-
Cathode Deposition:
-
Without breaking vacuum, an electron injection layer (e.g., LiF, 1 nm) is deposited.
-
This is followed by the metal cathode (e.g., Al, 100 nm), which is deposited through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
The completed device is transferred to a nitrogen-filled glovebox.
-
A glass lid is sealed over the device using a UV-curable epoxy to protect the organic layers from oxygen and moisture, which cause rapid degradation.
-
Characterization
-
Current-Voltage-Luminance (J-V-L): A source meter and a photodetector (like a spectroradiometer) are used to measure the light output and current density as a function of the applied voltage.[15]
-
Electroluminescence (EL) Spectrum: The spectroradiometer captures the emission spectrum, from which color coordinates (CIE) are calculated.
-
External Quantum Efficiency (EQE): EQE is calculated from the luminance, current, and EL spectrum, representing the ratio of photons emitted to electrons injected.
-
Operational Lifetime: The device is held at a constant current, and the time taken for the initial luminance to decrease to a certain percentage (e.g., 95% - LT95, or 50% - LT50) is measured.
Conclusion
The evolution from first-generation fluorescent emitters to second-generation phosphorescent emitters marked a pivotal moment in OLED technology, unlocking the potential for nearly 100% internal quantum efficiency. Within this advanced class of materials, complexes based on the this compound ligand framework have proven to be exceptionally versatile.
While benchmark emitters like Ir(ppy)3 set a high bar for efficiency in the green spectrum, dpyb-based complexes, particularly with platinum, offer a unique combination of high stability, and perhaps most importantly, extreme tunability. The ability to engineer these molecules to produce efficient emission across the visible spectrum and into the near-infrared is a significant advantage.[4][5] Although challenges in operational lifetime, especially for blue emitters, persist for all phosphorescent technologies, the robust and adaptable nature of the dpyb ligand platform ensures it will remain a central focus of research in the development of next-generation OLEDs for displays, lighting, and beyond.
References
- 1. repository.rit.edu [repository.rit.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Cyclometallated platinum(ii) complexes of 1,3-di(2-pyridyl)benzenes: tuning excimer emission from red to near-infrared for NIR-OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclometallated platinum(II) complexes of 1,3-di(2-pyridyl)benzenes for solution-processable WOLEDs exploiting monomer and excimer phosphorescence [iris.cnr.it]
- 9. Platinum(ii) complexes with cyclometallated 5-π-delocalized-donor-1,3-di(2-pyridyl)benzene ligands as efficient phosphors for NIR-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. The short device lifetimes of blue PhOLEDs: insights into the photostability of blue Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The short device lifetimes of blue PhOLEDs: insights into the photostability of blue Ir(iii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. aml.iaamonline.org [aml.iaamonline.org]
A Researcher's Guide to Predicting Properties of 1,3-Di(2-pyridyl)benzene Complexes with DFT Calculations
In the landscape of modern materials science and drug development, 1,3-Di(2-pyridyl)benzene and its derivatives have emerged as a versatile class of ligands. Their coordination complexes with various transition metals, such as iridium(III), platinum(II), and ruthenium(II), exhibit a rich array of photophysical and electronic properties, making them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy.[1] The predictive power of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) has become an indispensable tool for the rational design and in-silico screening of these complexes, accelerating the discovery of novel materials with tailored properties.[2][3][4]
This guide provides a comprehensive comparison of computational strategies for predicting the key properties of this compound complexes, grounded in scientific integrity and practical insights. We will delve into the nuances of method selection, present a robust computational workflow, and offer guidance on interpreting the results to drive experimental research forward.
The Crucial Role of DFT in Unraveling Complex Properties
The unique architecture of this compound ligands, featuring a central benzene ring flanked by two pyridyl units, allows for the formation of highly stable, often luminescent, transition metal complexes. Predicting their properties, such as absorption and emission wavelengths, excited state lifetimes, and quantum yields, is paramount for their application-specific design.[5][6] DFT calculations offer a cost-effective and accurate means to probe the electronic structure and excited-state dynamics that govern these properties.[2][7]
The core strength of DFT lies in its ability to provide a detailed picture of the molecular orbitals and their energies, which are fundamental to understanding electronic transitions. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a primary determinant of the absorption and emission characteristics of a complex. TD-DFT, in turn, allows for the direct calculation of excited state energies and transition probabilities, providing a theoretical spectrum that can be compared with experimental data.[8][9][10]
Comparing DFT Functionals and Basis Sets: A Performance Showdown
The accuracy of DFT and TD-DFT predictions is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. This section compares the performance of commonly used methods for this compound complexes, particularly those involving heavy metals like iridium.
| Functional | Type | Strengths | Weaknesses | Recommended For |
| B3LYP | Hybrid GGA | Good balance of accuracy and computational cost for ground state geometries. Often a good starting point.[11][12] | Can underestimate charge-transfer (CT) excitation energies.[13] | Geometry optimizations, initial screening. |
| PBE0 | Hybrid GGA | Often provides improved accuracy for excitation energies over B3LYP. | Can still struggle with systems exhibiting significant CT character.[13] | Predicting absorption and emission spectra. |
| CAM-B3LYP | Range-separated Hybrid | Better description of long-range electron correlation and charge-transfer states.[14][15] | More computationally expensive than standard hybrids. | Complexes with significant metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) character.[2] |
| M06-2X | Hybrid Meta-GGA | Good performance for both main group and transition metal chemistry, including non-covalent interactions.[16] | Can be sensitive to the choice of integration grid. | Broad applicability, including systems where dispersion forces are important. |
| ωB97X-D | Range-separated Hybrid with Dispersion Correction | Includes empirical dispersion correction, crucial for systems with non-covalent interactions. | The empirical nature of the dispersion correction may not be universally applicable. | Complexes where ligand-ligand or intermolecular interactions are significant. |
Basis Set Selection:
For the metal center (e.g., Iridium), a basis set with an effective core potential (ECP) is essential to account for relativistic effects. The LANL2DZ basis set is a common and effective choice. For the lighter atoms (C, H, N), Pople-style basis sets like 6-31G(d) or the more flexible def2-SVP and def2-TZVP are recommended for a good balance of accuracy and computational cost.[16]
The Causality Behind Method Selection:
The choice of functional is dictated by the electronic nature of the complex. For many phosphorescent iridium(III) complexes based on this compound, the emissive state often has significant MLCT character. Standard hybrid functionals like B3LYP can struggle to accurately describe the energy of such states due to the self-interaction error, which artificially lowers the energy of charge-separated states. Range-separated functionals like CAM-B3LYP mitigate this issue by incorporating a greater percentage of exact Hartree-Fock exchange at longer interelectronic distances, leading to more accurate predictions of MLCT energies.[14][15]
A Validated Workflow for Predicting Photophysical Properties
This section outlines a step-by-step protocol for predicting the absorption and emission properties of a this compound metal complex. This workflow is designed to be a self-validating system, incorporating checks and balances to ensure the reliability of the computational results.
Figure 1: A validated computational workflow for predicting the photophysical properties of transition metal complexes.
Experimental Protocol:
-
Structure Preparation:
-
Build the initial 3D structure of the this compound complex using a molecular modeling program. Ensure correct coordination geometry around the metal center.
-
-
Ground State (S₀) Geometry Optimization:
-
Rationale: To find the most stable arrangement of atoms in the electronic ground state.
-
Method: Perform a geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for the metal, 6-31G(d) for other atoms).[12] Include a solvent model (e.g., PCM) if the experimental data is in solution.
-
Software Keywords (Gaussian): #p opt b3lyp/genecp scrf=(pcm,solvent=your_solvent)
-
-
Vibrational Frequency Analysis (S₀):
-
Rationale: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Method: Perform a frequency calculation at the same level of theory as the optimization.
-
Validation: A true minimum will have no imaginary (negative) frequencies. If imaginary frequencies are present, the structure is a transition state or a higher-order saddle point and needs to be re-optimized.
-
Software Keywords (Gaussian): #p freq b3lyp/genecp scrf=(pcm,solvent=your_solvent)
-
-
Absorption Spectrum (TD-DFT):
-
Rationale: To calculate the vertical excitation energies from the ground state to various singlet excited states, which correspond to the absorption spectrum.
-
Method: Using the optimized ground-state geometry, perform a TD-DFT calculation. Request a sufficient number of excited states to cover the energy range of interest.
-
Software Keywords (Gaussian): #p td=(nstates=20) b3lyp/genecp scrf=(pcm,solvent=your_solvent)
-
-
Triplet State (T₁) Geometry Optimization:
-
Rationale: To find the most stable geometry in the lowest triplet excited state, which is often the emissive state for phosphorescent complexes.
-
Method: Perform a geometry optimization for the lowest triplet state.
-
Software Keywords (Gaussian): #p opt b3lyp/genecp guess=read geom=check scrf=(pcm,solvent=your_solvent) multiplicity=3
-
-
Vibrational Frequency Analysis (T₁):
-
Rationale: To confirm the optimized triplet state structure is a true minimum.
-
Method: Perform a frequency calculation on the optimized T₁ geometry at the same level of theory.
-
Validation: Check for the absence of imaginary frequencies.
-
-
Phosphorescence Energy Calculation:
-
Rationale: To determine the energy of light emitted when the molecule relaxes from the T₁ state back to the S₀ state.
-
Method: Calculate the energy difference between the optimized T₁ state and the S₀ state at the T₁ geometry (vertical emission) or between the optimized T₁ and S₀ geometries (0-0 transition). For a more accurate prediction that can be compared with experimental emission maxima, a single point energy calculation of the ground state is performed at the optimized triplet state geometry. The phosphorescence energy is then the difference between the energy of the optimized triplet state and the single-point ground state energy at that geometry.[17]
-
Software Keywords (Gaussian for single point S₀ at T₁ geometry): #p b3lyp/genecp scrf=(pcm,solvent=your_solvent) guess=read geom=check
-
Interpreting the Results: From Raw Data to Actionable Insights
The output of these calculations provides a wealth of information. The simulated absorption spectrum can be compared with experimental UV-Vis data to validate the computational method. Analysis of the molecular orbitals involved in the electronic transitions can reveal their nature (e.g., MLCT, LMCT, or ligand-centered π-π*). This understanding is crucial for rationally modifying the ligand structure to tune the photophysical properties. For instance, introducing electron-donating or -withdrawing groups on the this compound ligand can systematically alter the HOMO and LUMO energy levels, thereby shifting the absorption and emission wavelengths.
Figure 2: Logical relationship between computational choices, predicted properties, and experimental validation in the design of new complexes.
Conclusion: A Synergy of Computation and Experiment
DFT calculations are a powerful tool for predicting the properties of this compound complexes, offering insights that can guide and accelerate experimental research. By carefully selecting the computational methodology and following a validated workflow, researchers can gain a deep understanding of the structure-property relationships in these versatile materials. The synergy between computational prediction and experimental validation is key to unlocking the full potential of these complexes in a wide range of applications, from next-generation displays to innovative cancer therapies. It is important to note that while DFT provides excellent qualitative trends and often good quantitative agreement, benchmarking against experimental data for a specific class of compounds remains a crucial step for ensuring the predictive accuracy of the chosen computational model.[11][16][18]
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT-ML-Based Property Prediction of Transition Metal Complex Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-cost machine learning prediction of excited state properties of iridium-centered phosphors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. rua.ua.es [rua.ua.es]
- 14. Computational Approaches to the Electronic Properties of Noble Metal Nanoclusters Protected by Organic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [2111.04169] Estimating Phosphorescent Emission Energies in Ir(III) Complexes using Large-Scale Quantum Computing Simulations [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Accurate computations to simulate the phosphorescence spectra of large transition complexes: simulated colors match experiment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of 1,3-Di(2-pyridyl)benzene and its Metal Complexes
This guide provides an in-depth technical comparison of the electrochemical properties of the versatile ligand 1,3-Di(2-pyridyl)benzene and its coordination complexes with various transition metals. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data to illuminate the redox behavior of these compounds, offering insights into their potential applications in catalysis, electronics, and beyond.
Introduction: The Unique Scaffold of this compound
This compound (dpyb) is a tridentate ligand featuring a central phenyl ring flanked by two pyridyl moieties. This N^C^N-coordinating scaffold has garnered significant attention due to its ability to form stable complexes with a variety of transition metals, including ruthenium, platinum, iridium, and cobalt.[1] The electronic properties of dpyb can be readily tuned through substitution on the phenyl or pyridyl rings, making it a versatile building block for designing functional molecules with specific redox and photophysical characteristics.[2] Its metal complexes have shown promise in diverse applications, ranging from organic light-emitting diodes (OLEDs) and sensors to electrocatalysis and medicinal chemistry.[2][3]
The electrochemical behavior of these compounds is fundamental to understanding their function. The coordination of a metal ion to the dpyb ligand profoundly influences the electron density distribution and, consequently, the energies of the frontier molecular orbitals. This guide will explore these changes by comparing the electrochemical signature of the free dpyb ligand with those of its representative metal complexes.
Electrochemical Behavior of Free this compound
The electrochemical characterization of the uncomplexed this compound ligand is crucial for establishing a baseline to understand the electronic effects of metal coordination. While extensive studies often focus on the resulting metal complexes, the redox properties of the free ligand itself are informative.
The electrochemical window of dpyb is characterized by reduction processes associated with the electron-deficient pyridyl rings and oxidation processes of the central benzene ring. Typically, in non-aqueous electrolytes, dpyb exhibits irreversible or quasi-reversible reduction waves at negative potentials, corresponding to the acceptance of electrons into the π* orbitals of the pyridyl groups. The oxidation of the benzene ring generally occurs at higher positive potentials and is often irreversible due to the formation of radical cations that can undergo subsequent chemical reactions.
The precise redox potentials are sensitive to experimental conditions such as the solvent, supporting electrolyte, and scan rate. The aromatic nature and the presence of nitrogen atoms in the pyridyl rings contribute to its interesting electronic properties, making it a candidate for applications in organic electronics and as a component in metal-organic frameworks (MOFs).[3]
Comparative Electrochemical Analysis: dpyb vs. Metal Complexes
The coordination of a metal center to the dpyb ligand dramatically alters the electrochemical landscape. The metal's identity, oxidation state, and the nature of other ancillary ligands all play a significant role in tuning the redox potentials of the resulting complex. This section compares the electrochemical behavior of dpyb with that of its ruthenium, platinum, and cobalt complexes.
Ruthenium Complexes
Ruthenium complexes of dpyb, particularly those of the [Ru(dpyb)(L)₂]ⁿ⁺ type (where L is an ancillary ligand like 2,2'-bipyridine), are well-studied for their rich photophysical and electrochemical properties.
-
Metal-Centered vs. Ligand-Centered Redox Events: Upon complexation with ruthenium(II), the electrochemical profile becomes more complex, featuring both metal-centered and ligand-centered redox processes. The Ru(II)/Ru(III) oxidation is typically a reversible, one-electron process observed at positive potentials. The potential of this oxidation is influenced by the overall electron-donating or -withdrawing nature of the ligands.[4]
-
Shift in Ligand Reduction Potentials: The reduction potentials associated with the dpyb ligand are generally shifted to less negative values upon coordination to a positively charged ruthenium center. This anodic shift is a consequence of the metal's electron-withdrawing effect, which stabilizes the ligand's LUMO. Reductions are often sequential one-electron processes, corresponding to the formation of radical anions and dianions of the ligands.[5]
Platinum Complexes
Platinum(II) complexes of dpyb are of significant interest due to their strong luminescence and applications in OLEDs.[1]
-
Irreversible Oxidation: The oxidation of Pt(II)-dpyb complexes is often an irreversible process occurring at high positive potentials. This process is typically assigned to a mixed metal-ligand character, leading to the formation of a Pt(III) species or a ligand-based radical cation.
-
Ligand-Based Reductions: Similar to ruthenium complexes, the reductions are primarily ligand-centered. The strong covalent character of the Pt-C and Pt-N bonds significantly influences the energy of the ligand-based orbitals, affecting the reduction potentials.
Cobalt Complexes
Cobalt complexes containing polypyridyl ligands, including structures related to dpyb, are actively investigated for their catalytic activity, particularly in the context of CO₂ reduction and hydrogen evolution.[6]
-
Accessible Metal Redox States: Cobalt complexes can often access multiple oxidation states (e.g., Co(III), Co(II), Co(I), and even Co(0)). The Co(II)/Co(I) and Co(I)/Co(0) couples are typically observed at negative potentials and are often crucial for the catalytic cycle.[6]
-
Electrocatalytic Waves: In the presence of a substrate like CO₂ or a proton source, the cyclic voltammogram of a cobalt-dpyb complex can exhibit a significant increase in the catalytic current at the potential of a metal-based reduction. This indicates that the reduced cobalt species is actively turning over the substrate.
Quantitative Data Summary
The following table summarizes typical electrochemical data for this compound and its representative metal complexes. Potentials are generally reported versus a common reference electrode like Ag/AgCl or Fc⁺/Fc. Note: The exact values can vary based on experimental conditions.
| Compound/Complex | Redox Process | Potential (V vs. ref) | Reversibility | Assignment |
| This compound (dpyb) | Reduction | Highly Negative | Often Irreversible | Pyridyl-based (LUMO) |
| Oxidation | Highly Positive | Irreversible | Benzene-based (HOMO) | |
| [Ru(dpyb)(bpy)₂]²⁺ | Ru(II) → Ru(III) + e⁻ | ~ +1.3 | Reversible | Metal-centered |
| [Complex]²⁺ + e⁻ | ~ -1.2 | Reversible | Ligand-centered (bpy) | |
| [Complex]⁺ + e⁻ | ~ -1.4 | Reversible | Ligand-centered (bpy) | |
| [Complex]⁰ + e⁻ | ~ -1.8 | Reversible | Ligand-centered (dpyb) | |
| [Pt(dpyb)Cl] | Oxidation | > +1.0 | Irreversible | Mixed Metal/Ligand |
| [Complex]⁰ + e⁻ | ~ -2.0 | Quasi-reversible | Ligand-centered (dpyb) | |
| [Co(dpyb-derivative)Cl₂] | Co(II) + e⁻ → Co(I) | ~ -0.8 | Reversible | Metal-centered |
| Co(I) + e⁻ → Co(0) | ~ -1.5 | Reversible | Metal-centered | |
| Catalytic Current | at Co(I)/Co(0) | - | Electrocatalysis |
Experimental Protocols
Cyclic Voltammetry (CV) Workflow
Cyclic voltammetry is a fundamental technique for probing the redox behavior of electroactive species.
Caption: A typical workflow for performing a cyclic voltammetry experiment.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution:
-
Dissolve the compound of interest (this compound or its metal complex) in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The typical analyte concentration is 1-2 mM.
-
Degas the solution thoroughly with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell. A glassy carbon or platinum electrode is commonly used as the working electrode, a platinum wire as the counter (or auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) electrode as the reference electrode.
-
Ensure the electrodes are clean and properly polished (for solid working electrodes) before each experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to define the scanning window. This window should be wide enough to encompass the redox events of interest.
-
Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide information about the nature of the redox process (e.g., diffusion-controlled vs. surface-adsorbed).
-
Initiate the potential sweep and record the resulting current. A typical experiment involves scanning from an initial potential to a vertex potential and then back to the initial potential.
-
-
Data Analysis:
-
From the resulting voltammogram, identify the anodic (Epa) and cathodic (Epc) peak potentials.
-
For a reversible process, the half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Logical Relationships in Electrochemical Analysis
The interpretation of electrochemical data relies on understanding the relationships between the molecular structure and the observed redox events.
Caption: Interplay between molecular structure and electrochemical properties.
Conclusion and Future Outlook
The electrochemical characterization of this compound and its metal complexes reveals a rich and tunable redox chemistry. The free ligand provides a foundational understanding of the intrinsic electronic properties of the dpyb scaffold. Upon metal coordination, the electrochemical behavior is significantly modulated, giving rise to new metal- and ligand-centered redox events. This comparative guide highlights how the choice of metal and ancillary ligands can be used to rationally design complexes with desired electrochemical properties.
Future research in this area will likely focus on the development of novel dpyb derivatives with tailored electronic characteristics for specific applications. For instance, the incorporation of strongly electron-donating or -withdrawing groups can further tune the redox potentials for applications in high-performance OLEDs or more efficient electrocatalysts. The continued exploration of the electrochemical properties of these versatile compounds will undoubtedly lead to new discoveries and advancements in materials science, catalysis, and beyond.
References
- 1. The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Buy this compound | 136538-84-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Symmetric vs. Asymmetric 1,3-Di(2-pyridyl)benzene Ligands in Coordination Chemistry
Introduction: The Architectural Nuance of N^C^N Pincer Ligands
The 1,3-di(2-pyridyl)benzene (dpyb) framework represents a cornerstone in the design of terdentate, or "pincer," ligands. These molecules are prized for their ability to form highly stable cyclometalated complexes with a range of transition metals, including palladium, platinum, and iridium.[1] The classic dpyb ligand features a central phenyl ring flanked by two pyridyl units, creating a rigid N^C^N coordination pocket. This structural motif is fundamental to applications ranging from organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) to catalysis and medicinal chemistry.[2][3]
The distinction between symmetric and asymmetric dpyb ligands is not merely a structural curiosity; it is a critical design parameter that dictates the resulting metal complex's electronic, photophysical, and catalytic properties. A symmetric ligand possesses a C2 axis of symmetry, meaning the substituents on the pyridyl rings and the central phenyl ring are identical on both sides. In contrast, an asymmetric ligand lacks this symmetry, featuring distinct functional groups on either side of the molecule. This intentional disruption of symmetry allows for the fine-tuning of molecular orbitals, the creation of "push-pull" electronic systems, and the introduction of specific functionalities for targeted applications.[2][4]
This guide provides a comparative analysis of these two ligand classes, exploring the strategic implications of symmetry in their synthesis, coordination behavior, and ultimate performance in key applications. We will delve into the causality behind experimental choices and present supporting data to empower researchers in selecting or designing the optimal ligand architecture for their objectives.
Visualizing Symmetry and Asymmetry
The fundamental structural difference between symmetric and asymmetric dpyb ligands is best illustrated visually.
Figure 1: General structures of symmetric and asymmetric dpyb ligands.
Ligand Synthesis: Strategic Pathways to Symmetry and Asymmetry
The synthesis of dpyb ligands relies heavily on palladium-catalyzed cross-coupling reactions, which offer a robust and versatile methodology for forming the critical carbon-carbon bonds between the aromatic rings.[5][6] The choice of strategy, however, diverges significantly depending on whether the target is symmetric or asymmetric.
Synthesis of Symmetric dpyb Ligands
The most direct route to symmetric dpyb ligands involves a double cross-coupling reaction. The Suzuki-Miyaura coupling is frequently employed, reacting a dihalogenated benzene core (e.g., 1,3-dibromobenzene) with two equivalents of a 2-pyridylboronic acid or ester.[6][7] Similarly, the Negishi coupling, which uses organozinc reagents, is also a powerful alternative.[5][8]
Rationale for Method Selection: The Suzuki and Negishi reactions are chosen for their high functional group tolerance, excellent yields, and the commercial availability of a wide range of precursors.[5][6] The use of two equivalents of the same pyridyl nucleophile ensures a symmetric product, simplifying both the reaction setup and purification.
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1,3-dibromobenzene (1.0 equiv), 2-pyridylboronic acid (2.2 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 equiv).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is usually complete within 12-24 hours.
-
Workup and Purification: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure symmetric this compound.[9]
Synthesis of Asymmetric dpyb Ligands
Achieving asymmetry requires a more nuanced, multi-step approach to ensure the selective introduction of two different pyridyl units. A common and effective strategy involves a sequential cross-coupling approach.[2] Another elegant method combines the "1,2,4-triazine" methodology with a subsequent cross-coupling reaction.[2]
Rationale for Method Selection: A sequential approach is necessary to avoid the statistical formation of a mixture of symmetric and asymmetric products. The triazine method is particularly powerful as it allows for the construction of one pyridyl ring, leaving a reactive handle (e.g., a bromine atom) on the central phenyl ring that can be used for a second, different coupling reaction (e.g., Stille or Suzuki).[2] This provides excellent control over the final structure.
Figure 2: Workflow for asymmetric dpyb ligand synthesis via the triazine method.
Experimental Protocol: Synthesis of an Asymmetric dpyb Ligand
(This protocol is a generalized representation based on the triazine methodology)[2]
-
Step 1: Aza-Diels-Alder Reaction:
-
React 3-(3-bromophenyl)-1,2,4-triazine with a suitable dienophile (e.g., 1-(pyrrolidin-1-yl)cyclohex-1-ene) in a high-boiling solvent like 1,3,5-triisopropylbenzene.
-
Heat the reaction at high temperature (e.g., 200 °C) to facilitate the cycloaddition and subsequent retro-Diels-Alder extrusion of N₂ and pyrrolidine, forming the first pyridyl ring and yielding a brominated pyridyl-benzene intermediate.
-
Purify the intermediate product via column chromatography.
-
-
Step 2: Stille Cross-Coupling:
-
In a Schlenk flask under an inert atmosphere, dissolve the brominated intermediate from Step 1 (1.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a different organostannane reagent, such as 2-(tributylstannyl)pyridine (1.1 equiv), which will form the second pyridyl ring.
-
Add a degassed solvent, such as toluene or DMF.
-
Heat the reaction mixture (e.g., 110 °C) until completion, monitoring by TLC.
-
Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the final asymmetrically functionalized ligand.[2]
-
Comparative Analysis: Coordination and Performance
The true value of choosing a symmetric or asymmetric ligand becomes apparent when examining the properties of their corresponding metal complexes.
Coordination Chemistry
Symmetric dpyb ligands typically act as terdentate N^C^N pincer ligands, coordinating to a metal center through the two pyridyl nitrogen atoms and a deprotonated carbon atom from the central phenyl ring. This cyclometalation results in two five-membered metallacycles, imparting exceptional thermodynamic and kinetic stability to the complex.[1] The C2 symmetry of the ligand often translates to the resulting complex, leading to simplified NMR spectra and predictable geometric structures.
Asymmetric ligands coordinate in a similar N^C^N fashion. However, the lack of symmetry can introduce a structural bias. For example, differing steric bulk on the pyridyl rings can influence bond angles, while differing electronic properties can affect the bond lengths to the metal center. While less common, some asymmetric dipyridyl ligands can also be designed to form M₂L₂ cyclic motifs instead of pincer complexes, showcasing the versatility that asymmetry can introduce.[10]
Figure 3: N^C^N pincer coordination mode in dpyb complexes.
Photophysical Properties: The Impact of Symmetry Breaking
One of the most significant areas where asymmetric ligands excel is in the tuning of photophysical properties for applications like OLEDs. By introducing electron-donating groups (EDG) on one side of the ligand and electron-withdrawing groups (EWG) on the other, a "push-pull" system can be established. This arrangement can lower the energy of the ligand-centered (LC) or charge-transfer excited states, leading to red-shifted emission and often higher photoluminescence quantum yields (PLQY).[2][11]
In contrast, symmetric ligands typically have higher energy excited states, often leading to blue or green emission in their iridium(III) or platinum(II) complexes. While highly efficient, they offer less flexibility for color tuning compared to their asymmetric counterparts.[12]
Table 1: Comparative Photophysical Data of Symmetric vs. Asymmetric Ligand Complexes
| Feature | Symmetric Complex Example: [Ir(dpyx)(ppy)Cl] | Asymmetric Ligand Example | Asymmetric Complex Example |
| Ligand | 3,5-dimethyl-2,6-dipyridylbenzene (dpyx) | Asymmetrically functionalized dpyb | Complex of asym. dpyb |
| Symmetry | C₂ᵥ (approx.) | C₁ | C₁ |
| Emission Max (λₑₘ) | 508 nm (Green)[12] | 466 nm (Blue-Green)[2] | Varies based on metal and functionalization |
| Quantum Yield (Φ) | 76%[12] | 45% (for the ligand itself)[2] | Can be tuned; often high |
| Key Advantage | High efficiency, predictable structure | Tunable emission, potential for higher QY in complexes[2] | Fine-tuning of electronic and photophysical properties |
Data collated from multiple sources for illustrative comparison. ppy = 2-phenylpyridine.
Catalytic Applications
In catalysis, the robust pincer framework of dpyb complexes provides high stability, preventing catalyst decomposition. Symmetric ligands have been successfully used in various reactions. However, the introduction of asymmetry can be a powerful tool for stereoselective catalysis, where a chiral environment around the metal center is required. Furthermore, asymmetric electronic modification can tune the reactivity of the metal center, potentially enhancing catalytic turnover frequency for specific transformations, such as C-H activation.[3][13] For example, an electron-donating pyridyl arm could make the metal center more electron-rich and thus more reactive in oxidative addition steps.
Conclusion and Future Outlook
The choice between symmetric and asymmetric this compound ligands is a strategic one, driven by the desired application.
-
Symmetric dpyb ligands are the workhorses of the field, offering straightforward synthesis and leading to highly stable, predictable, and often highly efficient metal complexes. They are an excellent choice for applications where robustness and high performance with standard properties (e.g., green phosphorescence) are paramount.
-
Asymmetric dpyb ligands represent a more sophisticated design approach. Their multi-step synthesis is more demanding, but it unlocks the ability to precisely tune the electronic and steric properties of the ligand. This allows for the rational design of "push-pull" fluorophores with tailored emission colors and enhanced quantum yields, and the development of specialized catalysts with modulated reactivity or stereoselectivity.[2]
The future of dpyb ligand design will likely focus on increasingly complex asymmetric architectures. By incorporating multiple, diverse functional groups, researchers can create multifunctional ligands for advanced applications such as dual-emissive materials for ratiometric sensing, photo-switchable catalysts, and targeted therapeutic agents. The foundational principles of symmetry and asymmetry will remain central to unlocking the full potential of these remarkable molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photophysical properties of ligand localized excited state in ruthenium(II) polypyridyl complexes: a combined effect of electron donor-acceptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. air.unimi.it [air.unimi.it]
A Comparative Guide to the Spectroelectrochemical Analysis of 1,3-di(2-pyridyl)benzene Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, the design of ligands is paramount to tuning the electronic and photophysical properties of metal complexes. Among the vast array of ligand architectures, 1,3-di(2-pyridyl)benzene (dpyb) has emerged as a compelling tridentate N^C^N pincer-type ligand. Its unique coordination chemistry imparts distinct spectroelectrochemical signatures to its metal complexes, offering a powerful tool for probing redox processes and designing functional materials. This guide provides an in-depth technical comparison of the spectroelectrochemical analysis of this compound complexes, juxtaposing their performance with that of complexes based on the classical bidentate ligand, 2,2'-bipyridine (bpy).
The Foundation: Understanding Spectroelectrochemistry
Spectroelectrochemistry is a powerful analytical technique that simultaneously combines electrochemical and spectroscopic measurements, allowing for the in-situ characterization of redox species.[1] By applying a potential to an electrochemical cell while monitoring changes in the absorption spectrum (typically UV-Vis-NIR), one can directly correlate electronic transitions with specific oxidation states of a molecule. This provides invaluable insights into the electronic structure of reactants, intermediates, and products of electron transfer reactions.
The core principle lies in generating a species at an electrode surface and immediately probing its spectroscopic properties before it can diffuse away or decompose. This is often achieved using an optically transparent electrode (OTE) or a thin-layer cell configuration. The resulting data, a series of spectra as a function of applied potential, can reveal information about:
-
Redox Potentials: The potentials at which electron transfer events occur.
-
Electron Transfer Kinetics: The rate at which electrons are transferred.
-
Identity of Redox Products: By observing the emergence of new spectral features.
-
Stability of Generated Species: By monitoring the reversibility of spectral changes.
The N^C^N Pincer Advantage: this compound Complexes
The this compound ligand distinguishes itself through its rigid, pincer-like coordination to a metal center, forming a highly stable six-membered cyclometalated ring. This structural constraint has profound implications for the electronic properties of the resulting complexes, often leading to enhanced stability and unique photophysical behaviors compared to more flexible ligand systems.
Comparative Analysis: this compound vs. 2,2'-bipyridine
To illustrate the distinct characteristics of dpyb complexes, we will compare their spectroelectrochemical properties with those of the well-studied 2,2'-bipyridine (bpy) complexes. While dpyb acts as a tridentate, dianionic N^C^N ligand, bpy is a neutral, bidentate N^N ligand. This fundamental difference in coordination mode significantly influences the resulting electronic structure and redox behavior.
Table 1: Comparative Electrochemical Data of Representative Ruthenium(II) and Platinum(II) Complexes
| Complex Type | Metal | Redox Process | Potential (V vs. Fc/Fc+) | Reference |
| [Ru(bpy)3]2+ | Ru(II) | Ru(II/III) oxidation | ~ +1.26 | [2] |
| [Ru(bpy)3]2+ | Ru(II) | Ligand-based reduction | ~ -1.33 | [2] |
| [Pt(dpyb)Cl] | Pt(II) | Pt(II/III) oxidation | Irreversible | [3] |
| [Pt(dpyb)Cl] | Pt(II) | Ligand-based reduction | ~ -2.0 | [3] |
| [Pt(bpy)2]2+ | Pt(II) | Pt(II/III) oxidation | ~ +1.1 | |
| [Pt(bpy)2]2+ | Pt(II) | Ligand-based reduction | ~ -1.5 |
Note: Potentials are approximate and can vary based on solvent and electrolyte conditions. The data is synthesized from multiple sources for comparative illustration.
The data in Table 1 highlights a key difference: the redox processes in [Ru(bpy)3]2+ are well-defined and reversible, making it a benchmark in photoredox catalysis. In contrast, the oxidation of [Pt(dpyb)Cl] is often irreversible, suggesting that the resulting Pt(III) species may be less stable under electrochemical conditions. However, the strong σ-donation from the cyclometalated carbon in dpyb can stabilize the metal center, influencing the energy of the metal-centered orbitals.
Spectroscopic Signatures of Redox Events
The power of spectroelectrochemistry lies in visualizing the electronic consequences of these redox events.
Ruthenium Complexes: For a typical [Ru(bpy)3]2+ complex, oxidation from Ru(II) to Ru(III) leads to a bleaching of the characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (~450 nm).[4] Conversely, the one-electron reduction results in the formation of a [Ru(bpy)2(bpy•)]+ species, characterized by the appearance of new, intense absorption bands in the near-infrared (NIR) region, which are signatures of the bipyridine radical anion.
This compound Complexes: In platinum(II) dpyb complexes, the absorption spectrum is typically dominated by π-π* transitions on the ligand and MLCT bands.[3] Upon reduction, new absorption features corresponding to the dpyb radical anion are expected to appear. The energy of these transitions provides insight into the LUMO level of the complex, which is heavily influenced by the pincer ligand framework. For instance, in PtL(n)SR complexes where L is a dpyb derivative, the reduction is ligand-centered.[3]
Nickel Complexes: For Nickel(II) complexes with terpyridine ligands (structurally related to dpyb), electrochemical reduction is primarily ligand-centered, filling the π* orbitals of the terpyridine ligand.[5][6] Spectroelectrochemistry reveals the successive formation of the radical anion and dianion of the ligand, each with distinct absorption spectra.[5] The oxidation to Ni(III) is often irreversible.[5][6]
Experimental Workflow: A Practical Guide
The successful spectroelectrochemical analysis of these complexes hinges on a meticulously planned experimental setup and protocol.
Experimental Setup
A typical spectroelectrochemical setup comprises a potentiostat, a UV-Vis-NIR spectrometer, a light source, and a specialized electrochemical cell.
Caption: A schematic of a typical spectroelectrochemical setup.
Key Components:
-
Potentiostat: Controls the potential applied to the working electrode.
-
Spectrometer: Records the absorption spectrum of the sample.
-
Light Source: Provides a stable beam of light across the desired wavelength range.
-
Spectroelectrochemical Cell: A specialized cuvette containing the working electrode (often an optically transparent electrode like ITO-coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Step-by-Step Experimental Protocol for UV-Vis Spectroelectrochemistry
-
Sample Preparation:
-
Dissolve the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solvent should be transparent in the wavelength range of interest and have a large electrochemical window.
-
The concentration of the complex should be optimized to give an absorbance of around 0.5-1.0 in the main absorption bands.
-
-
Cell Assembly:
-
Carefully assemble the spectroelectrochemical cell, ensuring the optically transparent working electrode is positioned correctly in the light path.
-
Add the sample solution to the cell.
-
Insert the reference and counter electrodes, making sure they are in electrolytic contact with the solution but do not obstruct the light path or short-circuit the cell.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Initial Measurements:
-
Record the open-circuit potential (OCP) to establish the initial state of the system.
-
Record an initial UV-Vis spectrum at the OCP. This will serve as the baseline spectrum.
-
-
Spectroelectrochemical Scan:
-
Apply a series of potentials in a stepwise manner, starting from the OCP and moving towards the desired redox potential.
-
At each potential step, allow the system to reach equilibrium (i.e., the current decays to a steady-state value).
-
Record a UV-Vis spectrum at each equilibrated potential.
-
To study the reversibility, the potential can be stepped back to the initial value, and spectra can be recorded at each step.
-
-
Data Analysis:
-
Plot the absorbance at specific wavelengths as a function of the applied potential to generate a "Nernst plot," from which the formal potential (E°') and the number of electrons (n) transferred can be determined.
-
Analyze the spectral changes to identify isosbestic points, which indicate a clean conversion between two species.
-
Compare the spectra of the electrochemically generated species with those of chemically generated or computationally predicted species to confirm their identity.
-
Causality Behind Experimental Choices
-
Choice of Solvent and Electrolyte: The solvent must dissolve the complex and the electrolyte, be electrochemically inert over the potential range of interest, and be transparent to the probing radiation. The electrolyte is crucial to minimize the solution resistance (iR drop) and ensure good ionic conductivity.
-
Optically Transparent Electrode (OTE): The use of an OTE, such as indium tin oxide (ITO) coated glass or a platinum mini-grid, is essential for transmission spectroelectrochemistry, allowing the light beam to pass through the electrode-solution interface where the redox reaction is occurring.
-
Thin-Layer Cell Design: A thin-layer cell configuration ensures that the entire volume of the solution in the light path is rapidly electrolyzed, leading to a faster response and clearer spectral changes.
Visualization of the Workflow
Caption: A flowchart of the spectroelectrochemical analysis workflow.
Conclusion and Future Directions
The spectroelectrochemical analysis of this compound complexes provides a rich dataset for understanding their electronic structure and redox behavior. The pincer-type coordination of dpyb imparts significant stability and unique electronic properties that are distinct from those of complexes with more conventional bidentate ligands like 2,2'-bipyridine. While direct, head-to-head comparative studies are still emerging in the literature, the available data strongly suggests that the dpyb ligand framework is a powerful platform for the design of novel functional materials with tailored redox and photophysical properties.
Future research in this area will likely focus on expanding the library of dpyb-based complexes with different metals and functional groups to further tune their properties for applications in areas such as organic light-emitting diodes (OLEDs), photoredox catalysis, and sensing. The continued application of advanced spectroelectrochemical techniques, including time-resolved and low-temperature measurements, will be crucial in unraveling the intricate details of the electron transfer processes in these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Platinum(II) complexes of N^C^N-coordinating 1,3-bis(2-pyridyl)benzene ligands: thiolate coligands lead to strong red luminescence from charge-transfer states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4'-dihydroxy-2,2'-bipyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Di(2-pyridyl)benzene
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1,3-Di(2-pyridyl)benzene, a versatile building block in coordination chemistry and materials science.[1][2] However, a critical and often overlooked aspect of the laboratory workflow is the responsible management and disposal of chemical waste. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring that your laboratory practices are safe, compliant, and environmentally responsible. The procedures outlined here are designed to be self-validating, integrating safety and logic to protect both the researcher and the integrity of the institution.
Part 1: Hazard Identification and Core Properties
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound that, while stable under recommended storage conditions, presents several health risks that must be managed.[3]
The primary hazards, as defined by the Globally Harmonized System (GHS), involve irritation and acute toxicity.[3][4] Dust formation during handling is a key concern, as inhalation can lead to respiratory irritation.[3]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 136538-84-6 | [4][5] |
| Molecular Formula | C₁₆H₁₂N₂ | [5][6] |
| Molecular Weight | 232.28 g/mol | [5][6] |
| Appearance | Solid (Powder/Crystals) | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |
| Storage | Store at room temperature in an inert atmosphere. | [3][6] |
Part 2: Pre-Disposal Protocol: Engineering Controls and PPE
Effective waste management begins with minimizing exposure during routine handling. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when working with or preparing this compound for disposal.
Engineering Controls
All handling of this compound, including weighing and transfers, must be conducted within a properly functioning laboratory chemical fume hood.[7] This is the primary defense against inhaling dust, which may cause respiratory irritation (H335).[3]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. A multi-layered approach ensures comprehensive protection.
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[3]
-
Eye and Face Protection: Use safety glasses with side-shields and a face shield. This combination is essential to prevent eye irritation (H319) from accidental splashes or airborne dust.[3]
-
Skin and Body Protection: A complete lab coat or a chemical-resistant suit is required to protect against skin irritation (H315).[3]
-
Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is necessary.[3]
Part 3: The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must not be discarded via standard trash or drains.[3] All waste streams containing this compound must be collected and transferred to a licensed professional waste disposal service.[3]
Caption: Disposal Decision Workflow for this compound
Detailed Experimental Protocol
-
Identify and Segregate Waste Streams:
-
Solid Waste: Collect surplus or unused this compound powder in a dedicated waste container. Do not mix with other chemical waste unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) office.
-
Contaminated Labware: Disposable items (e.g., weigh boats, gloves, pipette tips) that have come into contact with the compound must be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the resulting rinse (rinsate) collected as hazardous liquid waste.
-
Solutions: Solutions containing this compound must be collected in a separate, compatible liquid waste container.
-
-
Package Waste Appropriately:
-
Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.[8]
-
For solids, a wide-mouth polyethylene or glass jar is suitable. For liquids, use a designated solvent waste container.
-
Ensure containers are kept closed at all times except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.
-
-
Label Waste Containers Clearly:
-
All waste containers must be labeled with the words "HAZARDOUS WASTE".[8]
-
The label must clearly list the full chemical name—"this compound"—and its approximate concentration or percentage in the container.[8] Avoid using abbreviations or chemical formulas.
-
Ensure the label is firmly attached to the container.
-
-
Store and Arrange for Pickup:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from drains and incompatible materials.
-
Once the container is full or is no longer needed, complete a chemical waste pickup request form as required by your institution's EHS department.[7][8]
-
Your EHS office or a licensed disposal company will then collect the waste for final, compliant disposal, which typically involves high-temperature incineration at an approved facility.[9]
-
Part 4: Spill and Emergency Management
Accidents can happen despite the best precautions. A clear and rehearsed emergency plan is crucial.
-
Immediate Response:
-
Small Spill Cleanup Protocol:
-
For a small, manageable spill of solid this compound:
-
Don the full PPE described in Part 2.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Crucially, perform this action without creating dust. [3]
-
Carefully sweep or scoop the mixture into a designated hazardous waste container.[3]
-
Seal the container, label it as spill debris containing this compound, and arrange for disposal.
-
-
Never wash a spill down the drain. [3]
-
-
First Aid:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[3]
-
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Buy this compound | 136538-84-6 [smolecule.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 136538-84-6|1,3-Di(pyridin-2-yl)benzene|BLD Pharm [bldpharm.com]
- 5. This compound | C16H12N2 | CID 11280940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Personal Protective Equipment (PPE) for Handling 1,3-Di(2-pyridyl)benzene: A Comprehensive Guide
Introduction
As researchers and scientists dedicated to advancing drug development, our work with novel compounds like 1,3-Di(2-pyridyl)benzene is critical. This organic compound, with its distinct dual 2-pyridyl groups attached to a benzene ring, holds significant promise in coordination chemistry and materials science.[1] However, its unique properties also necessitate a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for safely handling this compound, ensuring the well-being of laboratory personnel and the integrity of our research. While specific toxicity data for this compound is limited, its structural components—a benzene core and pyridine rings—warrant a cautious approach based on the known hazards of related substances.[1]
Understanding the Risks: A Proactive Approach to Safety
Given the chemical structure of this compound, we must consider the potential hazards associated with both benzene and pyridine compounds. Benzene is a known carcinogen and can cause genetic defects, while pyridine is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2][3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of responsible laboratory practice.
The primary routes of potential exposure to this compound in a laboratory setting are:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal (Skin) Contact: Direct contact with the solid or solutions.
-
Ocular (Eye) Contact: Splashes of solutions or contact with airborne particles.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
Our PPE selection is directly guided by mitigating these risks at every step of the handling process.
Core PPE Requirements for Handling this compound
The following table summarizes the minimum PPE requirements. The subsequent sections will delve into the specifics and rationale for each.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Prevents dermal absorption and skin irritation. |
| Eye Protection | Chemical Safety Goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Prevents inhalation of dust or aerosols. |
Hand Protection: Your First Line of Defense
Direct skin contact is a primary route of exposure. The selection of appropriate gloves is paramount.
Recommended Glove Types:
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for handling this compound in solid form and for short-duration tasks with solutions.[5]
-
Butyl Rubber Gloves: Provide excellent protection against a wide variety of chemicals and are recommended for prolonged handling or when working with larger quantities or concentrated solutions.[6]
Operational Protocol for Glove Usage:
-
Inspection: Always inspect gloves for any signs of damage (punctures, tears) before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, use the proper glove removal technique (glove-to-glove and skin-to-skin).
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Do not reuse disposable gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]
Eye and Face Protection: Shielding Against the Unseen
The potential for splashes or airborne dust particles necessitates robust eye protection.
Mandatory Eye Protection:
-
Chemical Safety Goggles: These should be worn at all times when handling this compound, whether in solid or solution form. They provide a seal around the eyes, offering protection from splashes from all angles.[8]
-
Face Shield: In situations with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in conjunction with chemical safety goggles for full-face protection.[7]
Emergency Preparedness: An emergency eyewash station must be readily accessible (within a 10-second walk) in any area where this compound is handled.[9] In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[5][9]
Body Protection: Preventing Contamination
A laboratory coat is the minimum requirement for body protection.
Guidelines for Body Protection:
-
Laboratory Coat: A clean, buttoned lab coat should be worn to protect personal clothing from contamination.
-
Chemical-Resistant Apron: For tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the event of a large spill or when extensive handling is required, a disposable coverall may be necessary to prevent widespread contamination.
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste. Never wear contaminated lab coats outside of the designated laboratory area.
Respiratory Protection: Safeguarding Your Inhalation Zone
Given the potential for airborne dust particles, especially when handling the solid compound, respiratory protection is crucial.
When to Use Respiratory Protection:
-
Weighing and Transferring Solids: Any procedure that can generate dust requires the use of a respirator.
-
Working Outside of a Fume Hood: If handling the compound outside of a certified chemical fume hood, respiratory protection is mandatory.
-
Cleaning Spills: During the cleanup of spills, a respirator is essential to prevent inhalation of aerosolized particles.
Recommended Respiratory Protection:
-
A NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge and a P100 particulate filter is recommended for most laboratory-scale operations.[10]
-
Ensure that you are fit-tested for the specific respirator model you will be using and have received proper training on its use, maintenance, and limitations.
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill, your safety is the top priority.
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response should attempt to clean up the spill.
In Case of Personal Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eyes: Immediately flush with water at an eyewash station for at least 15 minutes. Hold eyelids open and continue to rinse. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes unused product, contaminated absorbent materials, and disposable labware.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Never dispose of this compound down the drain.[7]
Conclusion
A steadfast commitment to safety is the foundation of innovative research. By understanding the potential hazards of this compound and diligently adhering to the PPE and handling protocols outlined in this guide, we can confidently advance our scientific endeavors while ensuring a safe and healthy laboratory environment for all.
References
- 1. Buy this compound | 136538-84-6 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cpchem.com [cpchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
